6-Bromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 17396. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-bromo-1,1,4,4-tetramethyl-2,3-dihydronaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19Br/c1-13(2)7-8-14(3,4)12-9-10(15)5-6-11(12)13/h5-6,9H,7-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLOOVMVNNNYLFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C2=C1C=CC(=C2)Br)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60280543 | |
| Record name | 6-bromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60280543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27452-17-1 | |
| Record name | 27452-17-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17396 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-bromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60280543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 6-Bromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene: An In-depth Technical Guide
Introduction
6-Bromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene is a key intermediate in the synthesis of various organic molecules, particularly in the development of synthetic retinoid derivatives and other pharmaceutical compounds. Its substituted tetrahydronaphthalene core provides a versatile scaffold for further chemical modifications. This guide presents a comprehensive overview of the synthesis of this compound, detailing the underlying chemical principles, a step-by-step experimental protocol, and essential safety considerations. The synthesis is approached as a two-step process: the initial Friedel-Crafts alkylation to form the 1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene backbone, followed by a regioselective electrophilic aromatic bromination.
Part 1: Synthesis of the Precursor: 1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene
The initial phase of the synthesis involves the construction of the tetramethyl-substituted tetrahydronaphthalene ring system. This is efficiently achieved through a Friedel-Crafts alkylation reaction between benzene and 2,5-dichloro-2,5-dimethylhexane in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).
Mechanism and Rationale
The Friedel-Crafts alkylation is a classic and powerful method for forming carbon-carbon bonds with aromatic rings. The generally accepted mechanism involves the formation of a carbocation, which then acts as an electrophile in an electrophilic aromatic substitution reaction.
In this specific synthesis, the aluminum chloride catalyst abstracts a chloride ion from 2,5-dichloro-2,5-dimethylhexane, generating a tertiary carbocation. This carbocation is relatively stable and readily undergoes electrophilic attack on the electron-rich benzene ring. A second intramolecular Friedel-Crafts alkylation then occurs to form the fused six-membered ring of the tetrahydronaphthalene system. The use of a dihaloalkane as the alkylating agent allows for this tandem cyclization.
Experimental Protocol: Friedel-Crafts Alkylation
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2,5-Dichloro-2,5-dimethylhexane | 183.12 | 300 mg | 1.64 mmol |
| Benzene (dry) | 78.11 | 25 mL | - |
| Aluminum chloride (anhydrous) | 133.34 | 22.0 mg | 0.164 mmol |
| 3M Hydrochloric acid | - | 5 mL | - |
| Hexanes | - | 30 mL | - |
| Brine (saturated NaCl solution) | - | As needed | - |
| Anhydrous sodium sulfate | - | As needed | - |
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,5-dichloro-2,5-dimethylhexane (300 mg, 1.64 mmol) in dry benzene (25 mL).
-
Catalyst Addition: To this solution, carefully add anhydrous aluminum chloride (22.0 mg, 0.164 mmol). Caution: Aluminum chloride is corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE).
-
Reaction: Stir the reaction mixture at reflux for 16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding 3M hydrochloric acid (5 mL). Transfer the mixture to a separatory funnel and extract with hexanes (3 x 10 mL).
-
Washing: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate in vacuo. Purify the crude product by flash chromatography using 100% hexanes as the eluent to yield 1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene as a colorless oil. An expected yield is approximately 91%.[1]
Characterization of 1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene:
-
¹H NMR (500MHz, CDCl₃): δ 1.33 (s, 12H), 1.74 (s, 4H), 7.16-7.19 (m, 2H), 7.34-7.36 (m, 2H).[1]
-
¹³C NMR (500MHz, CDCl₃): δ 31.9, 34.2, 35.1, 125.5, 126.5, 144.8.[1]
Caption: Workflow for the Friedel-Crafts synthesis of the precursor.
Part 2: Bromination of 1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene
The second and final step is the regioselective bromination of the aromatic ring of the synthesized precursor to yield the target molecule, this compound.
Mechanism and Rationale
The bromination of an aromatic ring is a classic example of electrophilic aromatic substitution. The alkyl groups on the tetrahydronaphthalene ring are activating and ortho-, para-directing. Due to steric hindrance from the bulky tetramethyl-substituted aliphatic ring, the incoming electrophile (bromonium ion, Br⁺) will preferentially add to the para position (position 6) of the aromatic ring.
A Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum bromide (AlBr₃), is typically used to polarize the bromine molecule, making it a more potent electrophile. The catalyst is regenerated at the end of the reaction.
Experimental Protocol: Electrophilic Aromatic Bromination
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene | 188.32 | 1.0 g | 5.31 mmol |
| Dichloromethane (anhydrous) | 84.93 | 20 mL | - |
| Bromine | 159.81 | 0.29 mL (0.89 g) | 5.58 mmol |
| Iron(III) bromide (anhydrous) | 295.56 | Catalytic amount | - |
| 10% Sodium thiosulfate solution | - | As needed | - |
| Saturated sodium bicarbonate solution | - | As needed | - |
| Brine (saturated NaCl solution) | - | As needed | - |
| Anhydrous magnesium sulfate | - | As needed | - |
| Methanol | - | For recrystallization | - |
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene (1.0 g, 5.31 mmol) in anhydrous dichloromethane (20 mL). Cool the solution to 0 °C in an ice bath.
-
Catalyst Addition: Add a catalytic amount of anhydrous iron(III) bromide to the stirred solution.
-
Bromine Addition: Slowly add a solution of bromine (0.29 mL, 5.58 mmol) in dichloromethane (5 mL) dropwise to the reaction mixture over 20 minutes, maintaining the temperature at 0 °C. Caution: Bromine is highly corrosive, toxic, and volatile. Handle in a fume hood with appropriate PPE.[2]
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for an additional 30 minutes, then warm to room temperature and stir for 1-2 hours, or until TLC indicates the consumption of the starting material.
-
Work-up: Quench the reaction by slowly adding 10% sodium thiosulfate solution to consume any unreacted bromine. Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude solid from methanol to yield this compound as a white to off-white solid.
Characterization of this compound:
-
Appearance: White to off-white solid.[3]
-
Melting Point: 34-37 °C.[4]
-
Molecular Formula: C₁₄H₁₉Br.[5]
-
Molecular Weight: 267.21 g/mol .[4]
-
¹H NMR: The spectrum is expected to show signals for the methyl groups, the methylene protons of the saturated ring, and the aromatic protons, with the aromatic region showing a pattern consistent with 1,2,4-trisubstitution.
-
¹³C NMR: The spectrum should display the corresponding signals for all unique carbon atoms in the molecule.
Caption: Workflow for the electrophilic aromatic bromination.
Safety Considerations
-
Aluminum Chloride: Corrosive and reacts violently with water. Causes severe skin burns and eye damage. Handle in a fume hood with appropriate PPE, including gloves, safety goggles, and a lab coat.
-
Bromine: Highly corrosive, toxic, and causes severe burns. It is also a strong oxidizing agent. All manipulations should be performed in a well-ventilated fume hood. Wear appropriate PPE, including heavy-duty gloves, a face shield, and a lab coat. Have a solution of sodium thiosulfate readily available to neutralize any spills.[2]
-
Benzene: A known carcinogen and is flammable. Handle with extreme care in a fume hood.
-
Dichloromethane: A suspected carcinogen. Use in a well-ventilated area or fume hood.
-
General Precautions: Always wear appropriate PPE. Avoid inhalation, ingestion, and skin contact with all chemicals.
Conclusion
The synthesis of this compound is a robust two-step process that utilizes fundamental organic reactions. The initial Friedel-Crafts alkylation provides an efficient route to the tetrahydronaphthalene core, and the subsequent electrophilic aromatic bromination proceeds with high regioselectivity due to the directing effects of the alkyl substituents and steric hindrance. Careful attention to experimental conditions and safety protocols is paramount for the successful and safe execution of this synthesis. This guide provides the necessary details for researchers and drug development professionals to confidently produce this valuable chemical intermediate.
References
- 1. Bromination of Tetralin. Short and Efficient Synthesis of 1,4-Dibromonaphthalene | Semantic Scholar [semanticscholar.org]
- 2. Bromination of Naphthalene. Preparation of 1,3-Dibromonaphthalene - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 3. This compound [myskinrecipes.com]
- 4. cdnbbsr.s3waas.gov.in [cdnbbsr.s3waas.gov.in]
- 5. This compound | C14H19Br | CID 226685 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 6-Bromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene is a substituted tetralin derivative of significant interest in synthetic organic chemistry. Its utility primarily lies in its role as a versatile intermediate for the synthesis of more complex molecules, particularly in the realms of pharmaceutical and agrochemical development. The presence of a bromine atom on the aromatic ring provides a reactive handle for a variety of cross-coupling reactions, enabling the introduction of diverse functional groups. The tetramethyl-tetrahydronaphthalene core offers a rigid, lipophilic scaffold that is often explored in the design of bioactive compounds. This guide provides a comprehensive overview of the essential physicochemical properties of this compound, detailed experimental protocols for their determination, and an in-depth analysis of its structural characterization.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. These properties govern its behavior in various chemical and biological systems, influencing factors such as solubility, reactivity, and bioavailability. The key physicochemical parameters for this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₉Br | [1][2] |
| Molecular Weight | 267.21 g/mol | [1][2] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 34-37 °C | [1] |
| Boiling Point | 293.372 °C at 760 mmHg | [1] |
| Water Solubility | Insoluble | [2] |
| LogP (calculated) | 5.7 | [3] |
| Density | 1.165 g/cm³ (predicted) | [2] |
| Refractive Index | 1.517 (predicted) | [2] |
| CAS Number | 27452-17-1 | [2] |
Experimental Protocols for Physicochemical Characterization
The following sections detail standardized experimental procedures for the determination of key physicochemical properties. These protocols are designed to ensure accuracy and reproducibility, which are paramount in scientific research.
Melting Point Determination by Capillary Method
The melting point is a critical indicator of a compound's purity. The capillary method is a widely accepted and reliable technique for its determination.
Principle: A small, finely powdered sample is heated in a capillary tube at a controlled rate. The temperature range over which the substance transitions from a solid to a liquid is observed and recorded as the melting point.
Experimental Workflow:
References
An In-depth Technical Guide to the ¹H NMR Spectrum of 6-Bromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene is a substituted tetralin derivative with applications in organic synthesis, particularly as an intermediate in the creation of more complex molecules for pharmaceutical and agrochemical research.[1] The precise characterization of its molecular structure is paramount for its effective use, and Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical techniques for this purpose. This guide provides a detailed analysis of the proton (¹H) NMR spectrum of this compound, offering a predictive interpretation grounded in fundamental principles and data from related structures.
Predicted ¹H NMR Spectrum of this compound
The ¹H NMR spectrum of this compound is predicted to exhibit four distinct signals, corresponding to the four sets of non-equivalent protons in the molecule. The predicted chemical shifts, multiplicities, and integrations are summarized in the table below.
| Signal | Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| A | -CH₃ (C1, C1) | ~1.25 | Singlet (s) | 6H |
| B | -CH₃ (C4, C4) | ~1.25 | Singlet (s) | 6H |
| C | -CH₂- (C2, C3) | ~1.68 | Singlet (s) | 4H |
| D | Ar-H (C5, C7, C8) | 7.0 - 7.4 | Multiplet (m) | 3H |
Detailed Spectral Analysis and Interpretation
The predicted spectrum is based on the analysis of the molecular structure and comparison with known data for similar compounds.
Aliphatic Region (1.0 - 2.0 ppm)
The aliphatic region of the spectrum is expected to be relatively simple.
-
The Four Methyl Groups: The four methyl groups at the C1 and C4 positions are chemically equivalent due to the symmetry of the molecule. These 12 protons are expected to produce a single, sharp signal (a singlet) at approximately 1.25 ppm . This prediction is based on the known spectrum of the parent compound, 1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene. The absence of adjacent protons results in no spin-spin coupling, hence the singlet multiplicity.
-
The Methylene Protons: The four protons of the two methylene groups at C2 and C3 are also chemically equivalent and are expected to appear as a singlet at around 1.68 ppm . Again, this is based on the parent tetralin derivative. The lack of coupling with neighboring protons simplifies this signal to a singlet.
Aromatic Region (7.0 - 7.5 ppm)
The aromatic region of the spectrum is more complex due to the influence of the bromine substituent.
-
Aromatic Protons: The three aromatic protons on the benzene ring are non-equivalent and will give rise to a multiplet in the region of 7.0 - 7.4 ppm . The bromine atom is an electron-withdrawing group, which will deshield the adjacent aromatic protons, causing them to resonate at a higher chemical shift (downfield) compared to the unsubstituted parent compound. The proton at C5 will be a doublet of doublets due to ortho coupling with the (absent) proton at C6 and meta coupling with the proton at C7. The proton at C7 will be a doublet of doublets due to ortho coupling with the proton at C8 and meta coupling with the proton at C5. The proton at C8 will be a doublet due to ortho coupling with the proton at C7. The expected coupling constants are approximately 8 Hz for ortho coupling and 2 Hz for meta coupling.
Experimental Protocol for ¹H NMR Spectroscopy
Acquiring a high-quality ¹H NMR spectrum requires careful sample preparation and instrument setup.
Step-by-Step Methodology
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
-
Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve a homogeneous field, which results in sharp, symmetrical peaks.
-
-
Data Acquisition:
-
Set the appropriate spectral width to encompass all expected proton signals.
-
Set the number of scans to achieve an adequate signal-to-noise ratio.
-
Apply a 90° pulse to excite the protons.
-
Acquire the free induction decay (FID) signal.
-
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift scale by setting the TMS signal to 0 ppm.
-
Integrate the signals to determine the relative number of protons for each peak.
-
Caption: Experimental workflow for acquiring a ¹H NMR spectrum.
Theoretical Basis for Spectral Predictions
The predicted chemical shifts and coupling patterns are rooted in fundamental NMR principles.
-
Chemical Shift: The chemical shift of a proton is determined by its local electronic environment. Electron-donating groups increase the electron density around a proton, "shielding" it from the external magnetic field and causing it to resonate at a lower chemical shift (upfield). Conversely, electron-withdrawing groups decrease the electron density, "deshielding" the proton and causing it to resonate at a higher chemical shift (downfield). In our target molecule, the bromine atom's electronegativity is the primary cause of the downfield shift of the aromatic protons.
-
Spin-Spin Coupling: The interaction between the magnetic moments of non-equivalent protons on adjacent atoms leads to the splitting of NMR signals. The number of peaks in a split signal (multiplicity) is given by the n+1 rule, where 'n' is the number of equivalent neighboring protons. The magnitude of the splitting, known as the coupling constant (J), is independent of the applied magnetic field strength and provides valuable information about the connectivity of atoms.
Caption: Logical flow from molecular structure to predicted ¹H NMR spectrum.
Conclusion
This in-depth guide provides a comprehensive theoretical analysis of the ¹H NMR spectrum of this compound. By understanding the predicted chemical shifts, multiplicities, and the underlying principles governing them, researchers can confidently identify and characterize this important synthetic intermediate. The provided experimental protocol offers a robust framework for obtaining high-quality spectral data, ensuring accuracy and reliability in research and development endeavors.
References
A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 6-Bromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mass spectrometry analysis of 6-Bromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene. As a brominated tetralin derivative, this compound presents unique analytical challenges and opportunities. This document delves into the theoretical underpinnings and practical considerations for its characterization, focusing on ionization strategies, expected fragmentation pathways, and the interpretation of mass spectral data. Detailed experimental protocols and data presentation formats are provided to enable researchers to develop and validate robust analytical methods for this and structurally related molecules.
Introduction: The Analytical Significance of Brominated Tetralins
This compound is a substituted tetralin, a class of compounds with a bicyclic structure consisting of a benzene ring fused to a cyclohexane ring. The presence of a bromine atom and multiple methyl groups on this scaffold makes it a molecule of interest in synthetic chemistry and potentially in drug discovery, where halogenated compounds are often explored for their modified pharmacokinetic and pharmacodynamic properties.
Mass spectrometry is an indispensable tool for the structural elucidation and quantification of such molecules. The inherent sensitivity and specificity of mass spectrometry allow for the determination of molecular weight, elemental composition, and structural features through the analysis of fragmentation patterns. For this compound, mass spectrometry is crucial for confirming its identity, assessing its purity, and studying its metabolic fate.
This guide will focus on the application of Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI), a common and powerful technique for the analysis of volatile and semi-volatile organic compounds.[1][2]
Foundational Principles: Ionization and Isotopic Signature
Electron Ionization (EI)
Electron Ionization (EI) is a hard ionization technique where high-energy electrons (typically 70 eV) bombard the analyte molecule in the gas phase.[3] This process ejects an electron from the molecule, forming a molecular ion (M⁺•) which is a radical cation.[3] The excess energy imparted to the molecular ion often leads to extensive fragmentation, providing a detailed fingerprint of the molecule's structure.[3][4] For aromatic systems like the tetralin core, the molecular ion is often relatively stable and readily observed.[3]
The Characteristic Isotopic Pattern of Bromine
A key feature in the mass spectrum of a bromine-containing compound is its distinct isotopic signature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively).[5][6][7] This results in a characteristic pair of peaks for any bromine-containing ion, separated by 2 m/z units, with a relative intensity ratio of approximately 1:1.[5][6][7] This "M" and "M+2" pattern is a definitive indicator of the presence of a single bromine atom in an ion.
Predicted Mass Spectrum and Fragmentation Pathways
The molecular formula of this compound is C₁₄H₁₉Br.[8] Its monoisotopic mass is approximately 266.0670 u for the ⁷⁹Br isotope and 268.0650 u for the ⁸¹Br isotope.
The Molecular Ion
Upon EI, the molecular ion peak (M⁺•) is expected to be observed as a pair of peaks at m/z 266 and m/z 268, with nearly equal intensities. The presence of this doublet is the first crucial piece of evidence for the successful analysis of the target compound.
Key Fragmentation Pathways
The fragmentation of the molecular ion is predicted to be driven by the stability of the resulting carbocations and radical species. The most likely fragmentation pathways involve the cleavage of the alkyl substituents and the loss of the bromine atom.
-
Benzylic Cleavage (Formation of m/z 251/253): The most favored fragmentation for alkyl-substituted aromatic rings is the cleavage of a bond beta to the aromatic ring, leading to the formation of a stable benzylic carbocation.[9] In this case, the loss of a methyl radical (•CH₃) from one of the gem-dimethyl groups is highly probable, resulting in a fragment ion at m/z 251/253. This is expected to be a prominent peak in the spectrum.
-
Loss of the Bromine Radical (Formation of m/z 187): Cleavage of the C-Br bond can lead to the loss of a bromine radical (•Br), resulting in a carbocation at m/z 187.[6] This fragment will not exhibit the characteristic bromine isotopic pattern.
-
Further Fragmentation: The initial fragments can undergo further fragmentation. For instance, the ion at m/z 251/253 could undergo more complex rearrangements and losses. The fragment at m/z 187 may lose neutral molecules like propane (C₃H₈) from the saturated ring to form more stable ions. A common fragmentation for tetralin-like structures involves the formation of tropylium-like ions.
Summary of Predicted Key Ions
| m/z (⁷⁹Br/⁸¹Br) | Proposed Ion Structure | Formation Pathway | Significance |
| 266/268 | [C₁₄H₁₉Br]⁺• | Molecular Ion (M⁺•) | Confirms molecular weight and presence of bromine. |
| 251/253 | [C₁₃H₁₆Br]⁺ | M⁺• - •CH₃ | Indicates benzylic cleavage, a characteristic fragmentation. |
| 187 | [C₁₄H₁₉]⁺ | M⁺• - •Br | Confirms the presence of the tetramethyltetrahydronaphthalene core. |
| 131 | [C₁₀H₁₁]⁺ | From further fragmentation | Suggests a stable tropylium-like ion. |
| 119 | [C₉H₁₁]⁺ | From further fragmentation of [M-Br]⁺ | Indicates further rearrangement and fragmentation of the core structure. |
Experimental Protocol: GC-MS Analysis
This section provides a generalized protocol for the analysis of this compound by GC-MS. Instrument parameters should be optimized for the specific instrumentation used.
Sample Preparation
-
Standard Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a high-purity volatile solvent such as hexane or ethyl acetate.
-
Working Solutions: Prepare a series of dilutions from the stock solution to establish the desired concentration range for analysis (e.g., 1-100 µg/mL).
-
Sample Matrix: For analysis in complex matrices, appropriate extraction techniques such as liquid-liquid extraction or solid-phase extraction may be necessary to isolate the analyte and remove interfering substances.
GC-MS Instrumentation and Parameters
-
Gas Chromatograph (GC):
-
Injector: Split/splitless inlet, operated in splitless mode for trace analysis or split mode for higher concentrations. Injector temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Column: A non-polar or medium-polarity capillary column is recommended. A common choice is a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (or equivalent).
-
Oven Temperature Program: An initial temperature of 100°C held for 1 minute, followed by a ramp of 10°C/minute to 280°C, with a final hold for 5 minutes. This program should be optimized to ensure good chromatographic separation from any impurities or matrix components.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
Mass Analyzer: Quadrupole.
-
Scan Range: m/z 50-350. This range will cover the molecular ion and the key predicted fragments.
-
Data Acquisition: Full scan mode to obtain complete mass spectra.
-
Data Interpretation and Validation
-
Chromatogram Analysis: Examine the total ion chromatogram (TIC) to determine the retention time of the analyte peak. Ensure the peak is symmetrical and well-resolved from other components.
-
Mass Spectrum Extraction: Extract the mass spectrum from the apex of the analyte peak.
-
Molecular Ion Identification: Look for the characteristic 1:1 doublet at m/z 266/268. The presence of this doublet is strong evidence for the identity of the compound.
-
Fragmentation Pattern Analysis: Compare the observed fragment ions with the predicted fragmentation pattern. The presence of key fragments such as m/z 251/253 and m/z 187 provides structural confirmation.
-
Library Matching (Optional): If available, compare the acquired spectrum against a commercial or in-house mass spectral library. However, for novel or less common compounds, a library match may not be available or reliable.
-
Confirmation of Isotopic Ratios: Utilize the instrument's software to calculate and confirm the isotopic abundance of the bromine-containing fragments. The observed ratios should be within acceptable experimental error of the theoretical 1:1 ratio.
Conclusion
The mass spectrometric analysis of this compound is a robust and definitive method for its identification and characterization. By leveraging the principles of Electron Ionization and understanding the unique isotopic signature of bromine, researchers can confidently interpret the resulting mass spectra. The predicted fragmentation pathways, centered around benzylic cleavage and loss of the bromine atom, provide a logical framework for structural elucidation. The experimental protocol outlined in this guide serves as a solid foundation for developing and implementing a reliable analytical method for this compound and its structural analogs in a research or drug development setting.
References
- 1. Blogs | Restek [discover.restek.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. This compound | C14H19Br | CID 226685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Mass spectral interpretation - Wikipedia [en.wikipedia.org]
A Comprehensive Technical Guide to the Solubility of 6-Bromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed examination of the solubility characteristics of 6-Bromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene. As a key intermediate in various synthetic pathways, particularly in the development of novel pharmaceuticals and agrochemicals, a thorough understanding of its solubility is paramount for efficient process development, purification, and formulation.[1] This document synthesizes theoretical principles with practical insights to offer a predictive analysis of its solubility in a range of common organic solvents. Furthermore, it outlines a robust experimental protocol for the precise determination of its solubility, ensuring scientific integrity and reproducibility.
Introduction: Understanding the Molecule
This compound, with the CAS number 27452-17-1, is a halogenated aromatic hydrocarbon.[2] Its structure is characterized by a tetrahydronaphthalene core, substituted with a bromine atom on the aromatic ring and four methyl groups on the saturated ring. This unique combination of a bulky, nonpolar aliphatic portion and a less polar aromatic ring dictates its physicochemical properties and, consequently, its solubility behavior.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₉Br | [1] |
| Molecular Weight | 267.21 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 34-37°C | [1] |
| Boiling Point | 293.372°C at 760 mmHg | [1] |
| Water Solubility | Insoluble | [3][4] |
| LogP (Octanol-Water Partition Coefficient) | 4.798 | [3] |
The high LogP value underscores the lipophilic and hydrophobic nature of the molecule, predicting poor solubility in aqueous media and a preference for nonpolar environments.
Theoretical Framework for Solubility: "Like Dissolves Like"
The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like."[1] This empirical rule states that substances with similar intermolecular forces are more likely to be soluble in one another. The dissolution process involves the breaking of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions. For a substance to dissolve, the energy required to break the existing interactions must be compensated by the energy released upon forming new, favorable interactions.
In the case of this compound, the primary intermolecular forces are van der Waals forces, specifically London dispersion forces, due to its largely nonpolar hydrocarbon structure. The presence of the bromine atom introduces a slight dipole, but the overall polarity of the molecule is low. Therefore, it is expected to be most soluble in solvents that also exhibit predominantly London dispersion forces (nonpolar solvents) or a combination of dispersion forces and weak dipole-dipole interactions (moderately polar aprotic solvents).
Predicted Solubility Profile
Based on the structural analysis and the "like dissolves like" principle, the following is a predicted solubility profile for this compound in various classes of organic solvents. It is important to note that these are predictions and experimental verification is crucial for precise applications.
High Solubility Expected:
-
Aromatic Hydrocarbons (e.g., Toluene, Xylene, Benzene): The structural similarity of the aromatic ring in the solute to these solvents suggests strong, favorable π-π stacking and van der Waals interactions, leading to high solubility.
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents are relatively nonpolar and can effectively solvate the nonpolar regions of the molecule. The weak dipole of the C-Cl bonds can also interact favorably with the C-Br bond in the solute.
-
Ethers (e.g., Diethyl ether, Tetrahydrofuran (THF)): These are common solvents for nonpolar and moderately polar organic compounds. Their ability to solvate the hydrocarbon backbone makes them good candidates for dissolving this compound.
Moderate to Good Solubility Expected:
-
Aliphatic Hydrocarbons (e.g., Hexane, Heptane, Cyclohexane): As nonpolar solvents, they will primarily interact through London dispersion forces. While solubility is expected, it might be slightly lower than in aromatic or chlorinated solvents due to the lack of favorable interactions with the aromatic part of the solute.
-
Esters (e.g., Ethyl acetate): These solvents have a moderate polarity and can solvate a range of compounds. Good solubility is anticipated.
-
Ketones (e.g., Acetone, Methyl Ethyl Ketone): Similar to esters, these moderately polar aprotic solvents should be effective at dissolving the compound.
Low to Negligible Solubility Expected:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): The strong hydrogen bonding network in these solvents would be significantly disrupted by the introduction of a large, nonpolar molecule. The energy penalty for creating a cavity for the solute is high, and the weak solute-solvent interactions would not be sufficient to overcome this, resulting in low solubility.
-
Highly Polar Aprotic Solvents (e.g., Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): While these solvents have large dipole moments, their polarity is significantly higher than that of the solute. The strong dipole-dipole interactions between the solvent molecules would likely exclude the nonpolar solute.
Experimental Determination of Solubility
To obtain quantitative data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in a given organic solvent.
Experimental Workflow
Caption: Workflow for the experimental determination of solubility.
Step-by-Step Methodology
Materials:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Scintillation vials with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringes and 0.45 µm syringe filters
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector
Protocol:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of scintillation vials. The excess solid is crucial to ensure saturation is reached.
-
Accurately add a known volume (e.g., 5.0 mL) of the desired organic solvent to each vial.
-
-
Equilibration:
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C).
-
Agitate the vials at a constant speed for 24 to 48 hours to ensure the system reaches equilibrium. A longer duration may be necessary for viscous solvents.
-
-
Sample Collection and Preparation:
-
After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle for at least 2 hours in a temperature-controlled environment.
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a 0.45 µm syringe filter into a clean vial to remove any suspended solid particles.
-
Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Analysis:
-
Analyze the diluted samples using a validated HPLC or GC method. A standard calibration curve should be prepared using known concentrations of the compound in the same solvent.
-
-
Calculation:
-
Determine the concentration of the compound in the diluted sample from the calibration curve.
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of the compound in the specific solvent at the tested temperature.
-
Diagram of Key Relationships in Solubility Prediction
Caption: Factors influencing the solubility of the target compound.
Conclusion
References
An In-depth Technical Guide to the Reactivity of the Bromine Atom in 6-Bromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the chemical reactivity of the bromine atom in 6-Bromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene. This valuable building block is integral to the synthesis of a variety of complex organic molecules, most notably in the development of synthetic retinoids and other pharmaceutical agents. Understanding the nuances of its reactivity is paramount for optimizing existing synthetic routes and pioneering novel molecular architectures.
Introduction: The Structural Landscape and Its Implications
This compound, often referred to as 6-bromo-tetramethyltetralin, possesses a unique structural framework that dictates the reactivity of its bromine substituent. The tetrahydronaphthalene core is a fused ring system, and the presence of four methyl groups at the 1 and 4 positions introduces significant steric hindrance around the aromatic ring. This steric bulk, coupled with the electronic nature of the bromine atom, presents both challenges and opportunities in its chemical transformations. This guide will delve into the key reactions this molecule undergoes, providing both mechanistic insights and practical, field-proven protocols.
Core Reactivity Profile: A Multi-faceted Approach
The bromine atom on the aromatic ring of this compound serves as a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Its reactivity is primarily exploited through three main pathways:
-
Palladium-Catalyzed Cross-Coupling Reactions: This is the most prevalent and versatile method for functionalizing the C-Br bond. Reactions such as Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Stille couplings allow for the introduction of a wide array of substituents.
-
Lithium-Halogen Exchange: This powerful transformation generates a highly reactive aryllithium intermediate, which can then be quenched with various electrophiles to introduce a diverse range of functional groups.
-
Grignard Reagent Formation: While less common for this specific substrate due to potential side reactions, the formation of a Grignard reagent offers an alternative route for nucleophilic functionalization.
The following sections will provide a detailed exploration of these key reaction classes, complete with experimental protocols and an analysis of the factors governing their success.
Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of Functionalization
Palladium-catalyzed cross-coupling reactions are indispensable tools for the derivatization of this compound. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and overcoming the steric hindrance imposed by the tetramethyl-substituted ring.
Sonogashira Coupling: Forging Carbon-Carbon Triple Bonds
The Sonogashira coupling is a powerful method for the synthesis of arylalkynes, which are key intermediates in the synthesis of various pharmaceuticals, including bexarotene analogs.[1] The reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst.[2][3]
Mechanistic Considerations: The catalytic cycle of the Sonogashira reaction involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with a copper acetylide (formed in situ from the terminal alkyne, a copper salt, and a base), and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[4]
Experimental Protocol: A General Procedure for Sonogashira Coupling
This protocol provides a robust starting point for the Sonogashira coupling of this compound. Optimization of temperature and reaction time may be necessary depending on the specific alkyne used.
| Reagent | Molar Equivalents | Notes |
| This compound | 1.0 | |
| Terminal Alkyne | 1.1 - 1.5 | |
| PdCl₂(PPh₃)₂ | 0.02 - 0.05 | Other palladium catalysts can be used. |
| Copper(I) Iodide (CuI) | 0.04 - 0.10 | Crucial for the formation of the copper acetylide. |
| Triethylamine (TEA) or Diisopropylethylamine (DIPEA) | 2.0 - 3.0 | Acts as both a base and a solvent. |
| Anhydrous Solvent (e.g., THF, DMF) | - | To dissolve the reactants if needed. |
Step-by-Step Procedure: [5][6]
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add the anhydrous solvent to dissolve the solids.
-
Add the amine base.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6-alkynyl-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene.
Suzuki-Miyaura Coupling: Constructing Biaryl Frameworks
The Suzuki-Miyaura coupling is a highly versatile and widely used method for the formation of C-C bonds between aryl halides and organoboron compounds.[7] For this compound, this reaction allows for the introduction of various aryl and heteroaryl substituents, which is of great interest in medicinal chemistry.[8]
Mechanistic Considerations: The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with a boronate species (formed from the boronic acid and a base), and subsequent reductive elimination to yield the biaryl product.[9]
Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling [8][10]
This protocol is a general guideline and may require optimization of the catalyst, base, and solvent system for specific substrates.
| Reagent | Molar Equivalents | Notes |
| This compound | 1.0 | |
| Arylboronic Acid or Ester | 1.2 - 2.0 | |
| Palladium Catalyst (e.g., Pd(dppf)Cl₂, Pd[P(tBu)₃]₂) | 0.01 - 0.05 | The choice of ligand is critical for sterically hindered substrates. |
| Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃) | 2.0 - 3.0 | |
| Anhydrous Solvent (e.g., 1,4-Dioxane, Toluene, DMF) | - | Often used with water as a co-solvent. |
Step-by-Step Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Add the anhydrous solvent and, if applicable, degassed water.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction's progress using TLC or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 5. research.rug.nl [research.rug.nl]
- 6. benchchem.com [benchchem.com]
- 7. scilit.com [scilit.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Utility of 6-Bromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene in Medicinal Chemistry: A Guide for Drug Discovery Professionals
Introduction: Unveiling the Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular scaffolds emerge as "privileged structures" due to their ability to interact with multiple biological targets, leading to the development of diverse therapeutic agents. The 1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene core is one such scaffold, renowned for its role as a key hydrophobic building block in a class of synthetic retinoids known as arotinoids.[1] This guide focuses on a particularly valuable derivative, 6-Bromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene, and its strategic applications in the synthesis of targeted therapeutics. The presence of the bromine atom provides a versatile chemical handle for a variety of cross-coupling reactions, making this compound a cornerstone for the construction of complex, biologically active molecules. Its most notable application lies in the synthesis of Retinoid X Receptor (RXR) agonists, such as the FDA-approved drug Bexarotene, used in the treatment of cutaneous T-cell lymphoma.[2][3] This document will provide an in-depth exploration of the synthesis, functionalization, and therapeutic potential of this pivotal intermediate.
Synthesis of the Core Intermediate: this compound
The efficient synthesis of the core scaffold is the foundational step for its application in medicinal chemistry. A common and effective method involves a Friedel-Crafts alkylation reaction.
Experimental Protocol: Friedel-Crafts Alkylation
Objective: To synthesize this compound from bromobenzene and 2,5-dichloro-2,5-dimethylhexane.
Materials:
-
Bromobenzene
-
2,5-dichloro-2,5-dimethylhexane
-
Aluminum chloride (AlCl₃) or a milder Lewis acid
-
Anhydrous dichloromethane (DCM) or another suitable solvent
-
Ice water
-
10% Hydrochloric acid
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Methanol for crystallization
-
Standard laboratory glassware, including a round-bottom flask, dropping funnel, and condenser
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under a nitrogen atmosphere, dissolve bromobenzene in anhydrous dichloromethane.
-
Cooling: Cool the reaction mixture to 0°C using an ice bath.
-
Lewis Acid Addition: Slowly add aluminum chloride to the stirred solution.
-
Substrate Addition: Add a solution of 2,5-dichloro-2,5-dimethylhexane in anhydrous dichloromethane dropwise to the reaction mixture over a period of 30-60 minutes, maintaining the temperature at 0°C.
-
Reaction Progression: After the addition is complete, allow the reaction to stir at 0°C for an additional 20-30 minutes, then let it warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench the reaction by slowly pouring the mixture over ice water with vigorous stirring.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane or a mixture of ether and hexane.
-
Washing: Combine the organic layers and wash sequentially with 10% hydrochloric acid, water, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product as an oil.
-
Purification: Purify the crude product by crystallization from methanol to yield this compound as a white to off-white solid.
The Retinoid X Receptor (RXR): A Key Therapeutic Target
Retinoids, a class of compounds related to vitamin A, are crucial regulators of various biological processes, including cell proliferation, differentiation, and apoptosis.[4] They exert their effects by binding to nuclear receptors, which are ligand-activated transcription factors. There are two main families of retinoid receptors: the Retinoic Acid Receptors (RARs) and the Retinoid X Receptors (RXRs), each with α, β, and γ subtypes.[5]
RXRs are unique in that they can form homodimers (RXR/RXR) or heterodimers with other nuclear receptors, such as RARs, the Vitamin D receptor, and the Liver X Receptor (LXR).[5] This central role makes RXR a critical node in multiple signaling pathways. Bexarotene and its analogs are specifically designed to be selective agonists for RXRs.[2] Upon binding, the receptor undergoes a conformational change, leading to the recruitment of coactivator proteins and the transcription of target genes that can induce apoptosis and inhibit proliferation in cancer cells.[6] However, the activation of certain heterodimers, like RXR-LXR, can lead to side effects such as hyperlipidemia.[7]
Caption: Simplified Retinoid X Receptor (RXR) Signaling Pathway.
Application in the Synthesis of Bexarotene Analogs
The bromine atom on the this compound scaffold is a key functional group that allows for the introduction of the polar head group of Bexarotene and its analogs through palladium-catalyzed cross-coupling reactions. The Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl halide, is particularly relevant for the synthesis of Bexarotene, which features an ethynyl linker.[2]
Experimental Protocol: Sonogashira Coupling
Objective: To couple this compound with a terminal alkyne (e.g., 4-ethynylbenzoic acid derivative) to form a Bexarotene analog.
Materials:
-
This compound
-
4-Ethynylbenzoic acid methyl ester (or other suitable alkyne)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
A suitable base (e.g., triethylamine (TEA), diisopropylamine (DIPA))
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF))
-
Standard Schlenk line and glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To a Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Solvent and Reagent Addition: Add the anhydrous solvent, the base, and the terminal alkyne via syringe.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-70°C) until the starting material is consumed, as monitored by TLC.
-
Work-up: Upon completion, cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst.
-
Extraction: Dilute the filtrate with an organic solvent like ethyl acetate and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the coupled product.
-
Saponification (if necessary): If a methyl ester was used, the final step is to hydrolyze the ester to the carboxylic acid using a base like lithium hydroxide or sodium hydroxide to yield the final Bexarotene analog.
Caption: Synthetic Workflow to Bexarotene Analogs.
Structure-Activity Relationships (SAR) of Tetramethyl-tetrahydronaphthalene-based Retinoids
The biological activity and selectivity of these synthetic retinoids are highly dependent on their molecular structure. Key SAR insights include:
-
Hydrophobic Core: The 1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene unit provides the necessary bulk and lipophilicity to anchor the molecule within the hydrophobic ligand-binding pocket of the RXR.[1]
-
Linker: The nature and rigidity of the linker connecting the hydrophobic core to the polar headgroup are critical for receptor selectivity. The ethynyl linker in Bexarotene, for instance, contributes to its RXR-specific agonism.
-
Polar Headgroup: A carboxylic acid or a bioisostere is typically required for strong interactions with the polar residues at the bottom of the ligand-binding pocket, which is essential for receptor activation.[1]
| Compound | Modification from Bexarotene | RXR Agonism (EC₅₀, nM) | Selectivity vs. RAR | Reference |
| Bexarotene | - | ~25 | High | [2] |
| Analog 1 | Replacement of ethynyl linker with an amide | Variable | Can shift towards RAR | [8] |
| Analog 2 | Alteration of substituents on the tetrahydronaphthalene ring | Can increase or decrease potency | May be affected | [9] |
| Analog 3 | Replacement of carboxylic acid with sulfonic acid | Maintained or slightly reduced | Generally maintained | [9] |
Note: The values in this table are illustrative and represent general trends observed in the literature. Actual values may vary depending on the specific assay conditions.
Broader Applications and Future Directions
While the development of RXR agonists for cancer therapy is a major application, the 1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene scaffold has shown promise in other therapeutic areas. For example, derivatives have been investigated as:
-
Anti-tuberculosis agents: Tetrahydronaphthalene amides have been identified as potent inhibitors of the Mycobacterium tuberculosis ATP synthase.[10]
-
Neurodegenerative diseases: Bexarotene itself has been studied for its potential to clear β-amyloid plaques in Alzheimer's disease models.[11]
-
Metabolic diseases: Certain RXR agonists are being explored for the treatment of type II diabetes.[12]
The future of drug discovery with this scaffold lies in the design of next-generation modulators with improved selectivity and reduced side effects. This could involve the development of partial agonists or antagonists, as well as compounds that selectively target specific RXR heterodimers to avoid off-target effects. The synthetic versatility of this compound ensures that it will remain a valuable starting material for these future investigations.
References
- 1. Structure–Activity Relationships and Therapeutic Applications of Retinoids in View of Potential Benefits from Drug Repurposing Process - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modeling, synthesis and biological evaluation of potential retinoid X receptor (RXR) selective agonists: novel analogues of 4-[1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydro-2-naphthyl)ethynyl]benzoic acid (bexarotene) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bexarotene | C24H28O2 | CID 82146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis and in vitro biological activity of retinyl retinoate, a novel hybrid retinoid derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of Bexarotene Analogs for Treating Cutaneous T-Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Studies on the metabolism and disposition of the new retinoid 4-[(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthyl)carbamoyl] benzoic acid. 4th communication: absorption, metabolism, excretion and plasma protein binding in various animals and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Modeling, Synthesis, and Biological Evaluation of Potential Retinoid X Receptor (RXR)-Selective Agonists: Analogues of 4-[1-(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydro-2-naphthyl)ethynyl]benzoic Acid (Bexarotene) and 6-(Ethyl(5,5,8,8-tetrahydronaphthalen-2-yl)amino)nicotinic Acid (NEt-TMN) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and structure-activity relationships for a new class of tetrahydronaphthalene amide inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of [11C]Bexarotene by Cu-Mediated [11C]Carbon Dioxide Fixation and Preliminary PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of novel retinoid X receptor-selective retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Utility of 6-Bromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene as a Versatile Precursor for Novel Compound Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking Molecular Complexity with a Specialized Building Block
In the landscape of medicinal chemistry and materials science, the strategic selection of starting materials is paramount to the efficient construction of novel molecular architectures. 6-Bromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene stands out as a key intermediate, offering a unique combination of a sterically hindered, yet reactive, aryl bromide coupled with a rigid, lipophilic tetramethyl-tetrahydronaphthalene scaffold. This guide provides a comprehensive overview of this precursor's synthesis, physicochemical properties, and its pivotal role in the generation of complex molecules, particularly in the realm of pharmaceuticals and agrochemicals.[1] The presence of the bromine atom provides a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse functionalities and the construction of new carbon-carbon and carbon-heteroatom bonds.
Physicochemical Properties and Handling
A thorough understanding of the precursor's properties is essential for its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 27452-17-1 | [2] |
| Molecular Formula | C₁₄H₁₉Br | [2] |
| Molecular Weight | 267.21 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 34-37 °C | [1] |
| Boiling Point | 293.372 °C at 760 mmHg | [1] |
| Solubility | Insoluble in water. | [3] |
| Storage | Room temperature, in a dry and sealed container. | [1] |
Safety and Handling: this compound should be handled with appropriate personal protective equipment, including gloves and safety glasses, in a well-ventilated area.[4] It may cause skin, eye, and respiratory irritation.[4]
Synthesis of the Precursor: A Foundation in Friedel-Crafts Chemistry
The synthesis of this compound is typically achieved through a two-step process commencing with a Friedel-Crafts alkylation to form the tetramethyl-tetrahydronaphthalene core, followed by bromination.
Step 1: Synthesis of 1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene
The core scaffold is efficiently synthesized via a Lewis acid-catalyzed Friedel-Crafts reaction between benzene and 2,5-dichloro-2,5-dimethylhexane.
Figure 1: Synthesis of the core scaffold.
Experimental Protocol:
-
To a solution of 2,5-dichloro-2,5-dimethylhexane (1.0 eq.) in dry benzene, add anhydrous aluminum trichloride (AlCl₃, 0.1 eq.) portion-wise.[5]
-
The reaction mixture is stirred under reflux conditions for 16 hours.[5]
-
Upon completion, the reaction is quenched with 3M hydrochloric acid and extracted with hexane.[5]
-
The combined organic layers are washed with saturated saline, dried over anhydrous sodium sulfate, and concentrated in vacuo.[5]
-
The crude product is purified by column chromatography to yield 1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene as a colorless oil.[5]
Step 2: Bromination
The subsequent bromination of the tetramethyl-tetrahydronaphthalene core selectively installs the bromine atom at the 6-position, yielding the desired precursor.
Application as a Precursor in Novel Compound Synthesis
The true utility of this compound lies in its capacity to serve as a building block for more complex molecules, primarily through reactions that leverage the reactivity of the aryl bromide.
Friedel-Crafts Acylation: A Gateway to Ketone Derivatives
While direct acylation of the bromo-derivative can be complex, the reactivity of the parent tetramethyl-tetrahydronaphthalene scaffold in Friedel-Crafts acylation provides a strong indication of the electronic nature of the aromatic ring and its propensity to undergo electrophilic aromatic substitution. This pathway is crucial for the synthesis of various intermediates. A patented method describes the acylation of the closely related 1,1,4,4-tetramethyl-6-ethyl-1,2,3,4-tetrahydronaphthalene.
Exemplary Protocol (Adapted from a related structure):
-
A solution of 1,1,4,4-tetramethyl-6-ethyl-1,2,3,4-tetrahydronaphthalene and acetyl chloride is added to a slurry of aluminum chloride in a suitable solvent like isooctane at elevated temperatures (e.g., 70 °C).
-
The reaction is worked up by quenching with dilute acid, followed by washing of the organic layer with salt solution and sodium carbonate solution.
-
The crude product is then purified by fractionation.
This acylation provides a key ketone intermediate, which can be further functionalized. For instance, such ketones are precursors in the synthesis of compounds with musk-like odors for the perfume industry.
Palladium-Catalyzed Cross-Coupling Reactions: The Cornerstone of Versatility
The bromine atom on the tetrahydronaphthalene ring is a versatile handle for a suite of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds. These reactions are fundamental in modern drug discovery.
Figure 2: Versatility in cross-coupling reactions.
Causality Behind Experimental Choices: The significant steric hindrance imparted by the four methyl groups on the tetrahydronaphthalene ring presents a challenge for cross-coupling reactions. The choice of palladium catalyst and, crucially, the phosphine ligand is critical to overcoming this hindrance and achieving high yields. For sterically demanding substrates, bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos are often employed to promote the reductive elimination step and prevent β-hydride elimination.
Application in the Synthesis of Retinoid X Receptor (RXR) Selective Retinoids
Strategy 1: Organometallic Coupling with a Weinreb Amide
This approach involves the conversion of the aryl bromide to an organolithium species, which then reacts with a Weinreb amide to form a ketone.
Figure 3: Organometallic route to retinoid precursors.
Strategy 2: Suzuki Coupling
An alternative and often more functional-group-tolerant approach is the Suzuki coupling of a boronic acid derivative of the tetrahydronaphthalene core with a suitable vinyl triflate.
Exemplary Suzuki Coupling Protocol (Conceptual, based on analogous systems):
-
Boronic Acid Synthesis: The aryl bromide (1.0 eq) is first converted to the corresponding boronic acid or boronate ester. This can be achieved via lithium-halogen exchange followed by quenching with a trialkyl borate, or through a palladium-catalyzed borylation reaction with a reagent like bis(pinacolato)diboron.
-
Coupling Reaction:
-
In a reaction vessel, combine the tetramethyl-tetrahydronaphthalene boronic acid (1.0 eq), the desired vinyl triflate or halide coupling partner (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ or a combination of a palladium source (e.g., Pd(OAc)₂) and a suitable phosphine ligand (e.g., SPhos), and a base (e.g., K₂CO₃ or Cs₂CO₃).
-
The mixture is dissolved in a suitable solvent system (e.g., toluene/water or dioxane/water) and degassed.
-
The reaction is heated under an inert atmosphere until completion, as monitored by TLC or LC-MS.
-
The reaction is worked up by an aqueous quench and extraction with an organic solvent. The product is then purified by column chromatography.
-
The choice between these strategies often depends on the functional group tolerance required for the specific target molecule. The Suzuki coupling, in particular, is renowned for its broad applicability in complex molecule synthesis.
Conclusion and Future Outlook
This compound is a valuable and versatile precursor for the synthesis of a wide range of novel compounds. Its rigid, lipophilic core is of significant interest in medicinal chemistry, particularly in the design of retinoid and thromboxane receptor modulators.[6] The true power of this building block is realized through the application of modern synthetic methods, most notably palladium-catalyzed cross-coupling reactions, which allow for the strategic and efficient introduction of molecular diversity. The insights provided by analogous, sterically hindered systems offer a clear roadmap for researchers to employ this precursor in the development of next-generation pharmaceuticals and advanced materials. Future work will undoubtedly expand the repertoire of reactions and novel structures derived from this potent synthetic intermediate.
References
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. US3045047A - 6-acetyl-1, 1, 2, 4, 4, 7-hexamethyl-1, 2, 3, 4, tetrahydronaphthalene - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. 27452-17-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 5. Friedel-Crafts Acylation [organic-chemistry.org]
- 6. prepchem.com [prepchem.com]
An In-Depth Technical Guide to the Structural Characterization of 6-Bromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene
Abstract
This technical guide provides a comprehensive framework for the structural characterization of 6-Bromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene (CAS No. 27452-17-1). As a key intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical industries, the unambiguous confirmation of its molecular structure is paramount for quality control, reaction kinetics, and regulatory compliance.[1] This document synthesizes data from fundamental analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, complemented by definitive X-ray crystallography data. Each section explains the causality behind the analytical choices and presents a self-validating system for structural confirmation, intended for researchers, scientists, and drug development professionals.
Introduction and Physicochemical Profile
This compound is a halogenated aromatic hydrocarbon.[2] Its rigid, sterically hindered scaffold makes it a valuable building block in organic synthesis.[3][4] The tetramethyl groups lock the conformation of the saturated ring, while the bromine atom provides a reactive handle for further functionalization through cross-coupling reactions or lithiation. Given its role as a synthetic precursor, a precise understanding of its structure and purity is non-negotiable.
The compound presents as a white to off-white solid with a melting point in the range of 34-37°C.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 27452-17-1 | [4][5] |
| Molecular Formula | C₁₄H₁₉Br | [2][6] |
| Molecular Weight | 267.21 g/mol | [1][2][6] |
| Monoisotopic Mass | 266.06701 Da | [6] |
| Melting Point | 34-37°C | [1] |
| Boiling Point | ~293°C at 760 mmHg | [1] |
| Solubility | Insoluble in water; soluble in organic solvents. | [2] |
Below is a two-dimensional representation of the molecular structure.
To properly render the chemical structure, a more specialized tool than Graphviz is recommended. The DOT script provides a conceptual layout.
Definitive Structural Elucidation via X-ray Crystallography
The most unambiguous structural data for this molecule comes from single-crystal X-ray diffraction. A crystal structure for this compound is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 688676 .[6] This analysis provides precise atomic coordinates, bond lengths, and bond angles, confirming the connectivity and three-dimensional shape of the molecule. The availability of this data serves as the ultimate reference against which all spectroscopic data should be validated.
Spectroscopic Characterization: A Multi-Technique Approach
While crystallography provides a static image of the molecule in a crystal lattice, spectroscopic methods are essential for routine characterization in solution and for confirming identity in a non-crystalline state. The combination of NMR, MS, and IR provides a comprehensive and self-validating analytical workflow.
Caption: Workflow for integrated structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for determining the carbon-hydrogen framework of an organic molecule in solution. For this compound, both ¹H and ¹³C NMR are required for full characterization. The predicted chemical shifts are based on data from the parent compound, 1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene, with adjustments for the electronic effects of the bromine substituent.[3][7]
¹H NMR (Proton NMR)
The ¹H NMR spectrum is expected to show four distinct signals:
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.3-7.5 | Doublet | 1H | Ar-H (H5) | Aromatic proton ortho to the bromine atom, deshielded. |
| ~7.1-7.3 | Doublet of Doublets | 1H | Ar-H (H7) | Aromatic proton meta to bromine, coupled to H5 and H8. |
| ~6.9-7.1 | Doublet | 1H | Ar-H (H8) | Aromatic proton para to bromine. |
| ~1.6-1.7 | Singlet | 4H | -CH₂ -CH₂ - | The two methylene groups are chemically equivalent, appearing as a singlet. |
| ~1.2-1.3 | Singlet | 12H | -C(CH₃ )₂ | The four methyl groups are equivalent, resulting in a single, intense peak. |
¹³C NMR (Carbon-13 NMR)
The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~145-148 | Quaternary Ar-C | Aromatic carbon attached to the aliphatic ring. |
| ~142-145 | Quaternary Ar-C | Aromatic carbon attached to the aliphatic ring. |
| ~128-132 | Ar-C H | Aromatic methine carbons. |
| ~125-128 | Ar-C H | Aromatic methine carbons. |
| ~120-123 | Ar-C -Br | Aromatic carbon bonded to bromine, shielded by the halogen. |
| ~34-36 | Quaternary C | -C (CH₃)₂ carbons. |
| ~33-35 | -C H₂- | Methylene carbons. |
| ~31-33 | -C H₃ | Methyl carbons. |
-
Sample Preparation: Dissolve 10-20 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0.00 ppm).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire data with a 90° pulse, a relaxation delay of 2 seconds, and an acquisition time of 4 seconds. Co-add 16 scans for a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. A longer relaxation delay (5 seconds) and a higher number of scans (e.g., 1024) are necessary due to the lower natural abundance of ¹³C.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal. Integrate the ¹H NMR signals.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and crucial information about the elemental composition through isotopic patterns and fragmentation.
Key Observations:
-
Molecular Ion (M⁺): The electron ionization (EI) mass spectrum will exhibit a prominent molecular ion peak. Given the molecular formula C₁₄H₁₉Br, the key feature is the isotopic signature of bromine. Natural bromine consists of two isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly a 1:1 ratio. This results in two peaks of almost equal intensity for the molecular ion:
-
m/z ~266 (for C₁₄H₁₉⁷⁹Br)
-
m/z ~268 (for C₁₄H₁₉⁸¹Br) The presence of this characteristic "doublet" is strong evidence for a monobrominated compound.
-
-
Fragmentation Pattern: The primary fragmentation pathway involves the loss of a methyl group (CH₃•, 15 Da) from the molecular ion, which is a highly favorable cleavage for the tetramethyl-substituted ring.
-
[M-15]⁺: A significant peak will be observed at m/z ~251 and ~253. This results from the formation of a stable benzylic carbocation.
-
Caption: Primary fragmentation pathway via loss of a methyl radical.
-
Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., dichloromethane) into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (GC-MS) or use a direct insertion probe.
-
Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.
-
Analysis: Scan a mass range from m/z 40 to 400.
-
Data Analysis: Identify the molecular ion peaks and their isotopic distribution. Analyze the major fragment ions to corroborate the proposed structure.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. While it is not as definitive for the overall carbon skeleton as NMR, it provides rapid confirmation of key structural features.
Expected Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Assignment | Source |
| 3100-3000 | C-H Stretch | Aromatic C-H | [8][9] |
| 3000-2850 | C-H Stretch | Aliphatic (CH₃, CH₂) C-H | [7] |
| 1600-1585 & 1500-1400 | C=C Stretch | Aromatic ring in-plane vibrations | [8][9][10] |
| 1375 | C-H Bend | Symmetric bending in methyl groups | [7] |
| ~1075 | C-Br Stretch | Aryl-Bromide stretch | [11] |
| 900-675 | C-H Bend | Aromatic C-H out-of-plane ("oop") bending | [9] |
The presence of bands in both the aromatic and aliphatic C-H stretching regions, along with characteristic aromatic ring vibrations and the C-Br stretch, provides a confirmatory fingerprint for the molecule.
-
Sample Preparation: Prepare a thin film of the molten solid (m.p. 34-37°C) on a salt plate (KBr or NaCl) or acquire the spectrum of the solid using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Acquisition: Co-add 16 or 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background subtraction. Identify and label the major absorption peaks.
Conclusion: A Self-Validating Structural Assignment
The structural characterization of this compound is achieved with high confidence through the synergistic application of multiple analytical techniques. The definitive structure provided by X-ray crystallography serves as the foundational truth. For routine analysis, the combination of NMR, MS, and IR spectroscopy creates a self-validating system:
-
MS confirms the correct molecular weight and the presence of a single bromine atom.
-
IR confirms the presence of the aromatic ring, aliphatic groups, and the aryl-bromide bond.
-
NMR elucidates the precise connectivity of the carbon-hydrogen framework, confirming the substitution pattern and the identity of the aliphatic and aromatic moieties.
When the data from all three techniques are consistent with each other and with the known crystal structure, the identity and structural integrity of the compound can be considered unambiguously confirmed.
References
- 1. This compound [myskinrecipes.com]
- 2. Page loading... [guidechem.com]
- 3. 1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene | 6683-46-1 [chemicalbook.com]
- 4. This compound | 27452-17-1 [chemicalbook.com]
- 5. This compound [acrospharmatech.com]
- 6. This compound | C14H19Br | CID 226685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene | 6683-46-1 | Benchchem [benchchem.com]
- 8. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 11. Chemistry: Alkyl and aryl halide infrared spectra [openchemistryhelp.blogspot.com]
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of 6-Bromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis, celebrated for its remarkable versatility and functional group tolerance in forging carbon-carbon bonds.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become indispensable in both academic research and the pharmaceutical industry for the synthesis of complex molecules, including biaryl and polyolefin structures.[2][3] The reaction's mild conditions and the environmental benignity of its boron-based reagents contribute to its widespread adoption.[2]
This guide provides a detailed protocol for the Suzuki coupling of 6-Bromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene, a sterically hindered aryl bromide.[4][5] The tetramethyltetrahydronaphthalene scaffold is a key structural motif in synthetic retinoid derivatives and other biologically active compounds.[6] Mastering its coupling provides a gateway to novel analogues for drug discovery and materials science. We will delve into the mechanistic underpinnings of the reaction, offer a robust experimental protocol, and provide insights gleaned from extensive field experience to ensure successful execution.
Mechanistic Overview: The Palladium Catalytic Cycle
The efficacy of the Suzuki coupling hinges on a well-orchestrated catalytic cycle involving a palladium catalyst.[7][8] The cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[2][8]
-
Oxidative Addition : The cycle commences with the oxidative addition of the aryl bromide to a coordinatively unsaturated Pd(0) complex. This is often the rate-determining step and results in the formation of a Pd(II) species.[2][7]
-
Transmetalation : In this crucial step, the organic moiety from the organoboron reagent is transferred to the palladium center. The presence of a base is essential here; it activates the boronic acid to form a more nucleophilic boronate species, which facilitates the transfer of the organic group to the palladium complex.[3][9][10]
-
Reductive Elimination : The final step involves the reductive elimination of the newly formed biaryl product from the Pd(II) complex, regenerating the active Pd(0) catalyst and completing the cycle.[3][7]
Each component—catalyst, ligand, base, and solvent—plays a critical role in the efficiency and outcome of this elegant catalytic process.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Expertise & Experience: Key Considerations for Success
The coupling of a sterically hindered substrate like this compound requires careful optimization of reaction parameters.
-
Catalyst and Ligand Selection : While Pd(PPh₃)₄ is a workhorse catalyst, for hindered substrates, more electron-rich and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands can significantly improve reaction rates and yields.[9][11] Catalyst systems like those derived from Pd(OAc)₂ or Pd₂(dba)₃ with ligands such as SPhos, XPhos, or RuPhos are often more effective.[12] The choice of ligand can influence both the oxidative addition and reductive elimination steps.[3]
-
The Critical Role of the Base : The base is not merely a spectator. Its strength and nature can dramatically affect the reaction outcome.[1][13] For aryl bromides, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly employed.[1] Cesium carbonate is often a superior choice for challenging couplings due to its higher solubility in organic solvents and its ability to promote the formation of the active boronate species. Stronger bases like KOtBu may be necessary in some cases, particularly with less reactive coupling partners.[13][14]
-
Solvent System : The choice of solvent is crucial for solubilizing all reaction components and can influence catalyst activity and stability.[15][16] A mixture of an organic solvent and water is typical.[3] Common organic solvents include 1,4-dioxane, toluene, or tetrahydrofuran (THF).[3] The water in the system is essential for dissolving the inorganic base and facilitating the transmetalation step. The ratio of organic solvent to water should be optimized for each specific reaction.
Trustworthiness: A Self-Validating Protocol
This protocol is designed to be robust and reproducible. Key checkpoints are included to ensure the reaction is proceeding as expected. In-process controls, such as monitoring by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), are vital for determining reaction completion and identifying potential side products. A successful reaction will show the consumption of the starting aryl bromide and the appearance of a new, less polar spot (on normal phase silica) corresponding to the coupled product.
Experimental Protocol
This protocol provides a general procedure for the Suzuki coupling of this compound with a generic arylboronic acid.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Purpose |
| This compound | 27452-17-1 | 267.21 g/mol | Aryl halide starting material |
| Arylboronic Acid | Varies | Varies | Coupling partner |
| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | 14221-01-3 | 1155.56 g/mol | Palladium catalyst |
| K₂CO₃ (Potassium Carbonate) | 584-08-7 | 138.21 g/mol | Base |
| 1,4-Dioxane (Anhydrous) | 123-91-1 | 88.11 g/mol | Organic solvent |
| Deionized Water | 7732-18-5 | 18.02 g/mol | Aqueous solvent |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 g/mol | Extraction solvent |
| Brine (Saturated NaCl solution) | 7647-14-5 | 58.44 g/mol | Washing agent |
| Anhydrous MgSO₄ or Na₂SO₄ | 7487-88-9 | 120.37 g/mol | Drying agent |
Step-by-Step Methodology:
-
Reaction Setup : To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Inert Atmosphere : Seal the flask with a rubber septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is critical to prevent the oxidation of the Pd(0) catalyst.[17]
-
Solvent and Catalyst Addition : Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane and deionized water (typically in a 4:1 v/v ratio) via syringe. The solvent mixture should be degassed prior to use by bubbling with the inert gas for at least 20 minutes. Add the palladium catalyst, Pd(PPh₃)₄ (0.05 equiv), to the reaction mixture.
-
Reaction Execution : Place the sealed flask in a preheated oil bath or heating block. The typical reaction temperature ranges from 80-100 °C.[7] Stir the mixture vigorously for the duration of the reaction (typically 4-24 hours).
-
Monitoring the Reaction : Periodically take small aliquots from the reaction mixture to monitor its progress by TLC or LC-MS. The reaction is complete when the starting aryl bromide is no longer detectable.
-
Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate. Transfer the mixture to a separatory funnel and wash sequentially with water and then brine.[17]
-
Purification : Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.[7][17]
Caption: Experimental workflow for the Suzuki coupling protocol.
References
- 1. benchchem.com [benchchem.com]
- 2. byjus.com [byjus.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Page loading... [guidechem.com]
- 5. This compound | C14H19Br | CID 226685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 27452-17-1 [chemicalbook.com]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. thieme-connect.com [thieme-connect.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions [organic-chemistry.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 17. benchchem.com [benchchem.com]
Application Notes and Protocols: Heck Reaction with 6-Bromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene
Introduction: The Heck Reaction in Modern Synthesis
The Mizoroki-Heck reaction, a cornerstone of modern organic synthesis, facilitates the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to form substituted alkenes.[1][2][3] This powerful carbon-carbon bond-forming reaction, for which Richard F. Heck was a co-recipient of the 2010 Nobel Prize in Chemistry, has found widespread application in the synthesis of complex organic molecules, including pharmaceuticals and fine chemicals.[1][2] This guide provides a detailed exploration of the Heck reaction, with a specific focus on the use of 6-Bromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene as an aryl bromide substrate. This particular substrate is of interest due to its sterically hindered nature and the prevalence of the tetramethyltetrahydronaphthalene scaffold in various biologically active molecules.
The Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[1][4] Understanding this cycle is paramount for troubleshooting and optimizing reaction conditions.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide, forming a Pd(II) intermediate. This is often the rate-determining step.[4]
-
Alkene Coordination and Migratory Insertion: The alkene coordinates to the palladium center, followed by a syn-migratory insertion of the alkene into the palladium-carbon bond.
-
Syn β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed carbon-carbon bond is eliminated, forming the substituted alkene product and a hydrido-palladium(II) complex. This step is stereospecific and typically favors the formation of the more thermodynamically stable trans-(E)-alkene.[4]
-
Reductive Elimination and Catalyst Regeneration: A base is required to neutralize the generated H-X species and facilitate the reductive elimination that regenerates the active Pd(0) catalyst, thus closing the catalytic cycle.[4][5]
Caption: The catalytic cycle of the Heck reaction.
Optimizing Reaction Conditions for a Sterically Hindered Substrate
The successful execution of a Heck reaction with a sterically demanding substrate like this compound hinges on the careful selection of several key parameters.
Catalyst and Ligand Selection
The choice of the palladium source and accompanying ligand is critical. While Pd(OAc)₂ and PdCl₂ are common precatalysts, they require in-situ reduction to the active Pd(0) species.[3] Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a widely used Pd(0) source.[2]
For sterically hindered aryl bromides, bulky and electron-rich phosphine ligands are often beneficial as they can promote the rate-limiting oxidative addition step.[6]
Commonly Used Catalysts and Ligands:
| Catalyst/Precatalyst | Ligand | Key Characteristics |
| Pd(OAc)₂ | PPh₃, P(o-tol)₃, BINAP | Versatile and commonly used.[1][2] |
| PdCl₂ | PPh₃ | Another common Pd(II) precatalyst.[1] |
| Pd(PPh₃)₄ | None (already ligated) | A direct source of Pd(0).[2] |
| Palladacycles | Various phosphines | Offer high thermal stability.[7] |
| N-Heterocyclic Carbenes (NHCs) | - | Known for high thermal stability and activity.[8] |
The Role of the Base
A stoichiometric amount of base is essential to neutralize the hydrohalic acid (HX) produced during the reaction and regenerate the Pd(0) catalyst.[3] Both organic and inorganic bases are commonly employed.
Selection of Bases:
| Base | Type | Notes |
| Triethylamine (Et₃N) | Organic | A common, relatively weak base.[1][2] |
| Potassium carbonate (K₂CO₃) | Inorganic | A stronger, solid base.[1][2] |
| Sodium acetate (NaOAc) | Inorganic | A mild, often effective base.[1][2] |
| Cesium carbonate (Cs₂CO₃) | Inorganic | A strong base, can be effective in challenging couplings.[4] |
Solvent Considerations
The choice of solvent can significantly impact reaction rates and yields. Polar aprotic solvents are generally preferred as they can help to stabilize the charged intermediates in the catalytic cycle.
Common Solvents for the Heck Reaction:
| Solvent | Polarity | Boiling Point (°C) | Notes |
| N,N-Dimethylformamide (DMF) | Polar aprotic | 153 | A versatile and widely used solvent for Heck reactions.[9] |
| N-Methyl-2-pyrrolidone (NMP) | Polar aprotic | 202 | Higher boiling point can be advantageous for less reactive substrates.[10] |
| Acetonitrile (MeCN) | Polar aprotic | 82 | Lower boiling point, suitable for more reactive systems. |
| Toluene | Nonpolar | 111 | Can be used, particularly with certain catalyst systems.[4] |
Experimental Protocol: Heck Coupling of this compound with an Alkene
This protocol provides a general procedure for the Heck reaction. The specific alkene, catalyst, ligand, base, and solvent should be optimized for the desired transformation.
Caption: A typical experimental workflow for the Heck reaction.
Materials:
-
This compound (1.0 equiv)
-
Alkene (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Ligand (e.g., PPh₃, 2-10 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous solvent (e.g., DMF)
-
Schlenk flask or sealed reaction vial
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add this compound, the alkene, and the base.
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Degassing: Degas the reaction mixture by bubbling with an inert gas for 15-30 minutes or by three freeze-pump-thaw cycles.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst and ligand.
-
Reaction: Seal the flask and heat the reaction mixture to the desired temperature (typically 80-140 °C) with vigorous stirring.[8]
-
Monitoring: Monitor the progress of the reaction by an appropriate analytical technique such as TLC, GC-MS, or LC-MS.[11]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficient temperature- Poor choice of base or solvent | - Use a fresh catalyst or a different catalyst/ligand system.- Increase the reaction temperature incrementally.[11]- Screen different bases and solvents. |
| Formation of Palladium Black | - Catalyst decomposition due to oxygen or high temperature | - Ensure a strictly inert atmosphere.[12]- Consider a more thermally stable catalyst system. |
| Side Product Formation | - Alkene isomerization- Homocoupling of the aryl bromide | - Additives like silver salts can sometimes suppress isomerization.[5]- Optimize the catalyst loading and reaction time. |
Conclusion
The Heck reaction is a robust and versatile tool for the synthesis of substituted alkenes. When working with sterically hindered substrates such as this compound, careful consideration of the catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. The protocols and troubleshooting guide provided herein serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Heck Reaction: Mechanism, Steps & Real-World Uses Explained [vedantu.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mdpi.com [mdpi.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
- 11. benchchem.com [benchchem.com]
- 12. reddit.com [reddit.com]
Application Notes & Protocols: Synthesis of Novel Retinoid Analogs from 6-Bromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene
For Researchers, Scientists, and Drug Development Professionals
Abstract
Retinoids are a class of compounds pivotal in regulating cellular differentiation, proliferation, and apoptosis, with broad therapeutic applications in dermatology and oncology.[1][2] Third-generation synthetic retinoids have been developed to enhance receptor selectivity (for Retinoic Acid Receptors, RARs, and Retinoid X Receptors, RXRs) and improve the therapeutic index. This guide provides a detailed technical overview of synthetic strategies for creating novel retinoid analogs using 6-Bromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene as a versatile starting material. This specific scaffold is a cornerstone for constructing bexarotene-like molecules, which are potent RXR-selective agonists.[3] We will detail two primary palladium-catalyzed cross-coupling methodologies—the Suzuki-Miyaura and Stille couplings—providing step-by-step protocols, mechanistic insights, and characterization data.
Introduction: The Rationale for a Tetramethyltetrahydronaphthalene Scaffold
The 1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene core is a conformationally restricted hydrophobic moiety. This structural rigidity is crucial for achieving high-affinity binding within the ligand-binding pockets of nuclear receptors like RXR. By starting with the 6-bromo derivative, we have a reactive handle perfectly positioned for elaboration into a diverse library of analogs. The primary goal is to couple this "tail" unit with various aromatic or heteroaromatic "head" groups, typically containing a carboxylic acid or ester functionality, which is essential for receptor interaction.
Palladium-catalyzed cross-coupling reactions are the methods of choice for this molecular construction due to their high functional group tolerance, mild reaction conditions, and predictable reactivity.[4][5] This allows for the late-stage introduction of complexity, a highly desirable feature in drug discovery programs.
Retrosynthetic Analysis and Core Strategies
The fundamental approach involves disconnecting the target retinoid analog at the C-C bond between the tetrahydronaphthalene ring and the aromatic head group. This leads to two key synthons: the brominated scaffold and a suitable coupling partner.
References
- 1. Modeling, Synthesis and Biological Evaluation of Potential Retinoid-X-Receptor (RXR) Selective Agonists: Novel Analogs of 4-[1-(3,5,5,8,8- Pentamethyl-5,6,7,8-tetrahydro-2- naphthyl)ethynyl]benzoic Acid (Bexarotene) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereoselective Synthesis of (R)-all-trans-13,14-Dihydroretinol and -Retinoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modeling, Synthesis, and Biological Evaluation of Potential Retinoid-X-Receptor (RXR) Selective Agonists: Analogs of 4-[1-(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahyro-2-naphthyl)ethynyl]benzoic Acid (Bexarotene) and 6-(Ethyl(4-isobutoxy-3-isopropylphenyl)amino)nicotinic Acid (NEt-4IB) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Formation of a Sterically Hindered Grignard Reagent from 6-Bromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene
Authored by: [Your Name/Department], Senior Application Scientist
Abstract
This document provides a comprehensive guide for the successful formation of the Grignard reagent from the sterically hindered aryl halide, 6-Bromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene. The inherent steric bulk imposed by the four methyl groups proximate to the aromatic ring presents significant challenges to the standard Grignard protocol. This guide will detail the underlying principles, critical experimental parameters, and a step-by-step protocol for the synthesis and subsequent titration of this valuable organometallic intermediate. The methodologies presented herein are designed for researchers in synthetic organic chemistry and drug development, providing a robust framework for accessing this and other similarly hindered Grignard reagents.
Introduction: The Challenge of Steric Hindrance in Grignard Synthesis
The Grignard reaction, the addition of an organomagnesium halide to an electrophile, is a cornerstone of carbon-carbon bond formation in organic synthesis.[1][2] The synthesis of the Grignard reagent itself is achieved through the reaction of an organic halide with magnesium metal, typically in an etheral solvent like diethyl ether or tetrahydrofuran (THF).[3][4] This process involves the oxidative insertion of magnesium into the carbon-halogen bond, a reaction that occurs on the surface of the magnesium metal.[3][5]
A pivotal concept in this transformation is "umpolung," or the reversal of polarity.[6][7] The carbon atom attached to the halogen in the starting aryl halide is electrophilic. Upon formation of the Grignard reagent, this same carbon atom becomes nucleophilic, poised to react with a wide array of electrophiles.[8][9]
However, the formation of Grignard reagents from sterically hindered halides, such as this compound, is often challenging.[10][11] The bulky tetramethyl groups flanking the aromatic ring impede the approach of the aryl halide to the magnesium surface, thereby increasing the activation energy of the reaction. This can lead to sluggish or failed initiation, as well as the prevalence of side reactions like Wurtz coupling.[12] Overcoming these steric barriers requires careful optimization of reaction conditions, particularly the method of magnesium activation and solvent choice.
Mechanistic Overview of Grignard Reagent Formation
The precise mechanism of Grignard reagent formation is complex and thought to involve radical intermediates.[1][8] The generally accepted pathway begins with a single electron transfer (SET) from the magnesium metal to the organic halide, forming a radical anion. This intermediate then fragments to yield an organic radical and a halide anion. The organic radical subsequently reacts with the magnesium surface to form the organomagnesium halide.
Caption: Mechanism of Grignard Reagent Formation.
Experimental Protocols
Materials and Reagents
| Reagent | Grade | Supplier | Notes |
| This compound | >98% | (e.g., Sigma-Aldrich) | Ensure dryness by storing over a desiccant. |
| Magnesium turnings | >99.5% | (e.g., Sigma-Aldrich) | |
| Tetrahydrofuran (THF) | Anhydrous, >99.9% | (e.g., Sigma-Aldrich) | Freshly distilled from sodium/benzophenone or passed through a solvent purification system. |
| Iodine | Reagent grade | (e.g., Sigma-Aldrich) | A few crystals are sufficient. |
| 1,2-Dibromoethane | >99% | (e.g., Sigma-Aldrich) | Use with caution; it is a suspected carcinogen. |
| Anhydrous Lithium Chloride (LiCl) | >99% | (e.g., Sigma-Aldrich) | For titration. |
| Anhydrous sec-Butanol | >99% | (e.g., Sigma-Aldrich) | For titration. |
| 1,10-Phenanthroline | Indicator grade | (e.g., Sigma-Aldrich) | For titration. |
Protocol for Grignard Reagent Formation
Critical Prerequisite: All glassware must be rigorously dried in an oven overnight at >120 °C and assembled hot under a stream of dry inert gas (argon or nitrogen). The reaction must be conducted under a positive pressure of inert gas throughout.
-
Magnesium Activation:
-
Place magnesium turnings (1.2 equivalents) into a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser topped with an inert gas inlet, a dropping funnel, and a rubber septum.
-
Activate the magnesium using one of the following methods:
-
Method A (Iodine): Add a single crystal of iodine. The purple color of the iodine will disappear upon reaction initiation.[12][13]
-
Method B (1,2-Dibromoethane): Add a few drops of 1,2-dibromoethane to the magnesium in a small amount of THF. Gentle warming may be necessary to initiate the reaction, which is indicated by the evolution of ethylene gas.[13][14][15] This method is often more reliable for stubborn reactions.[14]
-
Method C (Mechanical Stirring): Vigorously stir the dry magnesium turnings under an inert atmosphere for several hours to mechanically abrade the passivating magnesium oxide layer.
-
-
-
Reaction Initiation:
-
Add a portion of the anhydrous THF to the activated magnesium.
-
In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF.
-
Add a small amount (approx. 10%) of the aryl bromide solution to the magnesium suspension.
-
The reaction mixture may require gentle heating with a heat gun to initiate. Initiation is marked by a gentle reflux and the appearance of a cloudy, grayish solution.
-
-
Grignard Reagent Formation:
-
Once the reaction has initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. The steric hindrance of the substrate necessitates a slower addition to prevent a buildup of the unreacted halide, which can lead to Wurtz coupling.
-
After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete consumption of the magnesium. The final solution should be a dark, homogeneous mixture.
-
Caption: Experimental Workflow for Grignard Synthesis.
Protocol for Titration of the Grignard Reagent
It is crucial to determine the exact concentration of the prepared Grignard reagent, as the yield is never quantitative. Several titration methods are available; the use of sec-butanol with 1,10-phenanthroline as an indicator is a reliable and straightforward method.[16][17][18]
-
Preparation:
-
In a flame-dried flask under an inert atmosphere, dissolve a precisely weighed amount of anhydrous sec-butanol (e.g., 1 mmol) and a few crystals of 1,10-phenanthroline in anhydrous THF.
-
-
Titration:
-
Draw a known volume of the Grignard solution into a syringe and add it dropwise to the stirred sec-butanol solution.
-
The endpoint is reached when the solution develops a persistent faint pink or reddish color, indicating the consumption of all the sec-butanol and the formation of a complex between the Grignard reagent and the indicator.[16][17]
-
-
Calculation:
-
The molarity of the Grignard reagent is calculated using the following formula: Molarity (M) = (moles of sec-butanol) / (volume of Grignard reagent added in Liters)
-
Troubleshooting and Key Considerations
| Problem | Potential Cause | Recommended Solution |
| Reaction fails to initiate | Inactive magnesium surface (oxide layer).[12] | Vigorously stir dry magnesium under inert gas, or use chemical activators like iodine or 1,2-dibromoethane.[12][15] A small amount of pre-formed Grignard reagent can also be used as an initiator. |
| Presence of moisture in glassware, solvent, or reagents.[4][12] | Ensure all components are scrupulously dried. Flame-dry glassware under vacuum and use freshly distilled, anhydrous solvents.[12] | |
| Low yield | Wurtz coupling side reaction.[12] | Add the aryl halide solution slowly and maintain a consistent, gentle reflux. Avoid localized high concentrations of the halide.[12] |
| Incomplete reaction. | Increase the reflux time after the addition is complete. | |
| Dark brown/black color | Can indicate side reactions or the presence of impurities. | While a dark color is common for aryl Grignard reagents, an excessively dark or tarry appearance may suggest issues with reagent purity or moisture. |
Conclusion
The formation of the Grignard reagent from this compound, while challenging due to steric hindrance, is readily achievable with careful attention to experimental detail. The keys to success lie in the rigorous exclusion of moisture and the effective activation of the magnesium surface. The protocols detailed in this application note provide a reliable method for the synthesis and quantification of this sterically encumbered organometallic reagent, thereby enabling its use in a variety of subsequent synthetic transformations.
References
- 1. leah4sci.com [leah4sci.com]
- 2. Grignard Reaction [organic-chemistry.org]
- 3. byjus.com [byjus.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. m.youtube.com [m.youtube.com]
- 6. adichemistry.com [adichemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. Formation of Grignard Reagents from Organic Halides [research.cm.utexas.edu]
- 9. quora.com [quora.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. I. Action of the Grignard Reagent on Sterically Hindered Esters. II. Trimerization of Duryl Vinyl Ketone - ProQuest [proquest.com]
- 12. benchchem.com [benchchem.com]
- 13. Grignard reagent - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. echemi.com [echemi.com]
- 16. scribd.com [scribd.com]
- 17. researchgate.net [researchgate.net]
- 18. pittelkow.kiku.dk [pittelkow.kiku.dk]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 6-Bromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene
Introduction: Unlocking Molecular Complexity with a Versatile Scaffold
The 1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene core is a significant structural motif in medicinal chemistry and materials science. Its rigid, sterically defined framework provides a unique three-dimensional architecture for the development of novel molecular entities. The bromo-substituted derivative, 6-Bromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene, serves as a versatile building block, offering a reactive handle for the strategic introduction of diverse functional groups through palladium-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of several key palladium-catalyzed transformations, offering detailed protocols and mechanistic insights tailored for researchers, scientists, and drug development professionals.
The inherent steric hindrance imparted by the gem-dimethyl groups adjacent to the aromatic ring presents a unique challenge in cross-coupling reactions. This guide emphasizes the critical role of ligand selection and reaction optimization to overcome these steric barriers and achieve high-yielding transformations.
The Engine of Modern Synthesis: The Palladium Catalytic Cycle
At the heart of these powerful bond-forming reactions lies the palladium catalytic cycle. A general understanding of this cycle is crucial for troubleshooting and optimizing reactions. The cycle typically involves three key steps: oxidative addition, transmetalation (for coupling reactions involving organometallic reagents) or migratory insertion (for Heck-type reactions), and reductive elimination.
Figure 1: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.[1]
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures. For a sterically hindered substrate like this compound, the choice of a bulky, electron-rich phosphine ligand is paramount to facilitate the oxidative addition and reductive elimination steps.[2][3][4]
Causality Behind Experimental Choices:
-
Catalyst System: A combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a sterically demanding, electron-rich dialkylbiaryl phosphine ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand is crucial.[2][4][5] These bulky ligands promote the formation of a monoligated Pd(0) species, which is highly active in the oxidative addition of the sterically encumbered aryl bromide.[6]
-
Base: A moderately strong base such as K₃PO₄ or Cs₂CO₃ is often employed. The base activates the boronic acid partner, facilitating the transmetalation step.[7]
-
Solvent: A mixture of a non-polar organic solvent (e.g., toluene, dioxane) and water is typically used to dissolve both the organic and inorganic reagents.
Protocol: Synthesis of 6-Phenyl-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene
Figure 2: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 267.21 | 1.0 | 1.0 |
| Phenylboronic acid | 121.93 | 1.5 | 1.5 |
| Pd(OAc)₂ | 224.50 | 0.02 | 0.02 |
| SPhos | 410.53 | 0.04 | 0.04 |
| K₃PO₄ | 212.27 | 3.0 | 3.0 |
| Toluene | - | 5 mL | - |
| Water | - | 1 mL | - |
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (267 mg, 1.0 mmol), phenylboronic acid (183 mg, 1.5 mmol), and K₃PO₄ (637 mg, 3.0 mmol).
-
Seal the flask with a septum and evacuate and backfill with argon three times.
-
Under a positive pressure of argon, add Pd(OAc)₂ (4.5 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol).
-
Add degassed toluene (5 mL) and degassed water (1 mL) via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and transfer to a separatory funnel.
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the desired product.
Heck-Mizoroki Reaction: C(sp²)-C(sp²) Bond Formation with Alkenes
The Heck reaction provides a powerful method for the arylation of alkenes.[8] For sterically hindered aryl bromides, achieving high regioselectivity and yield can be challenging. The use of specific ligands and additives is often necessary to promote the desired transformation and suppress side reactions.[9]
Causality Behind Experimental Choices:
-
Catalyst System: While classical Pd(OAc)₂/PPh₃ systems can be effective, catalyst systems employing bulky phosphine ligands or palladacycle precatalysts often provide superior results for hindered substrates.[10] These systems can operate at lower catalyst loadings and milder temperatures.
-
Base: An organic base such as triethylamine (Et₃N) or an inorganic base like NaOAc or K₂CO₃ is required to neutralize the HBr generated during the catalytic cycle.[11]
-
Solvent: Polar aprotic solvents like DMF, NMP, or DMA are commonly used to facilitate the reaction.
Protocol: Synthesis of 6-(Styryl)-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 267.21 | 1.0 | 1.0 |
| Styrene | 104.15 | 1.2 | 1.2 |
| Pd(OAc)₂ | 224.50 | 0.01 | 0.01 |
| Tri(o-tolyl)phosphine (P(o-tol)₃) | 304.37 | 0.02 | 0.02 |
| Triethylamine (Et₃N) | 101.19 | 2.0 | 2.0 |
| DMF (anhydrous) | - | 5 mL | - |
Procedure:
-
In a sealed tube, combine this compound (267 mg, 1.0 mmol), Pd(OAc)₂ (2.2 mg, 0.01 mmol), and P(o-tol)₃ (6.1 mg, 0.02 mmol).
-
Evacuate and backfill the tube with argon.
-
Add anhydrous DMF (5 mL), styrene (137 µL, 1.2 mmol), and Et₃N (279 µL, 2.0 mmol) via syringe.
-
Seal the tube and heat the reaction mixture in an oil bath at 120 °C for 16-24 hours with stirring.
-
Monitor the reaction by GC-MS or TLC.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (25 mL) and filter through a pad of celite.
-
Wash the filtrate with water (3 x 15 mL) and brine (15 mL), then dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography (eluent: hexanes/ethyl acetate gradient).
Sonogashira Coupling: Accessing C(sp²)-C(sp) Linkages
The Sonogashira coupling is the premier method for the synthesis of aryl alkynes.[12][13] For sterically hindered aryl bromides, copper-free conditions are often preferred to minimize the formation of alkyne homocoupling (Glaser coupling) byproducts.[14]
Causality Behind Experimental Choices:
-
Catalyst System: A palladium source such as Pd(PPh₃)₂Cl₂ or a combination of a Pd(0) precursor and a suitable ligand is used. For hindered substrates, bulky phosphine ligands are beneficial.[6]
-
Copper Co-catalyst: In the traditional protocol, a copper(I) salt (e.g., CuI) is used as a co-catalyst to facilitate the formation of a copper acetylide intermediate.[12] However, for sterically demanding substrates, copper-free protocols are often more effective.[14]
-
Base: A strong amine base like diisopropylamine (DIPA) or triethylamine (Et₃N) is used to deprotonate the terminal alkyne and regenerate the active catalyst.
-
Solvent: Anhydrous, degassed solvents such as THF or toluene are typically employed.
Protocol: Synthesis of 6-(Phenylethynyl)-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 267.21 | 1.0 | 1.0 |
| Phenylacetylene | 102.13 | 1.2 | 1.2 |
| Pd(PPh₃)₂Cl₂ | 701.90 | 0.03 | 0.03 |
| CuI | 190.45 | 0.05 | 0.05 |
| Triethylamine (Et₃N) | 101.19 | 3.0 | 3.0 |
| THF (anhydrous, degassed) | - | 10 mL | - |
Procedure:
-
To a dry Schlenk flask, add this compound (267 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (21 mg, 0.03 mmol), and CuI (9.5 mg, 0.05 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed THF (10 mL) and Et₃N (418 µL, 3.0 mmol) via syringe.
-
Finally, add phenylacetylene (132 µL, 1.2 mmol) dropwise.
-
Stir the reaction mixture at 60 °C for 8-12 hours.
-
Monitor the reaction's progress by TLC.
-
Upon completion, cool the mixture, dilute with diethyl ether (30 mL), and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous NH₄Cl solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic phase over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the product by flash column chromatography (eluent: hexanes/ethyl acetate gradient).
Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a general and high-yielding method for C-N bond formation.[1] The coupling of sterically hindered aryl bromides requires highly active catalyst systems, typically employing bulky, electron-rich phosphine ligands.[5][15]
Causality Behind Experimental Choices:
-
Catalyst System: Pre-formed palladacycle precatalysts or in situ generated catalysts from a Pd source (e.g., Pd₂(dba)₃) and a bulky biarylphosphine ligand (e.g., RuPhos, BrettPhos) are highly effective for coupling sterically demanding substrates.[5][16]
-
Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is necessary to deprotonate the amine and facilitate the catalytic cycle.[10]
-
Solvent: Anhydrous, non-polar solvents like toluene or dioxane are the solvents of choice.
Protocol: Synthesis of N-Phenyl-6-(1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalenyl)amine
Figure 3: A typical experimental workflow for a Buchwald-Hartwig amination reaction.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 267.21 | 1.0 | 1.0 |
| Aniline | 93.13 | 1.2 | 1.2 |
| Pd₂(dba)₃ | 915.72 | 0.01 | 0.02 (Pd) |
| RuPhos | 475.64 | 0.03 | 0.03 |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 | 1.4 |
| Toluene (anhydrous) | - | 5 mL | - |
Procedure:
-
In an argon-filled glovebox, add to a vial this compound (267 mg, 1.0 mmol), NaOtBu (135 mg, 1.4 mmol), Pd₂(dba)₃ (9.2 mg, 0.01 mmol), and RuPhos (14.3 mg, 0.03 mmol).
-
Add anhydrous toluene (5 mL) and aniline (109 µL, 1.2 mmol).
-
Seal the vial with a screw cap and remove it from the glovebox.
-
Place the vial in a preheated heating block at 110 °C and stir for 18-24 hours.
-
Monitor the reaction by LC-MS.
-
After cooling to room temperature, carefully quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the resulting amine by column chromatography (eluent: hexanes/ethyl acetate gradient).
Conclusion
The palladium-catalyzed cross-coupling reactions detailed in this guide provide a robust and versatile toolkit for the functionalization of this compound. The key to success with this sterically hindered substrate lies in the judicious selection of bulky, electron-rich ligands that promote the crucial steps of the catalytic cycle. The protocols provided herein serve as a solid foundation for researchers to develop novel derivatives of this important scaffold for applications in drug discovery and materials science.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 6. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 7. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 8. Heck Reaction [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. escholarship.org [escholarship.org]
- 16. rsc.org [rsc.org]
Application Notes and Protocols: Derivatization of 6-Bromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene for Biological Screening
Introduction: Unlocking the Potential of a Privileged Scaffold
The 1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene (tetralin) core is a recognized privileged scaffold in medicinal chemistry. Its rigid, three-dimensional structure provides a unique framework for the spatial presentation of pharmacophoric features, leading to interactions with a variety of biological targets.[1][2] Derivatives of this scaffold have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and effects on the central nervous system.[3][4] The presence of a bromine atom at the 6-position of the 1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene ring system offers a versatile handle for a multitude of chemical transformations, enabling the generation of diverse compound libraries for biological screening.[4][5]
This document provides a comprehensive guide for the derivatization of 6-Bromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene (a commercially available building block) and outlines a strategic approach for the subsequent biological evaluation of the synthesized analogs.[5][6][7][8][9] The protocols detailed herein are designed to be robust and adaptable, providing researchers in drug discovery with the necessary tools to explore the therapeutic potential of this promising molecular framework.
Synthetic Derivatization Strategies
The bromine atom at the 6-position of the tetralin core is amenable to a variety of palladium-catalyzed cross-coupling reactions. These reactions are well-established in organic synthesis for their reliability and tolerance of a wide range of functional groups. We will focus on three key transformations: Suzuki-Miyaura coupling for the introduction of aryl and heteroaryl moieties, Buchwald-Hartwig amination for the synthesis of arylamines, and Sonogashira coupling for the installation of alkynyl groups.
General Considerations for Cross-Coupling Reactions
Successful palladium-catalyzed cross-coupling reactions are highly dependent on the careful selection of the catalyst, ligand, base, and solvent. The steric hindrance imparted by the four methyl groups on the tetralin scaffold necessitates the use of bulky, electron-rich phosphine ligands to facilitate the catalytic cycle. All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of the palladium(0) catalyst.
Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organoboron species and an organohalide.[10][11][12][13] This reaction is particularly useful for synthesizing biaryl compounds, which are prevalent in many biologically active molecules.
Rationale for Reagent Selection
-
Palladium Catalyst: A pre-catalyst such as Pd(OAc)₂ or Pd₂(dba)₃ is commonly used. These are stable sources of palladium(0) upon in situ reduction.
-
Ligand: For sterically hindered aryl bromides, bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos are often employed to promote oxidative addition and reductive elimination steps.[14]
-
Base: A moderately strong base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ is required to activate the boronic acid.[10]
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or THF) and water is typically used to dissolve both the organic and inorganic reagents.
Step-by-Step Protocol
-
To a dry Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and the base (2.0-3.0 eq).
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (4-10 mol%).
-
Add the degassed solvent system (e.g., dioxane/water 4:1).
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
| Parameter | Recommendation |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ |
| Ligand | SPhos, XPhos, RuPhos |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Solvent | Dioxane/H₂O, Toluene/H₂O |
| Temperature | 80-100 °C |
| Typical Reaction Time | 4-24 hours |
Table 1: Recommended Conditions for Suzuki-Miyaura Coupling
Caption: Suzuki-Miyaura Coupling Workflow.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a versatile method for the synthesis of aryl amines from aryl halides.[15][16][17][18] This reaction is instrumental in introducing nitrogen-containing functional groups, which are key components of many pharmaceuticals.
Rationale for Reagent Selection
-
Palladium Catalyst: Similar to the Suzuki coupling, Pd(OAc)₂ or Pd₂(dba)₃ are effective pre-catalysts.
-
Ligand: Bulky, electron-rich biaryl phosphine ligands such as BrettPhos, RuPhos, or Josiphos are often necessary for the amination of sterically hindered aryl bromides.[14][19][20]
-
Base: A strong, non-nucleophilic base like NaOt-Bu, KOt-Bu, or LHMDS is required to deprotonate the amine.
-
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are commonly used.
Step-by-Step Protocol
-
To a dry Schlenk flask, add the palladium catalyst (1-5 mol%) and the phosphine ligand (2-10 mol%).
-
Add the base (1.2-1.5 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add this compound (1.0 eq) and the desired amine (1.1-1.5 eq) dissolved in the anhydrous solvent.
-
Heat the reaction mixture to 80-110 °C and monitor its progress.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solution and purify the crude product by column chromatography.
| Parameter | Recommendation |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ |
| Ligand | BrettPhos, RuPhos, Josiphos |
| Base | NaOt-Bu, KOt-Bu, LHMDS |
| Solvent | Toluene, Dioxane, THF |
| Temperature | 80-110 °C |
| Typical Reaction Time | 6-24 hours |
Table 2: Recommended Conditions for Buchwald-Hartwig Amination
Protocol 3: Sonogashira Coupling for C-C (Alkynyl) Bond Formation
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, providing access to arylethynes.[5][21][22] These motifs are valuable in medicinal chemistry and materials science.
Rationale for Reagent Selection
-
Palladium Catalyst: Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ are commonly used.
-
Copper Co-catalyst: Copper(I) iodide (CuI) is a crucial co-catalyst that facilitates the formation of a copper acetylide intermediate.[23][24][25]
-
Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is used to deprotonate the terminal alkyne and act as a solvent.
-
Solvent: The reaction is often run in the amine base, sometimes with a co-solvent like THF or DMF.
Step-by-Step Protocol
-
To a dry Schlenk flask, add this compound (1.0 eq) and the palladium catalyst (1-5 mol%).
-
Add the copper(I) iodide (2-10 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed amine base (and co-solvent if used).
-
Add the terminal alkyne (1.1-1.5 eq) dropwise.
-
Stir the reaction at room temperature to 60 °C and monitor its progress.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the precipitated salts.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
| Parameter | Recommendation |
| Palladium Source | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ |
| Co-catalyst | CuI |
| Base | Triethylamine (TEA), Diisopropylamine (DIPA) |
| Solvent | TEA, DIPA, THF, DMF |
| Temperature | 25-60 °C |
| Typical Reaction Time | 2-12 hours |
Table 3: Recommended Conditions for Sonogashira Coupling
Biological Screening Cascade
A tiered screening approach is recommended to efficiently evaluate the biological activity of the synthesized library of 6-substituted-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene derivatives.
Caption: Biological Screening Cascade.
Primary Screening: Cytotoxicity Assessment
The initial screen should assess the general cytotoxicity of the compounds against a panel of human cancer cell lines. The MTT assay is a reliable and high-throughput method for this purpose.[2][3][26]
Recommended Cell Lines:
MTT Assay Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.
Secondary Screening: Target-Based Assays
Compounds that exhibit significant cytotoxicity in the primary screen should be further evaluated in target-based assays to elucidate their mechanism of action. Based on the known biological activities of tetralin derivatives, two promising areas for investigation are enzyme inhibition and G-protein coupled receptor (GPCR) modulation.
1. Acetylcholinesterase (AChE) Inhibition Assay
Some tetralin-based compounds have shown activity against acetylcholinesterase, an enzyme implicated in Alzheimer's disease.[15]
Protocol based on Ellman's Method: [6][7][29][30]
-
Reagent Preparation: Prepare solutions of acetylthiocholine (substrate), DTNB (Ellman's reagent), and the test compound in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Assay Setup: In a 96-well plate, add the buffer, test compound, and AChE enzyme solution. Incubate for a pre-determined time (e.g., 15 minutes).
-
Reaction Initiation: Add the substrate and DTNB to initiate the reaction.
-
Absorbance Measurement: Monitor the increase in absorbance at 412 nm over time using a microplate reader.
-
Data Analysis: Calculate the rate of reaction and determine the percentage of inhibition caused by the test compound. Calculate the IC₅₀ value.
2. GPCR Binding and Functional Assays
The tetralin scaffold is present in ligands for various GPCRs. A radioligand binding assay can determine if the synthesized compounds bind to a specific GPCR, and a subsequent functional assay (e.g., cAMP measurement) can determine if they act as agonists or antagonists.[1][16][31][32][33][34][35][36][37][38]
Radioligand Binding Assay Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target GPCR.
-
Assay Setup: In a 96-well filter plate, combine the cell membranes, a known radioligand for the target GPCR, and various concentrations of the test compound.
-
Incubation: Incubate the plate to allow for competitive binding to reach equilibrium.
-
Filtration and Washing: Rapidly filter the contents of the plate and wash to separate bound from unbound radioligand.
-
Scintillation Counting: Measure the radioactivity of the filter-bound complex using a scintillation counter.
-
Data Analysis: Determine the ability of the test compound to displace the radioligand and calculate its inhibitory constant (Kᵢ).
cAMP Functional Assay Protocol:
-
Cell Culture: Culture cells expressing the target GPCR (Gs or Gi coupled) in a 96-well plate.
-
Compound Treatment: Treat the cells with the test compounds.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luciferase-based reporter assay).
-
Data Analysis: Determine if the compound stimulates (agonist) or inhibits (antagonist) cAMP production and calculate the EC₅₀ or IC₅₀ value.
Conclusion
The this compound scaffold represents a valuable starting point for the development of novel therapeutic agents. The synthetic protocols and biological screening cascade detailed in these application notes provide a clear and logical framework for researchers to synthesize a diverse library of derivatives and systematically evaluate their biological potential. Through this integrated approach of chemical synthesis and biological testing, new lead compounds with promising therapeutic properties can be identified and advanced in the drug discovery pipeline.
References
- 1. cAMP assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. This compound | C14H19Br | CID 226685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound [acrospharmatech.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. youtube.com [youtube.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. Sonogashira Coupling [organic-chemistry.org]
- 23. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 24. Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper [organic-chemistry.org]
- 25. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 26. texaschildrens.org [texaschildrens.org]
- 27. Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives - ProQuest [proquest.com]
- 28. Synthesis and anticancer activity of some novel tetralin-6-yl-pyrazoline, 2-thioxopyrimidine, 2-oxopyridine, 2-thioxo-pyridine and 2-iminopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. bio-protocol.org [bio-protocol.org]
- 30. attogene.com [attogene.com]
- 31. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. giffordbioscience.com [giffordbioscience.com]
- 33. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 34. researchgate.net [researchgate.net]
- 35. giffordbioscience.com [giffordbioscience.com]
- 36. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. multispaninc.com [multispaninc.com]
- 38. youtube.com [youtube.com]
experimental procedure for the synthesis of a specific derivative using 6-Bromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene
An Application Note for the Synthesis of 4-(1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalen-6-yl)morpholine via Buchwald-Hartwig Amination
Introduction: The Strategic Importance of C-N Bond Formation
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the realms of pharmaceutical and materials science. The tetramethyl-tetrahydronaphthalene scaffold is a privileged structure found in synthetic retinoids and other biologically active molecules, making its functionalization a key objective in drug discovery.[1][2] 6-Bromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene serves as a versatile and valuable building block for introducing this bulky, lipophilic group into target molecules.[3]
This application note provides a detailed, field-proven protocol for the synthesis of a specific N-aryl derivative, 4-(1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalen-6-yl)morpholine, utilizing the palladium-catalyzed Buchwald-Hartwig amination. This cross-coupling reaction is renowned for its exceptional functional group tolerance, broad substrate scope, and high efficiency in forming C(sp²)-N bonds, often succeeding where traditional methods like nucleophilic aromatic substitution fail.[4][5] We will delve into the practical execution of the synthesis, the rationale behind the selection of reagents and conditions, and the necessary steps for purification and characterization.
Principle of the Method: The Buchwald-Hartwig Catalytic Cycle
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium complex.[6][7] The fundamental steps include the oxidative addition of the aryl bromide to a Pd(0) species, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-aryl product and regenerate the Pd(0) catalyst.[4] The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the key steps of the cycle, particularly the reductive elimination.[6]
Caption: Simplified Buchwald-Hartwig catalytic cycle.
Experimental Protocol
Materials and Equipment
Table 1: Reagent and Materials List
| Reagent / Material | CAS No. | M.W. ( g/mol ) | Amount | Mmol | Eq. | Notes |
| This compound | 27452-17-1 | 267.21 | 500 mg | 1.87 | 1.0 | Limiting reagent |
| Morpholine | 110-91-8 | 87.12 | 196 µL | 2.24 | 1.2 | Ensure anhydrous. Distill if necessary. |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 51364-51-3 | 915.72 | 17.1 mg | 0.0187 | 0.01 | Pre-catalyst (provides 0.0374 mmol Pd(0), 2 mol %) |
| 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) | 564483-18-7 | 476.66 | 21.4 mg | 0.045 | 0.024 | Air-stable phosphine ligand. |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | 96.10 | 252 mg | 2.62 | 1.4 | Strong, non-nucleophilic base. Handle in a glovebox. |
| Toluene | 108-88-3 | 92.14 | 10 mL | - | - | Anhydrous, degassed. |
| Diethyl ether (anhydrous) | 60-29-7 | - | ~50 mL | - | - | For extraction. |
| Saturated aq. NH₄Cl | - | - | ~20 mL | - | - | For quenching. |
| Brine (Saturated aq. NaCl) | - | - | ~20 mL | - | - | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | - | As needed | - | - | Drying agent. |
| Silica Gel | - | - | As needed | - | - | For column chromatography (230-400 mesh). |
| Hexanes / Ethyl Acetate | - | - | As needed | - | - | Eluent for chromatography. |
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon line, bubbler)
-
Syringes and needles
-
Glovebox (recommended for handling NaOtBu)
-
TLC plates (silica gel 60 F₂₅₄)
-
Rotary evaporator
-
Glassware for extraction and chromatography
Reaction Workflow Diagram
Caption: General experimental workflow for the synthesis.
Step-by-Step Procedure
-
Preparation:
-
Place a magnetic stir bar into a 50 mL Schlenk flask.
-
Add this compound (500 mg, 1.87 mmol), Pd₂(dba)₃ (17.1 mg, 0.0187 mmol), XPhos (21.4 mg, 0.045 mmol), and sodium tert-butoxide (252 mg, 2.62 mmol) to the flask. Note: It is highly recommended to weigh and add the air- and moisture-sensitive base, NaOtBu, inside a glovebox.
-
Seal the flask with a septum, and attach it to a Schlenk line. Evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an inert atmosphere.
-
-
Reaction:
-
Add 10 mL of anhydrous, degassed toluene via syringe, followed by the addition of morpholine (196 µL, 2.24 mmol).
-
Place the flask in a pre-heated oil bath at 110 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 Hexanes:Ethyl Acetate eluent system. The starting aryl bromide should have a higher Rf than the more polar amine product. The reaction is typically complete within 12-24 hours.
-
-
Work-up and Isolation:
-
Once the reaction is complete (disappearance of the starting material by TLC), remove the flask from the oil bath and allow it to cool to room temperature.
-
Carefully quench the reaction by adding 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The resulting crude residue should be purified by flash column chromatography on silica gel.
-
Prepare the column using a slurry of silica gel in hexanes.
-
Load the crude product onto the column (dry loading is recommended for better separation).
-
Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 10% ethyl acetate) to isolate the pure product.
-
Combine the fractions containing the product (as identified by TLC) and remove the solvent under reduced pressure to yield 4-(1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalen-6-yl)morpholine as a solid or viscous oil.
-
Product Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure and assess purity. Expect to see characteristic signals for the morpholine protons and the aromatic protons of the tetrahydronaphthalene core, with a notable upfield shift of the aromatic protons ortho to the newly installed nitrogen atom.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
-
Melting Point: If the product is a solid, determining its melting point can be a good indicator of purity.
Causality Behind Experimental Choices
-
Catalyst System (Pd₂(dba)₃ / XPhos): Pd₂(dba)₃ is a stable Pd(0) source that is activated in situ. XPhos is a bulky, electron-rich biaryl phosphine ligand. Its steric bulk promotes the crucial reductive elimination step, while its electron-donating nature facilitates the initial oxidative addition of the aryl bromide.[8] This combination is highly effective for coupling with both primary and secondary amines.
-
Base (Sodium tert-butoxide): A strong, non-nucleophilic base is required to deprotonate the amine-palladium complex to form the key palladium-amido intermediate without competing in nucleophilic side reactions.[4][8] NaOtBu is a common and effective choice for this purpose.
-
Solvent (Anhydrous Toluene): The reaction requires an anhydrous, aprotic, and relatively non-polar solvent to ensure the stability of the catalyst and the base. Toluene is an excellent choice as it has a suitable boiling point for the reaction and effectively dissolves the reagents.[8] Degassing is crucial to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Inert Atmosphere: The Pd(0) catalyst and the phosphine ligand are susceptible to oxidation by atmospheric oxygen, which would render the catalyst inactive. Therefore, maintaining an inert atmosphere of nitrogen or argon throughout the experiment is critical for success.
-
Reagent Stoichiometry: A slight excess of the amine (1.2 eq.) and base (1.4 eq.) is used to ensure complete consumption of the limiting aryl bromide and to drive the reaction equilibrium towards the product.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or Low Conversion | Inactive catalyst (oxidized Pd or ligand). | Ensure all reagents and solvents are anhydrous and that the reaction was performed under a strict inert atmosphere. Use freshly opened reagents. |
| Insufficient temperature. | Confirm the oil bath temperature is accurate. | |
| Poor quality base. | Use freshly opened, high-purity NaOtBu and handle it in a glovebox. | |
| Side Product Formation | Hydrodehalogenation (replacement of -Br with -H). | This can occur if water is present. Ensure rigorously dry conditions. |
| Homocoupling of the amine or aryl bromide. | This is rare with modern ligands but can indicate catalyst issues. Try a different ligand or pre-catalyst. | |
| Difficult Purification | Product and starting material have similar Rf values. | Optimize the eluent system for column chromatography. Try a different solvent system (e.g., Dichloromethane/Methanol or Toluene/Acetone). |
Conclusion
This application note details a robust and reliable protocol for the Buchwald-Hartwig amination of this compound with morpholine. By carefully selecting the catalyst system, base, and solvent, and by maintaining strict anhydrous and anaerobic conditions, this method provides efficient access to valuable N-aryl derivatives. The principles and techniques described herein are broadly applicable to the synthesis of a wide range of derivatives, underscoring the power of palladium-catalyzed cross-coupling in modern chemical research and drug development.
References
- 1. This compound | 27452-17-1 [chemicalbook.com]
- 2. This compound|lookchem [lookchem.com]
- 3. This compound [myskinrecipes.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
large-scale synthesis of 6-Bromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene
An Application Guide for the Scalable Synthesis of 6-Bromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene
Introduction
This compound (CAS No: 27452-17-1) is a key substituted tetralin intermediate. Its structural framework is foundational in medicinal chemistry, particularly in the development of synthetic retinoid derivatives used to induce stem cell differentiation[1][2][3]. The controlled, large-scale production of this compound is therefore of significant interest to researchers in drug discovery and process chemistry.
This document provides a comprehensive guide to a robust, two-step synthesis suitable for scaling. We will first detail the construction of the tetramethyltetralin core via a Friedel-Crafts alkylation, followed by a regioselective bromination to yield the final product. The protocols are presented with an emphasis on the underlying chemical principles, safety considerations, and process control parameters essential for successful scale-up.
Overall Synthetic Strategy
The synthesis is efficiently executed in two primary stages:
-
Friedel-Crafts Alkylation: Formation of the intermediate, 1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene, by reacting benzene with 2,5-dichloro-2,5-dimethylhexane using a Lewis acid catalyst.
-
Electrophilic Aromatic Bromination: Introduction of a bromine atom at the C6 position of the aromatic ring to yield the target compound.
Caption: High-level overview of the two-step synthetic route.
Part 1: Synthesis of 1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene (Intermediate)
Expertise & Rationale: The Friedel-Crafts Alkylation Mechanism
This core-forming reaction is a classic example of Friedel-Crafts alkylation, a powerful method for attaching alkyl substituents to an aromatic ring.[4] The reaction is catalyzed by a strong Lewis acid, typically aluminum chloride (AlCl₃).[5][6]
The mechanism proceeds as follows:
-
Carbocation Formation: The Lewis acid (AlCl₃) abstracts a chloride ion from 2,5-dichloro-2,5-dimethylhexane, generating a tertiary carbocation. This electrophile is relatively stable, minimizing undesirable rearrangement reactions.
-
Electrophilic Attack: The electron-rich π-system of the benzene ring attacks the carbocation, forming a resonance-stabilized carbocation intermediate known as a sigma complex.[6]
-
Intramolecular Cyclization: A second intramolecular Friedel-Crafts alkylation occurs, where the other end of the hexane chain forms a second carbocation and is attacked by the aromatic ring to form the second six-membered ring of the tetralin core.[5][7]
-
Rearomatization: A base (such as the [AlCl₄]⁻ complex) abstracts a proton from the sigma complex, restoring aromaticity and regenerating the catalyst.
This double alkylation from a single precursor is an efficient strategy for building the fused ring system in one pot.
Detailed Protocol: Large-Scale Intermediate Synthesis
This protocol is adapted from established lab-scale procedures for scalability.[8][9]
Materials and Equipment:
-
Glass-lined reactor with overhead stirring, reflux condenser, and nitrogen inlet/outlet
-
Addition funnel
-
Temperature probe
-
2,5-Dichloro-2,5-dimethylhexane
-
Benzene (dry)
-
Aluminum chloride (AlCl₃), anhydrous
-
Hydrochloric acid (3M HCl)
-
Hexane
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reactor Setup: Ensure the reactor is clean, dry, and purged with nitrogen.
-
Charging Reagents: Charge the reactor with dry benzene. Begin agitation.
-
Catalyst Addition: In an inert atmosphere (glove box or under a strong nitrogen counter-flow), carefully portion anhydrous aluminum chloride (AlCl₃) into the reactor. The addition can be exothermic.
-
Substrate Addition: Dissolve 2,5-dichloro-2,5-dimethylhexane in a minimal amount of dry benzene and load it into the addition funnel. Add this solution dropwise to the stirred benzene/AlCl₃ mixture.
-
Reaction: Once the addition is complete, heat the mixture to reflux and maintain for approximately 16 hours.[8][9] Monitor the reaction progress by Gas Chromatography (GC) if possible.
-
Quenching: Cool the reactor to 0-5 °C in an ice bath. Slowly and carefully quench the reaction by adding 3M hydrochloric acid via the addition funnel. Caution: This is a highly exothermic process that will release HCl gas. Ensure adequate ventilation and cooling.
-
Workup:
-
Transfer the reactor contents to a larger separatory funnel.
-
Extract the aqueous layer with hexane (e.g., 3 separate extractions).[8]
-
Combine all organic layers.
-
Wash the combined organic phase sequentially with water and then saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as a colorless oil. For many applications, this crude oil may be of sufficient purity for the next step. If higher purity is required, purification can be achieved by vacuum distillation or flash column chromatography (eluting with 100% hexane).[8][9]
| Parameter | Value | Rationale / Notes |
| Molar Ratio (Benzene) | Large excess | Acts as both reactant and solvent. |
| Molar Ratio (AlCl₃) | ~0.1 eq per alkylation | Catalytic amount; excess can lead to side products.[8] |
| Reaction Temperature | Reflux | Provides sufficient energy to overcome the activation barrier.[8] |
| Reaction Time | ~16 hours | Typical duration to drive the reaction to completion.[8][9] |
| Expected Yield | ~91% | Based on reported lab-scale synthesis.[8][9] |
Part 2: Synthesis of this compound
Expertise & Rationale: Electrophilic Aromatic Substitution
The second step is a regioselective electrophilic aromatic substitution (bromination). The alkyl groups on the tetralin ring are electron-donating, activating the aromatic ring towards electrophilic attack. They are ortho, para-directing. The C6 position is para to one of the ring-junction alkyl groups, making it electronically favored. Furthermore, it is the most sterically accessible position, leading to high regioselectivity for the desired product.
While various brominating agents exist, a procedure utilizing aluminum bromobenzenesulfonate with 2,5-dichloro-2,5-dimethylhexane has been reported for this specific transformation, suggesting a scalable process.[2]
Detailed Protocol: Large-Scale Bromination
This protocol is based on a documented large-scale synthesis method.[2]
Materials and Equipment:
-
Glass-lined reactor with overhead stirring, cooling jacket, and nitrogen inlet
-
Addition funnel
-
1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene (from Part 1)
-
A mixture containing 2,5-dichloro-2,5-dimethylhexane and aluminum bromobenzenesulfonate
-
Ether/Hexane mixture (1:1 v/v)
-
10% Hydrochloric acid
-
Saturated sodium chloride solution (brine)
-
Magnesium sulfate (MgSO₄)
-
Methanol (for crystallization)
Procedure:
-
Reactor Setup: Purge a clean, dry reactor with nitrogen and charge it with the 1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene intermediate.
-
Cooling: Cool the reactor contents to 0 °C using the cooling jacket.
-
Reagent Addition: Slowly add the mixture of 2,5-dichloro-2,5-dimethylhexane and aluminum bromobenzenesulfonate dropwise to the cooled, stirred intermediate.[2] Maintain the temperature at or below 5 °C during the addition.
-
Reaction: After the addition is complete, continue stirring at 0-5 °C for approximately 20-30 minutes.[2]
-
Workup:
-
Extract the reaction mixture with a 1:1 solution of ether and hexane.
-
Wash the organic layer sequentially with ice water, 10% hydrochloric acid, and finally with brine.[2]
-
Separate the organic layer and dry it over magnesium sulfate.
-
-
Isolation and Purification:
-
Filter off the drying agent and remove the solvent by concentration under reduced pressure. This will yield a crude brown oil.
-
Purify the final product by crystallization from methanol to obtain a solid.[2] Filter the solid and dry under vacuum.
-
| Parameter | Value | Rationale / Notes |
| Reaction Temperature | 0 °C | Controls the rate of reaction and minimizes side products. |
| Reaction Time | ~20-30 minutes | The reaction is typically rapid under these conditions.[2] |
| Purification Method | Crystallization | Effective for removing impurities on a large scale.[2] |
| Expected Yield | ~80% | Based on the reported large-scale procedure.[2] |
| Physical Form | Solid | The final product is a solid at room temperature.[10] |
| Melting Point | ~34 °C | A key quality control parameter.[1][11] |
Safety, Handling, and Quality Control
-
Hazardous Materials: Anhydrous aluminum chloride is highly corrosive and reacts violently with water. Benzene is a known carcinogen. Brominating agents are corrosive and toxic. All manipulations should be performed in a well-ventilated fume hood or reactor bay with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12][13][14]
-
Reaction Control: The quenching of the Friedel-Crafts reaction is highly exothermic and releases HCl gas. This step must be performed slowly, with efficient cooling and ventilation to prevent a runaway reaction.[5]
-
Storage: The final product should be stored in a cool, dry, and well-ventilated area, away from incompatible substances like strong oxidizing agents.[3][11][13]
-
Quality Control: The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques.
Process Workflow Visualization
Caption: Step-by-step workflow from starting materials to purified product.
References
- 1. lookchem.com [lookchem.com]
- 2. This compound | 27452-17-1 [chemicalbook.com]
- 3. fishersci.ie [fishersci.ie]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. ocf.berkeley.edu [ocf.berkeley.edu]
- 7. Diastereoselective intramolecular Friedel-Crafts alkylation of tetralins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene | 6683-46-1 [chemicalbook.com]
- 9. 1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene synthesis - chemicalbook [chemicalbook.com]
- 10. This compound | 27452-17-1 [sigmaaldrich.com]
- 11. This compound [acrospharmatech.com]
- 12. 27452-17-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 13. echemi.com [echemi.com]
- 14. 6-Bromo-1,1,4,4,7-pentamethyl-1,2,3,4-tetrahydronaphthalene | C15H21Br | CID 10039346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. 1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene | 6683-46-1 | Benchchem [benchchem.com]
Troubleshooting & Optimization
low yield in Suzuki coupling with 6-Bromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene
Topic: Troubleshooting Low Yield in Suzuki Coupling with 6-Bromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene
Audience: Researchers, scientists, and drug development professionals.
Introduction for the Senior Application Scientist
Welcome to the technical support guide for optimizing the Suzuki-Miyaura cross-coupling reaction with the sterically demanding substrate, this compound. The presence of four methyl groups ortho and meta to the bromine atom creates significant steric hindrance, which can impede the catalytic cycle and lead to frustratingly low yields with standard protocols. This guide is designed to provide in-depth, field-proven insights to diagnose and resolve these challenges. We will delve into the mechanistic hurdles posed by this substrate and offer systematic troubleshooting strategies and optimized protocols to enhance your reaction outcomes.
Troubleshooting Common Issues
This section addresses the most frequent problems encountered when coupling this compound.
Q1: I'm getting very low to no yield using a standard Suzuki protocol (e.g., Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O). What's the primary reason for this failure?
A1: The primary reason for failure is the severe steric hindrance around the bromine atom on your substrate. The bulky tetramethyltetrahydronaphthalene framework obstructs the palladium catalyst's access to the C-Br bond, making the initial oxidative addition step of the catalytic cycle extremely slow.[1] Standard catalysts like Pd(PPh₃)₄ with relatively small triphenylphosphine ligands are often not bulky enough to force the subsequent reductive elimination step efficiently, nor are they electron-rich enough to promote the challenging oxidative addition with such a hindered substrate.[2]
Q2: My reaction has stalled, and I see a significant amount of starting material remaining. Should I increase the temperature or reaction time?
A2: While empirically increasing temperature and time can sometimes improve conversion, it's often not the optimal solution for sterically hindered couplings and can lead to catalyst decomposition and side reactions.[3] A more effective approach is to address the root cause: the inefficiency of the catalytic system. Before resorting to more forcing conditions, consider optimizing the catalyst, ligand, and base combination. Prolonged heating with an inefficient catalyst can lead to the formation of palladium black, a clear sign of catalyst decomposition.
Q3: I am observing significant protodeboronation of my boronic acid coupling partner. How can I minimize this side reaction?
A3: Protodeboronation, the undesired cleavage of the C-B bond, is a common side reaction, especially under harsh conditions or with prolonged reaction times.[2] It can be exacerbated by the presence of water and a strong base. To mitigate this:
-
Use a less harsh base: Consider switching from strong bases like NaOH or KOtBu to weaker, non-hydroxide bases such as K₃PO₄ or Cs₂CO₃.[4]
-
Minimize water content: While some water is often necessary, excessive amounts can promote protodeboronation. Use a carefully controlled amount of degassed water or consider anhydrous conditions with a base like KOtBu in a solvent like dioxane.
-
Use a more stable boronic acid derivative: Boronic esters (e.g., pinacol esters) are generally more stable towards protodeboronation than their corresponding boronic acids.
-
Optimize the catalyst system: A more active catalyst that promotes a faster cross-coupling rate will outcompete the slower protodeboronation pathway. Interestingly, bulky phosphine ligands themselves can sometimes accelerate protodeboronation, requiring a careful balance to be struck.[5]
Q4: My main byproduct is the homocoupling of my boronic acid. What causes this and how can I prevent it?
A4: Homocoupling of the boronic acid is often a result of oxygen in the reaction mixture, which can interfere with the catalytic cycle.[2] To prevent this:
-
Ensure rigorous degassing: Thoroughly degas all solvents (including water) and reagents. The "freeze-pump-thaw" method is highly effective.
-
Maintain an inert atmosphere: Run the reaction under a positive pressure of an inert gas like argon or nitrogen.
-
Use a Pd(0) source: Starting with a Pd(0) catalyst like Pd₂(dba)₃ with a suitable ligand, or a pre-catalyst that readily generates the active Pd(0) species, can sometimes reduce homocoupling.[4]
Frequently Asked Questions (FAQs)
Q: How exactly does steric hindrance from the tetramethyl groups affect the Suzuki coupling catalytic cycle?
A: The steric bulk of the 1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene moiety impacts multiple steps of the catalytic cycle:
-
Oxidative Addition (Rate-Limiting Step): The bulky framework shields the C-Br bond, making it difficult for the Pd(0) catalyst to insert itself. This is often the slowest step in the coupling of hindered substrates.[6]
-
Reductive Elimination: This final step, which forms the desired C-C bond and regenerates the Pd(0) catalyst, is also influenced by sterics. Bulky ligands are actually beneficial here as they create steric pressure on the palladium center, which promotes the reductive elimination of the two organic partners.[2][3]
The key is to use a catalytic system where the ligand is bulky enough to facilitate reductive elimination but not so bulky that it completely prevents the initial oxidative addition.
Q: What are "Buchwald Ligands" and why are they recommended for this type of reaction?
A: Buchwald ligands are a class of bulky, electron-rich biaryl phosphine ligands.[7] They are highly effective for coupling sterically hindered substrates for two main reasons:
-
Electron-Rich Nature: They increase the electron density on the palladium center, which promotes the oxidative addition into the C-Br bond—a critical advantage for challenging substrates.[8]
-
Steric Bulk: Their large size facilitates the final reductive elimination step, which is often slow for hindered products.[4][9]
Commonly used Buchwald ligands for such challenging couplings include SPhos, XPhos, and RuPhos.[4]
Q: What is a "palladium pre-catalyst" and what are its advantages?
A: Palladium pre-catalysts are stable, air- and moisture-insensitive Pd(II) complexes that are readily converted to the active Pd(0) species under the reaction conditions.[4] This offers several advantages over using Pd(0) sources like Pd₂(dba)₃ directly:
-
Air Stability: They are easier to handle and weigh accurately.
-
Stoichiometric Precision: They ensure a well-defined palladium-to-ligand ratio, which is crucial for reproducibility.
-
Efficient Generation of Active Catalyst: They are designed to efficiently generate the active L-Pd(0) species in solution, leading to higher catalytic activity.
Buchwald-type pre-catalysts (e.g., XPhos Pd G3) are excellent choices for this application.[10]
Q: Can the choice of base and solvent dramatically impact the yield?
A: Absolutely. The base and solvent work in concert and their choice is critical.[11]
-
Base: The base activates the boronic acid by forming a more nucleophilic boronate species, which is necessary for transmetalation.[6] For sterically hindered substrates, stronger, non-aqueous bases like potassium tert-butoxide (KOtBu) or weaker, but effective, bases like potassium phosphate (K₃PO₄) are often superior to sodium or potassium carbonate.[4]
-
Solvent: The solvent must solubilize all components and be stable at the required reaction temperature. Aprotic polar solvents like dioxane, THF, or DMF are common choices.[4] The solvent can also influence the reactivity of the base.[11]
Optimized Experimental Protocol
This protocol is a robust starting point for the Suzuki coupling of this compound.
Reagents & Equipment:
-
This compound
-
Arylboronic acid (or pinacol ester)
-
XPhos Pd G3 pre-catalyst
-
XPhos ligand
-
Potassium phosphate (K₃PO₄), finely powdered and dried
-
1,4-Dioxane (anhydrous)
-
Degassed water
-
Schlenk flask or microwave vial
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
Step-by-Step Procedure:
-
Preparation: In an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.5 equiv), and finely powdered K₃PO₄ (3.0 equiv).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the XPhos Pd G3 pre-catalyst (e.g., 2 mol %) and additional XPhos ligand (e.g., 2 mol %). The final Pd:Ligand ratio should be approximately 1:2.
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with argon three times to ensure an inert atmosphere.[4]
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane and a small amount of degassed water (e.g., a 10:1 dioxane:water ratio) via syringe. The final reaction concentration should be around 0.1 M.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Due to the steric hindrance, reactions may require 12-24 hours for completion.[3]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Table 1: Recommended Starting Conditions for Optimization
| Parameter | Recommended Condition | Rationale for Steric Hindrance |
| Palladium Source | XPhos Pd G3 Pre-catalyst (2 mol%) | Air-stable, ensures efficient generation of active Pd(0).[10] |
| Ligand | XPhos (2 mol% additional) | Bulky, electron-rich ligand to promote oxidative addition and reductive elimination.[4][12] |
| Base | K₃PO₄ (3 equiv) | Effective base that minimizes protodeboronation side reactions.[4] |
| Solvent | Dioxane/H₂O (10:1) | Good solubilizing power and high boiling point.[4] |
| Temperature | 100-110 °C | Provides sufficient energy to overcome the activation barrier of oxidative addition. |
| Time | 12-24 h | Sterically hindered reactions are inherently slower.[3] |
Visualizing the Challenge and Solution
The following diagrams illustrate the key mechanistic concepts discussed.
Caption: The Suzuki catalytic cycle highlighting the sterically hindered oxidative addition step.
References
- 1. reddit.com [reddit.com]
- 2. reddit.com [reddit.com]
- 3. Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. wwjmrd.com [wwjmrd.com]
- 7. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
purification of 6-Bromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene by recrystallization
Answering the user's request.## Technical Support Center: Purification of 6-Bromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene by Recrystallization
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of this compound (CAS 27452-17-1) via recrystallization. We will address common experimental challenges and provide logical, field-tested solutions to ensure you achieve high purity and yield.
Compound Profile and Physical Properties
Understanding the physicochemical properties of this compound is the cornerstone of developing a successful recrystallization protocol. Its low melting point is a critical parameter that dictates solvent choice and handling to prevent "oiling out."
| Property | Value | Source(s) |
| CAS Number | 27452-17-1 | [1][2] |
| Molecular Formula | C₁₄H₁₉Br | [3] |
| Molecular Weight | 267.21 g/mol | [3] |
| Appearance | White to off-white / light yellow solid or crystals | [3][4] |
| Melting Point | 34-37°C (Note: some sources report up to 50°C) | [2][3][4][5] |
| Boiling Point | ~293°C @ 760 mmHg | [2][3] |
| Water Solubility | Insoluble / Sparingly soluble | [1][2] |
Recrystallization Workflow Overview
The following diagram outlines the logical flow of the recrystallization process. Each step is a control point that can be optimized to address specific purification challenges.
Caption: Workflow for the purification of 6-Br-TMT.
Recommended Recrystallization Protocol
This protocol is based on literature precedents and established principles of organic chemistry. Methanol is a documented and effective solvent for this compound.[6]
Materials:
-
Crude this compound
-
Methanol (Reagent Grade)
-
Erlenmeyer flasks (2)
-
Hot plate with stirring capability
-
Filter paper
-
Buchner funnel and filter flask
-
Glass stirring rod
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small portion of methanol and heat the mixture to a gentle boil while stirring. Continue adding methanol dropwise until the solid just dissolves. The goal is to create a saturated solution at the boiling point of the solvent.[7]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. To prevent premature crystallization, use a pre-heated funnel and a fluted filter paper, and add a small excess of hot solvent (~5-10%) before filtering into a clean, pre-warmed Erlenmeyer flask.[8]
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[7] Rushing this step can trap impurities.
-
Maximizing Yield: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for 15-20 minutes to maximize the precipitation of the product from the solution.
-
Isolation: Collect the purified crystals by suction filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold methanol to remove any residual soluble impurities adhering to the crystal surfaces.[8]
-
Drying: Dry the crystals completely. Air drying is acceptable, but a vacuum oven at a temperature well below the compound's melting point (e.g., <30°C) is more efficient.
-
Analysis: Determine the melting point of the purified crystals. A sharp melting point close to the literature value indicates high purity.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the recrystallization process in a question-and-answer format.
Q1: My compound is "oiling out" instead of forming crystals. What's happening and how do I fix it?
Answer: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point. Given that this compound has a low melting point (34-37°C), this is a significant and common risk.[2][3][9]
-
Causality: The solution is likely too concentrated, causing the compound to come out of solution too quickly while the solution is still warm. The presence of impurities can also depress the melting point, exacerbating the problem.
-
Immediate Solution: Re-heat the solution to dissolve the oil. Add a small amount of additional solvent (10-20% more) to decrease the saturation point.[9][10] Allow the solution to cool much more slowly. Insulating the flask with paper towels can help moderate the cooling rate.[10]
-
Preventative Strategy: Always use slightly more than the absolute minimum amount of solvent required for dissolution. If using a mixed-solvent system, add more of the "good" solvent (the one the compound is more soluble in).[10]
Q2: The solution has cooled, but no crystals have formed. What should I do?
Answer: This is typically due to one of two reasons: either the solution is not sufficiently saturated (too much solvent was used), or the solution is supersaturated and requires a nucleation point to initiate crystallization.[11]
-
Troubleshooting Steps:
-
Induce Nucleation: First, try scratching the inside of the flask with a glass rod just below the surface of the liquid. The microscopic scratches on the glass can provide a surface for crystal growth to begin.[9][11]
-
Seeding: If you have a small crystal of the pure product, add it to the solution (a "seed crystal") to initiate crystallization.[11]
-
Reduce Solvent Volume: If nucleation techniques fail, you have likely used too much solvent. Gently heat the solution to boil off a portion of the solvent to increase the concentration. Then, allow it to cool again.[10][11]
-
Drastic Cooling: As a last resort, cooling the flask in a salt/ice bath may force crystallization, although this can sometimes lead to smaller, less pure crystals.[11]
-
Q3: My final yield is very low. Where did my product go?
Answer: A low yield can result from several factors during the procedure.
-
Possible Causes & Solutions:
-
Excess Solvent: Using too much solvent is the most common cause. A significant amount of your product will remain dissolved in the mother liquor even when cold.[10] You can test the mother liquor by evaporating a small amount; a large residue indicates significant product loss. If this is the case, you may be able to recover more product by partially evaporating the solvent from the mother liquor and cooling again for a second crop of crystals.
-
Premature Filtration: If the compound crystallized during the hot filtration step, it was lost with the insoluble impurities. Ensure the funnel and receiving flask are pre-heated and use a slight excess of solvent.[8]
-
Incomplete Crystallization: Not allowing the solution to cool for a sufficient amount of time, or failing to use an ice bath, will result in less product precipitating.
-
Excessive Washing: Washing the collected crystals with too much cold solvent, or with solvent that is not sufficiently cold, can dissolve a portion of your product.[8]
-
Q4: The purified crystals are still colored. How can I remove the color?
Answer: Colored impurities are often large, polar molecules that can be adsorbed onto activated carbon.
-
Solution: After dissolving the crude product in the hot solvent, allow the solution to cool slightly so it is no longer boiling. Add a very small amount of decolorizing carbon (a spatula tip is usually sufficient) to the solution. Swirl the mixture and then heat it back to a boil for a few minutes. The colored impurities will adsorb to the carbon. Remove the carbon via hot gravity filtration before allowing the solution to cool and crystallize.[8] Caution: Never add carbon to a boiling solution, as it can cause violent bumping.[8]
Q5: What are the likely impurities in my crude sample?
Answer: this compound is often synthesized via a Friedel-Crafts alkylation reaction.[12][13] Impurities from this synthesis can include:
-
Starting Materials: Unreacted bromobenzene or the alkylating agent.
-
Poly-alkylated Products: The product of the reaction is often more reactive than the starting material, which can lead to the addition of more than one tetramethyltetralin group to the benzene ring.[14]
-
Isomers: Positional isomers may form depending on the reaction conditions.
-
Rearrangement Products: Carbocation rearrangements are a known limitation of Friedel-Crafts alkylations, though may be less prevalent with the specific reagents used for this synthesis.[14][15]
Most of these impurities will have different solubility profiles from the desired product, making recrystallization an effective purification technique.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound|lookchem [lookchem.com]
- 3. This compound [myskinrecipes.com]
- 4. This compound | 27452-17-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. This compound [myskinrecipes.com]
- 6. This compound | 27452-17-1 [chemicalbook.com]
- 7. edu.rsc.org [edu.rsc.org]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. mt.com [mt.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of 6-Bromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene
Welcome to the technical support center for the synthesis of 6-Bromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during this multi-step synthesis. Here, we combine fundamental mechanistic principles with practical, field-tested advice to help you troubleshoot your experiments and optimize your synthetic outcomes.
Introduction to the Synthesis
The synthesis of this compound is a cornerstone for the development of various research compounds, including synthetic retinoid derivatives.[1] The process is typically a two-stage procedure: a Friedel-Crafts alkylation to construct the tetramethyltetralin core, followed by a regioselective electrophilic aromatic bromination. While seemingly straightforward, each stage presents unique challenges that can lead to a range of byproducts, impacting both yield and purity. This guide will dissect these potential issues and provide actionable solutions.
Troubleshooting Guide: Common Byproducts and Their Mitigation
This section addresses specific experimental issues you may encounter, presented in a question-and-answer format.
Issue 1: Presence of Multiple Isomers in the Final Product
Question: My post-bromination analysis (GC-MS, NMR) shows multiple signals for a monobrominated product. How can I identify and control this?
Answer: The presence of multiple monobrominated isomers is a common challenge in this synthesis. The tetramethyltetralin moiety is an ortho, para-director for electrophilic aromatic substitution. Therefore, in addition to the desired 6-bromo isomer (para-substitution), you are likely forming the 5-bromo and 7-bromo isomers (ortho-substitution).
Troubleshooting Steps:
-
Confirm Isomer Identity:
-
GC-MS: Isomers will have the same mass-to-charge ratio (m/z) but different retention times.
-
¹H NMR: The aromatic region will show distinct splitting patterns for each isomer. The 6-bromo isomer will have a more symmetrical pattern compared to the 5- and 7-bromo isomers.
-
-
Optimize Bromination Conditions for Regioselectivity:
-
Temperature Control: Lowering the reaction temperature can enhance the selectivity for the para-isomer.
-
Solvent Choice: The polarity of the solvent can influence the isomer ratio. Experiment with less polar solvents like dichloromethane or carbon tetrachloride.
-
Brominating Agent: While molecular bromine (Br₂) is common, using a bulkier brominating agent like N-Bromosuccinimide (NBS) can sometimes favor the less sterically hindered para-position.
-
Issue 2: Detection of Dibrominated and Polybrominated Species
Question: My mass spectrometry results indicate the presence of species with masses corresponding to the addition of two or more bromine atoms. What causes this and how can it be prevented?
Answer: The formation of dibrominated and polybrominated byproducts is a result of over-bromination. The initial product, this compound, is still activated towards further electrophilic substitution, albeit less so than the starting material.
Preventative Measures:
-
Stoichiometry is Key: Carefully control the stoichiometry of the brominating agent. Use of a slight excess is common to drive the reaction to completion, but a large excess will inevitably lead to polybromination.
-
Reaction Time and Temperature: Monitor the reaction progress closely (e.g., by TLC or GC) and quench it as soon as the starting material is consumed. Avoid prolonged reaction times and elevated temperatures.
-
Controlled Addition: Add the brominating agent slowly and in portions to maintain a low concentration in the reaction mixture, which disfavors multiple substitutions on the same molecule.
Issue 3: Byproducts with Bromination on the Saturated Ring (Benzylic Bromination)
Question: I've identified byproducts that seem to have bromine on the aliphatic part of the molecule. How is this possible?
Answer: Bromination of the saturated tetralin ring, specifically at the benzylic positions, can occur under certain conditions, particularly at elevated temperatures or under photolytic (UV light) conditions.[2][3] This is a radical-mediated process rather than an electrophilic aromatic substitution.
Mitigation Strategies:
-
Strict Temperature Control: Maintain a low and consistent reaction temperature. High-temperature bromination of tetralin is known to favor benzylic bromination.[2]
-
Exclusion of Light: Perform the reaction in the dark or in a flask wrapped in aluminum foil to prevent photo-initiation of radical bromination.
-
Choice of Catalyst: Use a Lewis acid catalyst (e.g., FeCl₃, AlCl₃) to promote the desired electrophilic aromatic substitution pathway. Avoid radical initiators.
Issue 4: Impurities from the Initial Friedel-Crafts Alkylation
Question: Even before bromination, my 1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene intermediate is not pure. What are the likely side products from the Friedel-Crafts step?
Answer: Friedel-Crafts alkylations are prone to polyalkylation because the alkylated product is often more reactive than the starting material.[4][5] In your case, this could manifest as:
-
Di- and Tri-substituted Benzenes: Where more than one tetramethyltetralin unit is attached to the benzene ring.
-
Rearrangement Products: Although less common with the tertiary carbocation formed from 2,5-dichloro-2,5-dimethylhexane, carbocation rearrangements are a known issue in Friedel-Crafts alkylations.
How to Minimize These Byproducts:
-
Excess Benzene: Use a large excess of the benzene starting material to statistically favor the reaction of the electrophile with benzene rather than the already alkylated product.
-
Controlled Addition: Slowly add the 2,5-dichloro-2,5-dimethylhexane to the mixture of benzene and Lewis acid catalyst.
-
Thorough Purification: It is crucial to purify the 1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene intermediate (e.g., by distillation or column chromatography) before proceeding to the bromination step.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the bromination step?
A1: Dichloromethane (DCM) or carbon tetrachloride (CCl₄) are commonly used and offer good solubility for the reactants while being relatively inert. Acetic acid can also be used, but it may affect the reactivity and should be thoroughly removed during workup.
Q2: How can I effectively remove the Lewis acid catalyst after the Friedel-Crafts reaction?
A2: The reaction should be carefully quenched by slowly adding it to ice-cold water or a dilute acid solution (e.g., 1M HCl). This will hydrolyze the aluminum chloride and allow for its separation in the aqueous layer during an extractive workup.
Q3: What is the best method to purify the final this compound?
A3: A combination of column chromatography (using a non-polar eluent like hexane) and recrystallization is typically effective. The choice of recrystallization solvent will depend on the specific impurities present, but methanol or ethanol are often good starting points.[1]
Q4: Can I use iron filings as a catalyst for the bromination instead of a Lewis acid like FeCl₃?
A4: Yes, iron filings can be used as a catalyst as they will react with bromine to form ferric bromide (FeBr₃) in situ, which is the active Lewis acid catalyst.
Experimental Protocols
Protocol 1: Synthesis of 1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene
This protocol is adapted from established procedures for Friedel-Crafts alkylation.[6]
Materials:
-
Benzene (anhydrous)
-
2,5-Dichloro-2,5-dimethylhexane
-
Aluminum chloride (anhydrous)
-
Hydrochloric acid (1M)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Hexane (for chromatography)
Procedure:
-
To a stirred solution of anhydrous benzene (large excess, e.g., 10 equivalents) under an inert atmosphere (nitrogen or argon), add anhydrous aluminum chloride (1.1 equivalents) at 0 °C.
-
Slowly add a solution of 2,5-dichloro-2,5-dimethylhexane (1 equivalent) in anhydrous benzene dropwise over 1-2 hours, maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer and extract the aqueous layer with hexane.
-
Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or flash column chromatography on silica gel using hexane as the eluent.
Protocol 2: Bromination of 1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene
Materials:
-
1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene
-
Molecular bromine (Br₂) or N-Bromosuccinimide (NBS)
-
Iron filings or anhydrous ferric chloride (FeCl₃)
-
Dichloromethane (anhydrous)
-
Saturated sodium thiosulfate solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Hexane (for chromatography)
-
Methanol or ethanol (for recrystallization)
Procedure:
-
Dissolve 1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene (1 equivalent) in anhydrous dichloromethane in a flask protected from light.
-
Add a catalytic amount of iron filings or anhydrous ferric chloride.
-
Cool the mixture to 0 °C.
-
Slowly add a solution of molecular bromine (1.05 equivalents) in dichloromethane dropwise.
-
Stir the reaction at 0 °C and monitor its progress by TLC or GC.
-
Upon completion, quench the reaction by adding saturated sodium thiosulfate solution to consume any unreacted bromine.
-
Separate the organic layer and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography (hexane eluent) followed by recrystallization from methanol or ethanol.
Visualizing Reaction Pathways and Troubleshooting
Diagram 1: Key Reaction Steps and Potential Byproducts
Caption: Synthetic pathway and common byproduct formation.
Diagram 2: Troubleshooting Flowchart for Impure Product
References
- 1. This compound | 27452-17-1 [chemicalbook.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. This compound | C14H19Br | CID 226685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Page loading... [guidechem.com]
Technical Support Center: Dehalogenation of 6-Bromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene as a Side Reaction
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide addresses a common and often frustrating side reaction encountered during synthetic transformations involving 6-Bromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene: the undesired removal of the bromine atom, a process known as dehalogenation or hydrodehalogenation. This document provides in-depth troubleshooting advice, mechanistic insights, and preventative strategies in a direct question-and-answer format to help you navigate this challenge in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation and why is it a problem?
Dehalogenation is a chemical reaction that involves the cleavage of a carbon-halogen bond, in this case, the carbon-bromine bond in this compound.[1] This results in the formation of 1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene as a byproduct. This side reaction is problematic as it reduces the yield of the desired product and introduces a significant impurity that can be difficult to separate due to similar physical properties.
Q2: I'm performing a cross-coupling reaction (e.g., Suzuki, Heck, Sonogashira) and observing a significant amount of the dehalogenated byproduct. What are the likely causes?
This is a frequent issue in palladium-catalyzed cross-coupling reactions.[2] The primary causes often revolve around the reaction conditions and the stability of the catalytic species. Key factors include:
-
The nature of the catalyst and ligands: Some palladium catalysts, particularly those that are highly active, can also be efficient at catalyzing the competing hydrodehalogenation reaction.
-
The presence of a hydride source: Alcohols (like methanol or ethanol) and formate salts (like sodium formate) are common hydride donors that can lead to the reductive cleavage of the C-Br bond.[2][3][4]
-
Reaction temperature and time: Higher temperatures and prolonged reaction times can increase the likelihood of dehalogenation.
-
Base selection: Certain bases can influence the reaction pathway and promote dehalogenation.
Q3: Can dehalogenation occur under conditions other than catalytic hydrogenation?
Yes. Dehalogenation is not limited to transition-metal-catalyzed reactions. It can also occur via:
-
Photochemical reactions: Exposure to UV light, especially in the presence of a hydrogen donor like methanol and a base, can induce a radical chain reaction leading to dehalogenation.[5]
-
Radical reactions: The formation of aryl radicals through various mechanisms can be followed by hydrogen atom abstraction to yield the dehalogenated product.[6][7][8]
Troubleshooting Guide: Minimizing Dehalogenation
This section provides a structured approach to troubleshooting and mitigating the dehalogenation of this compound in your reactions.
Issue 1: Significant Dehalogenation in Palladium-Catalyzed Cross-Coupling Reactions
If you are observing more than 5-10% of the dehalogenated byproduct in your Pd-catalyzed reaction, consider the following troubleshooting steps.
Step-by-Step Protocol to Minimize Dehalogenation:
-
Ligand Modification:
-
Rationale: The electronic and steric properties of the phosphine ligand play a crucial role in stabilizing the palladium catalyst and influencing the relative rates of the desired cross-coupling versus the undesired dehalogenation.
-
Action: If you are using a simple phosphine ligand like PPh₃, consider switching to a more specialized ligand. For instance, ligands from the ProPhos family have been shown to suppress dehalogenation in nickel-catalyzed Suzuki-Miyaura coupling by stabilizing the catalyst.[9] While this is for nickel, the principle of ligand stabilization is transferable to palladium catalysis.
-
-
Solvent System Optimization:
-
Rationale: Alcoholic solvents can act as hydride donors, promoting hydrodehalogenation.
-
Action: Replace alcoholic solvents with aprotic solvents such as THF, dioxane, or toluene. A biphasic system like 2-MeTHF/H₂O has also been shown to be effective in suppressing dehalogenation in some coupling reactions.[9]
-
-
Base Selection:
-
Rationale: The choice of base can influence the reaction mechanism and the prevalence of side reactions.
-
Action: If you are using a strong base like an alkoxide in an alcohol solvent, consider switching to a weaker inorganic base such as K₂CO₃ or Cs₂CO₃.
-
-
Lowering Reaction Temperature:
-
Rationale: Dehalogenation, like many side reactions, can be accelerated at higher temperatures.
-
Action: Attempt to run the reaction at the lowest temperature that still allows for a reasonable rate of the desired transformation.
-
Summary of Troubleshooting Strategies for Pd-Catalyzed Reactions:
| Parameter | Standard Condition (Prone to Dehalogenation) | Recommended Modification | Rationale |
| Ligand | Simple, less bulky phosphines (e.g., PPh₃) | Bulky, electron-rich phosphines (e.g., Buchwald or ProPhos-type ligands) | Stabilizes the catalytic species and can disfavor the dehalogenation pathway.[9] |
| Solvent | Alcohols (e.g., MeOH, EtOH), i-PrOH | Aprotic solvents (e.g., THF, Dioxane, Toluene), or biphasic systems (e.g., 2-MeTHF/H₂O) | Reduces the availability of a hydride source.[3][9] |
| Base | Strong alkoxides (e.g., NaOMe, t-BuOK) in alcohol | Inorganic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) | Can alter the reaction kinetics to favor cross-coupling. |
| Temperature | High (e.g., >100 °C) | Lowest effective temperature | Minimizes the rate of the undesired side reaction. |
Visualizing the Competing Reaction Pathways
The following diagram illustrates the general catalytic cycle for a Suzuki coupling and the competing dehalogenation pathway.
Caption: Competing Suzuki coupling and dehalogenation pathways.
Issue 2: Dehalogenation in Non-Catalytic Reactions
If you are not using a transition metal catalyst and still observe dehalogenation, consider these possibilities.
Step-by-Step Protocol for Non-Catalytic Dehalogenation:
-
Light Protection:
-
Rationale: Aryl halides can be susceptible to photolytic cleavage, initiating a radical dehalogenation process.[5]
-
Action: Protect your reaction from light by wrapping the flask in aluminum foil.
-
-
Radical Scavengers:
-
Rationale: If a radical mechanism is suspected, the addition of a radical scavenger can inhibit the dehalogenation chain reaction.
-
Action: Introduce a small amount of a radical inhibitor like TEMPO or BHT to the reaction mixture.
-
-
Reagent Purity:
-
Rationale: Trace metal impurities in reagents can sometimes catalyze dehalogenation.
-
Action: Use high-purity reagents and solvents.
-
Analytical Detection and Quantification of Dehalogenation
Accurate detection and quantification of the dehalogenated byproduct are crucial for assessing the success of your troubleshooting efforts.
Recommended Analytical Workflow:
Caption: Analytical workflow for dehalogenation byproduct analysis.
Detailed Analytical Protocols:
-
UHPLC-DAD-HRESIMS: This is a powerful technique for separating and identifying the dehalogenated impurity from the starting material and the desired product.[10]
-
Column: A pentafluorophenyl (PFP) column can be particularly effective for separating halogenated and non-halogenated analogs.[10]
-
Detection: Diode-array detection (DAD) will show two distinct peaks, while high-resolution electrospray ionization mass spectrometry (HRESIMS) will confirm the identity of each peak by its mass-to-charge ratio. The dehalogenated product will have a mass corresponding to the loss of the bromine atom and the gain of a hydrogen atom.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds, GC-MS is an excellent alternative for separation and identification.
References
- 1. Dehalogenation - Wikipedia [en.wikipedia.org]
- 2. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 3. Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
- 8. Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Detection of dehalogenation impurities in organohalogenated pharmaceuticals by UHPLC-DAD-HRESIMS - PubMed [pubmed.ncbi.nlm.nih.gov]
stability of 6-Bromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene under acidic/basic conditions
Welcome to the technical support center for 6-Bromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, we will address potential stability issues under acidic and basic conditions, offering insights into the underlying chemical principles and providing validated protocols for stability assessment.
Introduction to this compound
This compound is a versatile chemical intermediate used in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] Its structure, featuring a brominated aromatic ring fused to a substituted tetralin core, allows for a variety of chemical transformations. However, the stability of this molecule under different experimental conditions, especially in acidic or basic environments, is a critical factor for its successful application. This guide will provide a comprehensive overview of its stability profile.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
A1: this compound is a relatively stable compound under standard storage conditions (cool, dry, and dark place).[2][3] The aryl-bromide bond is generally robust. However, its stability can be compromised under harsh acidic or basic conditions, high temperatures, or upon exposure to UV light, which are typical in forced degradation studies.[4]
Q2: Is the C-Br bond susceptible to cleavage under acidic conditions?
A2: While acid-catalyzed bromination of aromatic compounds is a known reaction, the reverse, acid-catalyzed debromination, is less common but can occur under specific and often harsh conditions.[5][6] For this compound, significant degradation via C-Br bond cleavage under typical acidic conditions (e.g., 0.1 M HCl or H₂SO₄ at room temperature) is not expected to be a primary degradation pathway. However, prolonged exposure to strong, hot acids could potentially lead to some level of debromination or other side reactions on the tetralin ring.
Q3: What is the expected stability of the compound under basic conditions?
A3: Aryl halides, such as the brominated aromatic ring in this compound, are generally resistant to nucleophilic aromatic substitution by hydroxide ions under standard laboratory conditions.[7] Significant hydrolysis of the C-Br bond to form the corresponding phenol would require forcing conditions, such as high temperatures and pressures, or the presence of a catalyst.[7] Therefore, in moderately basic aqueous solutions (e.g., 0.1 M NaOH at room temperature), the compound is expected to be largely stable. Very strong bases, like sodium amide, could potentially promote an elimination-addition (benzyne) mechanism, though this is an extreme case.[7]
Q4: Can the tetralin structure degrade?
A4: The tetralin core is a saturated carbocyclic system and is generally stable. However, the benzylic C-H bonds of the tetralin ring are susceptible to oxidation, especially in the presence of radical initiators, light, or certain oxidizing agents.[8] While not a direct consequence of acidic or basic conditions, the overall reaction environment can influence oxidative stability.
Troubleshooting Guide: Unexpected Degradation
This section addresses common issues encountered during reactions involving this compound where instability is suspected.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Appearance of a new, more polar spot on TLC after acidic workup. | Potential Hydrolysis/Debromination: Although unlikely under mild conditions, strong acids or high heat may cause some C-Br bond cleavage to form the hydroxylated analog. | 1. Neutralize Carefully: Ensure the reaction mixture is fully neutralized without excessive heat generation. 2. Analyze by LC-MS: Confirm the mass of the impurity to see if it corresponds to the debrominated or hydroxylated product. 3. Modify Workup: Use a milder acid or perform the workup at a lower temperature. |
| Low recovery of starting material after a base-catalyzed reaction. | Unexpected Side Reaction: While direct hydrolysis is difficult, strong bases at elevated temperatures can promote side reactions. The presence of other reactive functional groups in the reaction mixture could also lead to unexpected pathways. | 1. Lower Reaction Temperature: If the protocol allows, reduce the reaction temperature. 2. Use a Weaker Base: Consider if a milder base (e.g., K₂CO₃ instead of NaOH) can achieve the desired transformation. 3. Inert Atmosphere: Conduct the reaction under an inert atmosphere (N₂ or Ar) to prevent base-promoted oxidation. |
| Formation of multiple unidentified byproducts. | Combined Degradation Pathways: The degradation may not be a simple one-step process. A combination of factors like light, heat, and acid/base catalysis could be at play. | 1. Conduct a Forced Degradation Study: Systematically expose the compound to acidic, basic, oxidative, and photolytic stress conditions to identify the major degradation products (see protocol below). 2. Protect from Light: Wrap the reaction vessel in aluminum foil to exclude light as a contributing factor. 3. Degas Solvents: Use degassed solvents to minimize oxidative degradation. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a systematic approach to assess the stability of this compound under various stress conditions, as recommended by ICH guidelines.
Objective: To identify potential degradation products and pathways.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
30% Hydrogen Peroxide (H₂O₂)
-
HPLC system with UV detector
-
LC-MS system for peak identification
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol.
-
Acidic Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Cool, neutralize with 1 M NaOH, and dilute with methanol to a final concentration of 0.1 mg/mL.
-
Analyze by HPLC.
-
-
Basic Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Cool, neutralize with 1 M HCl, and dilute with methanol to a final concentration of 0.1 mg/mL.
-
Analyze by HPLC.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂.
-
Keep at room temperature for 24 hours.
-
Dilute with methanol to a final concentration of 0.1 mg/mL.
-
Analyze by HPLC.
-
-
Thermal Degradation:
-
Keep a solid sample of the compound in an oven at 80°C for 48 hours.
-
Prepare a 0.1 mg/mL solution in methanol and analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose a 0.1 mg/mL solution of the compound in methanol to UV light (254 nm) for 24 hours.
-
Analyze by HPLC.
-
-
Analysis:
-
For all samples, inject onto the HPLC system.
-
Monitor the chromatograms for the appearance of new peaks and a decrease in the main peak area.
-
Use LC-MS to determine the mass of any significant degradation products.
-
Data Interpretation
| Condition | Expected Stability | Potential Degradation Products (if any) |
| Acidic | High | Debrominated, Hydroxylated, or ring-opened products (unlikely) |
| Basic | High | Hydroxylated product (unlikely) |
| Oxidative | Moderate | Oxidation at benzylic positions of the tetralin ring |
| Thermal | High | Minimal degradation expected at moderate temperatures |
| Photolytic | Moderate to Low | Debromination (homolytic cleavage) is a possible pathway |
Visualizing Experimental Workflow
The following diagram illustrates the workflow for the forced degradation study.
Caption: Workflow for Forced Degradation Study.
Potential Degradation Pathways
Based on the chemical structure, the following degradation pathways can be hypothesized under stress conditions.
Caption: Hypothesized Degradation Pathways.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound|lookchem [lookchem.com]
- 3. fishersci.ie [fishersci.ie]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Video: Electrophilic Aromatic Substitution: Chlorination and Bromination of Benzene [jove.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Tetralin - Wikipedia [en.wikipedia.org]
Technical Support Center: Navigating Scale-Up Reactions with 6-Bromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene
Welcome to the technical support center dedicated to the unique challenges of scaling up reactions involving 6-Bromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene. This guide is designed for researchers, scientists, and drug development professionals who are transitioning from bench-scale experiments to pilot or manufacturing scale. Our focus is on providing practical, field-tested insights into overcoming the specific hurdles presented by this sterically hindered aryl bromide.
Introduction: The Double-Edged Sword of Steric Hindrance
This compound is a valuable building block in medicinal chemistry, notably as a key precursor in the synthesis of the antineoplastic agent, Bexarotene.[1][2] Its tetramethyl-substituted tetralin core provides a rigid, lipophilic scaffold that can be crucial for biological activity. However, the very steric bulk that makes this molecule attractive also presents significant challenges in chemical synthesis, particularly during scale-up. The quaternary dimethyl groups flanking the aromatic ring sterically hinder the bromine atom, slowing down reaction kinetics and often necessitating more forcing conditions or specialized catalyst systems. This can lead to a host of issues including incomplete conversion, formation of difficult-to-remove impurities, and challenges in thermal management.
This guide provides a structured approach to troubleshooting common large-scale reactions involving this substrate, with a focus on understanding the underlying chemical principles to proactively design robust and scalable processes.
Physical and Chemical Properties
A thorough understanding of the physical properties of your starting material is critical for process design, especially for calculations related to mass transfer, heat transfer, and solvent selection.
| Property | Value | Source(s) |
| CAS Number | 27452-17-1 | [3] |
| Molecular Formula | C₁₄H₁₉Br | [3][4] |
| Molecular Weight | 267.21 g/mol | [4] |
| Appearance | White to off-white solid | [4] |
| Melting Point | 34-37 °C | [4] |
| Boiling Point | 293.372 °C at 760 mmHg | [4][5] |
| Solubility | Insoluble in water. Soluble in common organic solvents like THF, Dioxane, Toluene. | [5][6] |
| Storage | Room temperature, in a dry, sealed container. | [4][6] |
Troubleshooting Guide: Common Scale-Up Reactions
Suzuki-Miyaura Coupling: Forging C-C Bonds Under Steric Strain
The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation, but the steric hindrance of this compound makes the oxidative addition step of the catalytic cycle particularly challenging.
Q1: My Suzuki-Miyaura coupling reaction is sluggish and gives low yields upon scale-up. What are the likely causes and how can I fix it?
A1: This is a classic problem when dealing with sterically hindered aryl bromides. The primary bottleneck is the oxidative addition of the palladium(0) catalyst to the C-Br bond. Here’s a systematic approach to troubleshoot this issue:
-
Catalyst and Ligand Selection: Standard catalysts like Pd(PPh₃)₄ often fail with this substrate. You need a more robust catalytic system.
-
Rationale: Bulky, electron-rich phosphine ligands are essential. They stabilize the Pd(0) center and promote the difficult oxidative addition.
-
Recommendations:
-
Buchwald-type ligands: SPhos, XPhos, and RuPhos are excellent choices.[7] They are designed to accelerate couplings with hindered substrates.
-
Pre-catalysts: Using well-defined pre-catalysts like SPhos-Pd-G3 or XPhos-Pd-G4 can lead to more reproducible results by ensuring the efficient generation of the active Pd(0) species.[8]
-
-
-
Base Selection: The choice of base is critical and can influence both the reaction rate and the impurity profile.
-
Rationale: The base activates the boronic acid/ester for transmetalation. However, overly strong bases can promote side reactions.
-
Recommendations:
-
Start with potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).[7] These are generally effective and minimize the risk of dehalogenation.
-
Avoid strong bases like sodium tert-butoxide if possible, as they can lead to the formation of the de-brominated byproduct, 1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene.
-
-
-
Solvent System: The solvent mixture plays a crucial role in ensuring all components remain in solution and at an optimal temperature.
-
Rationale: A solvent system that can dissolve both the organic substrate and the inorganic base is necessary.
-
Recommendations:
-
A mixture of an aprotic organic solvent and water is standard. Toluene/water, Dioxane/water, or 2-MeTHF/water are common choices.
-
Ensure vigorous stirring to facilitate phase transfer. On a large scale, mechanical stirring is essential.
-
-
-
Temperature Optimization: Higher temperatures are often needed, but this must be balanced against catalyst stability and side reactions.
-
Rationale: Increased temperature provides the activation energy for the slow oxidative addition.
-
Recommendations:
-
Start with temperatures around 80-100 °C and monitor the reaction progress.
-
Be aware that prolonged heating can lead to catalyst decomposition and byproduct formation.
-
-
Q2: I am observing a significant amount of homocoupling of my boronic acid and/or debromination of my starting material. How can I minimize these side reactions?
A2: These are common side reactions in Suzuki couplings, especially when the desired reaction is slow.
-
Minimizing Homocoupling:
-
Rationale: Homocoupling is often promoted by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II).[9]
-
Protocol:
-
Thorough Degassing: Before adding the palladium catalyst, thoroughly degas the reaction mixture by sparging with an inert gas (nitrogen or argon) for at least 30-60 minutes on a large scale.
-
Maintain Inert Atmosphere: Keep the reaction under a positive pressure of inert gas throughout the process.
-
Controlled Addition: In some cases, slow addition of the boronic acid to the reaction mixture can minimize its concentration at any given time, reducing the rate of homocoupling.
-
-
-
Minimizing Debromination:
-
Rationale: Debromination (protodehalogenation) can be caused by certain bases or impurities in the solvent acting as a hydride source.[7]
-
Protocol:
-
Base Selection: As mentioned, use weaker bases like carbonates or phosphates.
-
Solvent Purity: Ensure your solvents are of high purity and free from potential hydride donors.
-
Ligand Choice: Bulky ligands that accelerate the cross-coupling can outcompete the debromination pathway.
-
-
Experimental Workflow: Scale-Up of a Suzuki-Miyaura Coupling
Caption: Workflow for a scalable Suzuki-Miyaura coupling.
Grignard Reaction: Taming a Powerful Nucleophile
Forming the Grignard reagent from this compound and subsequently using it in a reaction is a common strategy. However, scale-up introduces challenges in initiation, thermal control, and impurity formation.
Q1: I'm having trouble initiating the Grignard formation at a larger scale. What can I do?
A1: Initiation is a frequent hurdle in large-scale Grignard reactions. The passivating oxide layer on the magnesium surface must be overcome.
-
Rationale: On a small scale, mechanical agitation (crushing with a stir bar) can be effective. On a large scale, chemical activation is more reliable.
-
Recommendations:
-
Chemical Activators: A small amount of iodine (a crystal or two) or 1,2-dibromoethane are common and effective activators. They react with the magnesium surface to expose fresh, reactive metal.
-
Exotherm as an Indicator: Successful initiation is usually marked by a noticeable exotherm. On a large scale, this must be carefully monitored with a temperature probe.
-
Concentrated Starting Solution: Begin by adding a small, concentrated portion of the aryl bromide solution to the magnesium to help initiate the reaction before proceeding with the rest of the addition.
-
Q2: My Grignard reaction is producing a significant amount of the Wurtz coupling byproduct (a biaryl). How can I prevent this?
A2: The Wurtz coupling, where the Grignard reagent reacts with unreacted aryl bromide, is a major competing reaction.
-
Rationale: This side reaction is favored when there is a high local concentration of the aryl bromide in the presence of the formed Grignard reagent.
-
Protocol for Minimization:
-
Slow Addition: Add the solution of this compound to the stirred suspension of magnesium slowly and at a controlled rate. This keeps the concentration of the aryl bromide low.
-
Good Agitation: Ensure efficient mixing to quickly disperse the added aryl bromide and bring it into contact with the magnesium surface, rather than the Grignard reagent. Baffles in the reactor can improve mixing.
-
Temperature Control: Maintain a gentle reflux. If the temperature is too low, the Grignard formation may be too slow, allowing the aryl bromide to accumulate. If it's too high, side reactions can accelerate.
-
Q3: The reaction with my electrophile (e.g., a ketone) is giving me back my starting ketone and a reduced alcohol. What is happening?
A3: With hindered Grignard reagents and ketones, two side reactions are common: enolization and reduction.
-
Enolization: The Grignard reagent acts as a base, abstracting an alpha-proton from the ketone to form an enolate. Upon workup, this regenerates the starting ketone.
-
Solution: Use lower reaction temperatures (-20 °C to 0 °C) to favor nucleophilic addition over deprotonation.
-
-
Reduction: If the Grignard reagent has beta-hydrogens (which this one does not, but is a general point) or if the electrophile is very hindered, a hydride can be transferred from the Grignard reagent to the carbonyl, leading to a reduced alcohol.
-
Solution: Again, lower temperatures can help. If the problem persists, an alternative nucleophile, like an organolithium reagent, might be necessary, though this brings its own set of scale-up challenges.
-
Troubleshooting Logic: Grignard Reaction Scale-Up
Caption: Decision tree for troubleshooting Grignard reactions.
Frequently Asked Questions (FAQs)
Q: Is this compound particularly prone to forming impurities?
A: Yes, due to its steric hindrance, reactions often require more energy (higher temperatures, longer reaction times) or more reactive reagents. This can open pathways to side reactions like debromination or, in the case of organometallic intermediates, coupling side reactions. Process impurities are a key concern in the synthesis of its derivatives like Bexarotene, where purification often relies on crystallization, making the removal of structurally similar impurities challenging.[10]
Q: What are the key safety considerations when scaling up reactions with this compound?
A: Beyond the standard hazards of the reagents used (e.g., pyrophoric nature of organolithiums, flammability of ether solvents), the main considerations are:
-
Thermal Runaway: Grignard formations are highly exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. A robust cooling system and controlled addition rates are non-negotiable.
-
Pressure Build-up: When using volatile solvents like THF or diethyl ether, ensure the reactor is properly vented and pressure-rated for the reaction temperature.
-
Handling of Palladium Catalysts: While used in small quantities, palladium catalysts can be pyrophoric on filter paper upon exposure to air, especially after hydrogenation steps. Handle with care during filtration.
Q: For a Buchwald-Hartwig amination, what class of ligands should I consider for this substrate?
A: Similar to Suzuki couplings, sterically hindered biarylphosphine ligands are the go-to choice. Catalysts developed by the Buchwald group, such as those based on Josiphos or BrettPhos ligands, have shown success in coupling hindered substrates.[11] The choice will depend on the specific amine being coupled, but starting with a screening kit of modern, bulky ligands is a prudent approach.
References
- 1. CN1429807A - Synthesis of antitumour medicine bexarotene - Google Patents [patents.google.com]
- 2. WO2011103321A1 - Novel bexarotene analogs - Google Patents [patents.google.com]
- 3. This compound | C14H19Br | CID 226685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [myskinrecipes.com]
- 5. This compound|lookchem [lookchem.com]
- 6. This compound [acrospharmatech.com]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. WO2011141928A1 - Process for the preparation of highly pure bexarotene - Google Patents [patents.google.com]
- 11. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 6-Bromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene
Prepared by the Senior Application Scientist Team
This guide is intended for researchers, scientists, and drug development professionals working with 6-Bromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene. The purity of this intermediate is critical for the success of subsequent synthetic steps and the reliability of biological data.[1][2][3] This document provides in-depth troubleshooting advice and detailed protocols to address common purification challenges.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I should expect in my crude this compound?
A1: Impurities typically arise from the two main synthetic steps: Friedel-Crafts alkylation and subsequent electrophilic bromination.
-
Unreacted Starting Material: Residual 1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene.
-
Isomeric Byproducts: While the bulky tetramethyl groups sterically favor bromination at the 6-position, minor regioisomers (e.g., 5-bromo or 7-bromo derivatives) can form.
-
Poly-brominated Species: Over-bromination can lead to di- or tri-brominated tetrahydronaphthalene derivatives.[4]
-
Friedel-Crafts Related Impurities: The Friedel-Crafts reaction is known to produce side products, which may carry through if the initial tetralin core was not pure.[5][6]
-
Residual Solvents & Catalysts: Traces of solvents used during the reaction (e.g., dichloromethane, ether) or Lewis acid catalysts.
Q2: My crude product is a brown oil, but the pure compound should be a white to off-white solid. What does this indicate?
A2: The pure compound has a melting point between 34-37°C, meaning it should be a solid at standard room temperature.[1][7] An oily or waxy consistency strongly suggests the presence of significant impurities that are causing melting point depression. These could be residual solvents or a complex mixture of the byproducts mentioned in Q1. Purification is necessary before proceeding.
Q3: How can I quickly assess the purity of my crude sample and identify the product?
A3: Thin-Layer Chromatography (TLC) is the most effective initial step.
-
Procedure: Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot it on a silica gel TLC plate.
-
Eluent System: Start with a non-polar system, such as Hexane:Ethyl Acetate (9:1 v/v).
-
Interpretation: A pure compound will show a single spot. Impurities will appear as additional spots. Generally, less polar compounds (like the unreacted starting material) will have a higher Retention Factor (Rf), while more polar compounds (like poly-brominated species) will have a lower Rf. The product, this compound, will be somewhere in between. An ideal Rf for column chromatography separation is around 0.25-0.35.[3]
Q4: My TLC shows multiple spots. Which purification method should I choose?
A4: The choice depends on the impurity profile and the quantity of material.
-
Recrystallization: This is effective if your TLC shows one major spot (your product) and only minor, faint spots representing small amounts of impurities. It is ideal for removing impurities with different solubility profiles from your main product.
-
Column Chromatography: This is the most robust method if you have multiple, significant impurity spots with different Rf values.[8][9] It is excellent for separating complex mixtures based on the differential adsorption of components to the stationary phase.[9][10]
Below is a decision workflow to guide your choice.
Caption: Decision workflow for purification method selection.
Troubleshooting Guide & Experimental Protocols
Method 1: Recrystallization
Principle: This technique relies on the differential solubility of the target compound and impurities in a chosen solvent at different temperatures. The goal is to find a solvent that dissolves the compound when hot but not when cold, while impurities remain soluble at all temperatures or are insoluble.
Troubleshooting Common Recrystallization Issues:
-
Problem: The compound won't dissolve even when boiling.
-
Cause & Solution: The solvent is too non-polar. Add a more polar co-solvent (e.g., a few drops of ethyl acetate into a hexane solution) dropwise until the compound dissolves.
-
-
Problem: No crystals form upon cooling.
-
Cause & Solution 1: Too much solvent was used. Evaporate some of the solvent to increase the concentration and try cooling again.
-
Cause & Solution 2: The solution is supersaturated and needs a nucleation site. Gently scratch the inside of the flask with a glass rod or add a tiny seed crystal of the pure product.
-
-
Problem: The product "oils out" instead of crystallizing.
-
Cause & Solution: The boiling point of the solvent is higher than the melting point of your impure product. The compound is melting before it dissolves. Switch to a lower-boiling point solvent system.
-
Recrystallization Protocol:
-
Solvent Screening: Use small test tubes to test various solvents. Methanol is a good starting point, as a synthesis example shows purification via methanol crystallization.[2] Other options include ethanol, isopropanol, or hexane/ethyl acetate mixtures.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely.
-
Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, catalyst residue), quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum. Confirm purity by TLC and melting point analysis.
| Solvent System | Suitability |
| Methanol | Reported as an effective solvent for crystallization.[2] Good for moderately polar compounds. |
| Ethanol/Isopropanol | Similar polarity to methanol; good alternatives. |
| Hexane/Ethyl Acetate | A tunable system. Start with mostly hexane and add ethyl acetate to aid dissolution if needed. |
Table 1: Potential Solvent Systems for Recrystallization.
Method 2: Flash Column Chromatography
Principle: This is a preparative liquid chromatography technique that separates compounds based on their polarity. A solvent (mobile phase) is pushed through a column containing a solid adsorbent (stationary phase), typically silica gel.[8][10] Less polar compounds travel through the column faster, while more polar compounds are retained longer.[11]
Troubleshooting Common Chromatography Issues:
-
Problem: The compounds are not separating (spots are overlapping on TLC of fractions).
-
Cause & Solution: The eluent is too polar. It's washing everything through the column too quickly. Re-run the column with a less polar solvent system (e.g., increase the proportion of hexane).
-
-
Problem: The compound won't elute from the column.
-
Cause & Solution: The eluent is not polar enough. Gradually increase the polarity of the mobile phase (e.g., slowly increase the percentage of ethyl acetate in hexane) to coax the compound off the silica gel.
-
-
Problem: The bands are running unevenly or cracking the silica bed.
-
Cause & Solution: The column was not packed properly. Ensure the silica is packed uniformly without air bubbles and that the top surface is flat and protected with a layer of sand.[10] Never let the column run dry.
-
Caption: Step-by-step workflow for flash column chromatography.
Flash Column Chromatography Protocol:
-
Eluent Selection: Use TLC to find a solvent system that gives your target compound an Rf value of ~0.3.[3] For this compound, a system of Hexane:Ethyl Acetate (ranging from 98:2 to 90:10) is a good starting point.
-
Column Packing:
-
Select an appropriate size column based on the amount of crude material.
-
Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 100% hexane).
-
Pour the slurry into the column and use gentle pressure or tapping to create a uniform, compact bed. Add a thin layer of sand on top to protect the silica surface.[10]
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane).
-
Add a small amount of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder. This is the "dry loading" method, which generally results in better separation.
-
Carefully add this powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting with a non-polar solvent (e.g., 100% Hexane) to remove very non-polar impurities.
-
Gradually increase the solvent polarity according to your TLC optimization (e.g., switch to 2% Ethyl Acetate in Hexane, then 5%, etc.).
-
Collect the eluent in sequentially labeled test tubes or flasks.
-
-
Analysis:
-
Analyze the collected fractions by TLC to identify which ones contain your pure product.
-
Combine the pure fractions.
-
-
Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to yield the purified compound.
-
Final Verification: Confirm the purity and identity of the final product using NMR, GC-MS, and melting point analysis.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound | 27452-17-1 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. This compound|lookchem [lookchem.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. longdom.org [longdom.org]
- 10. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 11. youtube.com [youtube.com]
Technical Support Center: Optimizing Grignard Formation with 6-Bromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene
Welcome to the technical support center for organometallic chemistry applications. This guide is designed for researchers, scientists, and drug development professionals who are working with the sterically hindered aryl halide, 6-Bromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene. The formation of its corresponding Grignard reagent presents unique challenges due to significant steric encumbrance around the carbon-bromine bond. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to improve the efficiency, reliability, and yield of your reaction.
Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format, focusing on the causal relationships behind the problems and their solutions.
Q1: My Grignard reaction is not initiating. What are the primary causes and how can I solve this?
A1: Failure to initiate is the most common problem in Grignard synthesis, especially with less reactive aryl halides. The root causes are almost always related to the magnesium surface, impurities, or suboptimal reaction conditions.
Cause A: Magnesium Passivation The surface of magnesium turnings is coated with a thin, passivating layer of magnesium oxide (MgO), which is inert and prevents the magnesium from reacting with the aryl halide.[1] For a sterically hindered substrate like this compound, overcoming this barrier is critical.
-
Solution: Magnesium Activation. The MgO layer must be disrupted to expose fresh, reactive metal. This can be achieved through several methods, each with its own advantages.
Activation Method Mechanism & Rationale Suitability for Hindered Substrates Iodine (I₂) Crystals A small crystal of iodine reacts with Mg to form MgI₂, which etches the oxide layer and reveals reactive metal.[1][2] The disappearance of the purple/brown iodine color is a visual indicator of activation.[1] Good. A simple and effective starting point for lab-scale synthesis. 1,2-Dibromoethane (DBE) DBE reacts with Mg to form MgBr₂ and ethylene gas.[1][3] The observation of vigorous bubbling (ethylene evolution) provides definitive proof of activation. Excellent. Highly reliable and often preferred for stubborn reactions. The exotherm from this pre-reaction can also help initiate the main reaction. DIBAH Diisobutylaluminum hydride (DIBAH) activates the magnesium surface and serves as a scavenger for residual water.[4] This method allows for initiation at lower temperatures (≤20 °C), which enhances safety and control.[4] Excellent. A superior method for process safety and scalability, especially when precise temperature control is needed to minimize side reactions.[4][5] Mechanical Grinding Gently grinding the magnesium turnings in a dry mortar and pestle before reaction, or stirring them vigorously under an inert atmosphere, can physically crack the oxide layer.[6] Fair. Can be effective but is less reliable than chemical methods and can be difficult to perform under strictly anhydrous conditions.
Cause B: Presence of Protic Impurities Grignard reagents are extremely strong bases and are readily destroyed by even trace amounts of water, alcohols, or other acidic protons.[2][7] The most critical requirement for success is maintaining strictly anhydrous (dry) conditions.[8][9]
-
Solution: Rigorous Drying Procedures.
-
Glassware: All glassware must be meticulously dried. Flame-drying under vacuum or oven-drying at >120°C for several hours is mandatory.[7] Allow the glassware to cool in a desiccator or under a stream of dry inert gas (Nitrogen or Argon).
-
Solvent: Use a freshly opened bottle of anhydrous solvent or solvent that has been freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone for ethers). The water content should be <0.02%.[8]
-
Reagents: Ensure the this compound is anhydrous. If necessary, dissolve it in a minimal amount of anhydrous solvent and dry the solution over a desiccant like MgSO₄ before use.
-
Cause C: Inherent Low Reactivity of the Substrate The four methyl groups on the tetrahydronaphthalene scaffold create significant steric hindrance, making it difficult for the aryl bromide to approach and react with the magnesium surface. This slows the rate of oxidative addition.
-
Solution: Optimized Reaction Conditions.
-
Solvent Choice: Tetrahydrofuran (THF) is the preferred solvent over diethyl ether for less reactive aryl halides.[8][10] THF's higher boiling point allows for refluxing to provide the necessary activation energy, and its superior solvating properties help stabilize the forming Grignard reagent.[10][11]
-
Initiation Temperature: While the overall reaction should be controlled, gentle warming with a heat gun on the flask can sometimes provide the energy needed to kickstart the reaction.[6] Be prepared to cool the reaction immediately once initiation occurs, as it can be highly exothermic.
-
Q2: My reaction initiated, but the yield is poor and I've isolated a significant amount of a higher molecular weight byproduct. What went wrong?
A2: This is a classic sign of a common side reaction competing with your desired Grignard formation.
Cause: Wurtz-Type Homocoupling The primary competing pathway is the Wurtz-type coupling reaction, where the already-formed Grignard reagent acts as a nucleophile and attacks a molecule of unreacted aryl bromide.[8][12] This results in a symmetrical biaryl dimer and consumes two equivalents of your starting material for every molecule of byproduct formed, drastically reducing your yield.
-
Solution: Control Reagent Concentration and Temperature.
-
Slow Addition: The aryl bromide should be dissolved in anhydrous THF and added slowly and dropwise to the stirring suspension of activated magnesium.[12] This maintains a low concentration of the aryl bromide in the flask, ensuring that it is more likely to encounter the magnesium surface than another Grignard molecule.
-
Maintain Moderate Temperature: While some heat may be needed for initiation, allowing the reaction to proceed at an excessively high temperature can favor the coupling side reaction.[12] Maintain a gentle reflux or the temperature at which the reaction proceeds smoothly without becoming uncontrollable.
-
Frequently Asked Questions (FAQs)
Q1: What is the single most important factor for success with this hindered substrate?
A1: Effective magnesium activation. Without a pristine, reactive magnesium surface, the inherent steric and electronic challenge of this substrate will prevent the reaction from starting efficiently. We recommend starting with a chemical activation method like 1,2-dibromoethane (DBE) for its reliability and clear visual confirmation of success (ethylene bubbling).[1][3]
Q2: How can I be absolutely sure the reaction has initiated before adding the bulk of my aryl bromide?
A2: This is a critical question for both efficiency and safety. Adding the full amount of aryl bromide to an uninitiated reaction creates a dangerous accumulation of unreacted starting material.[13]
-
Observational Cues:
-
Exotherm: A noticeable increase in temperature, often causing the solvent to gently reflux, is a primary indicator.[1]
-
Color Change: The reaction mixture will typically turn from clear and colorless to cloudy and gray or brown.[14]
-
Bubbling: You may see persistent bubbling on the magnesium surface even after any activator (like DBE) has been consumed.[1]
-
-
Procedural Confirmation: The standard industrial practice is to add about 5-10% of the aryl bromide solution first. Wait for the initiation signs described above. Only after this exotherm is observed and subsides should you begin the slow, dropwise addition of the remaining 90-95% of the solution.[13]
Q3: Which solvent is truly optimal? Diethyl ether, THF, or a "greener" alternative like 2-MeTHF?
A3: For a challenging substrate like this, THF is the superior choice .[8] Its higher Lewis basicity and solvating power are crucial for stabilizing the Grignard reagent as it forms.[10] While diethyl ether is a classic Grignard solvent, it is often insufficient for less reactive aryl bromides.[8] 2-Methyltetrahydrofuran (MTHF) is an excellent green alternative to THF and has been shown to give comparable or even improved yields in many Grignard reactions, with the added benefit of lower water miscibility, which can simplify the workup.[15]
Visualized Workflows & Mechanisms
Troubleshooting Flowchart for Grignard Initiation
Caption: A step-by-step workflow for troubleshooting Grignard reaction initiation.
Desired Reaction vs. Wurtz Coupling Side Reaction
Caption: The competition between Grignard formation and Wurtz homocoupling.
Validated Experimental Protocols
Protocol 1: Preparation for Grignard Synthesis (Drying)
-
Glassware: Disassemble, clean, and rinse all glassware (round-bottom flask, condenser, dropping funnel) with acetone. Place in a laboratory oven at 150°C for at least 4 hours, or overnight.
-
Assembly: Immediately assemble the hot glassware under a positive pressure of dry nitrogen or argon. Use high-vacuum grease on all joints.
-
Flame-Drying: For maximum dryness, gently flame-dry the assembled apparatus under vacuum using a heat gun, being careful not to heat too aggressively. Allow the apparatus to cool to room temperature under a positive pressure of inert gas.
-
Solvent: Use anhydrous THF directly from a solvent purification system or a new, sealed Sure/Seal™ bottle.
Protocol 2: Optimized Formation of the Grignard Reagent
This protocol assumes a 50 mmol scale.
-
Setup: Equip a 250 mL 3-neck round-bottom flask (prepared according to Protocol 1) with a magnetic stir bar, a reflux condenser topped with a nitrogen/argon inlet, a glass stopper, and a rubber septum.
-
Magnesium: Remove the glass stopper and, under a positive flow of inert gas, add magnesium turnings (1.34 g, 55 mmol, 1.1 eq). Replace the stopper.
-
Activation: Remove the septum and quickly add one small crystal of iodine or 0.2 mL of 1,2-dibromoethane (DBE). Replace the septum. If using DBE, you should observe bubbling within a few minutes. Gentle warming may be required.
-
Reagent Preparation: In a separate dry flask, dissolve this compound (13.36 g, 50 mmol) in 80 mL of anhydrous THF. Transfer this solution to the dropping funnel on your reaction apparatus via cannula or a dry syringe.
-
Initiation: Add ~5 mL of the aryl bromide/THF solution to the activated magnesium turnings. Stir and watch for signs of initiation (gentle reflux, cloudiness). If it does not start, gently warm the flask with a heat gun until reflux begins, then immediately remove the heat.
-
Formation: Once the initial exotherm subsides, begin the dropwise addition of the remaining aryl bromide solution over 60-90 minutes, maintaining a gentle reflux. Use an oil bath to maintain a steady temperature if the reaction does not sustain its own reflux.
-
Completion: After the addition is complete, continue to stir the mixture at a gentle reflux for an additional 60 minutes to ensure all the magnesium has been consumed. The resulting dark gray-brown solution is the Grignard reagent, ready for immediate use in the subsequent reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. bohr.winthrop.edu [bohr.winthrop.edu]
- 8. researchgate.net [researchgate.net]
- 9. beyondbenign.org [beyondbenign.org]
- 10. leah4sci.com [leah4sci.com]
- 11. ijpsm.com [ijpsm.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Preparation of Grignard Reagents: FTIR and Calorimetric Investigation for Safe Scale-Up | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. ijarse.com [ijarse.com]
Validation & Comparative
A Comparative Guide to Brominated Aromatic Compounds in Modern Organic Synthesis: Spotlight on 6-Bromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly influences the efficiency and success of a synthetic campaign. Among the vast arsenal of chemical intermediates, brominated aromatic compounds stand out as versatile and indispensable partners in the construction of complex molecular architectures. Their utility is most prominently showcased in the realm of palladium-catalyzed cross-coupling reactions, which have revolutionized the art of carbon-carbon and carbon-heteroatom bond formation.
This guide provides an in-depth comparison of 6-Bromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene, a sterically encumbered aryl bromide, with a selection of other commonly employed brominated aromatic compounds: 4-bromotoluene, 1-bromo-4-ethylbenzene, 2-bromonaphthalene, and 9-bromoanthracene. We will delve into their synthesis, physical properties, and critically, their comparative performance in the context of modern organic synthesis, with a particular focus on the Suzuki-Miyaura coupling reaction.
Introduction to Brominated Aromatic Compounds in Cross-Coupling Chemistry
The reactivity of aryl bromides in palladium-catalyzed cross-coupling reactions is a delicate interplay of electronic and steric factors. The general reactivity trend for aryl halides in these transformations is Ar-I > Ar-Br > Ar-Cl.[1][2] Aryl bromides offer a good balance of reactivity and stability, making them widely used substrates in reactions such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig aminations.[1][3][4][5]
The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, has become a cornerstone of modern synthesis due to its operational simplicity, mild reaction conditions, and the commercial availability of a vast array of boronic acids and their derivatives.[6][7] The catalytic cycle, as depicted below, involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to afford the coupled product and regenerate the active catalyst.[1][8]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Featured Compound: this compound
This unique aryl bromide, with its tetramethyl-substituted tetrahydronaphthalene core, presents an interesting case study in steric hindrance. It is primarily utilized as a building block in the synthesis of complex molecules, such as synthetic retinoid derivatives, where the bulky substituent can impart specific conformational constraints.[9][10]
Physical and Chemical Properties:
| Property | Value |
| CAS Number | 27452-17-1 |
| Molecular Formula | C₁₄H₁₉Br |
| Molecular Weight | 267.21 g/mol |
| Appearance | Off-white powder or colorless liquid |
| Melting Point | 34-37 °C |
| Boiling Point | 293.37 °C at 760 mmHg |
Synthesis Protocol:
Figure 2: Conceptual synthetic pathway to this compound.
Reactivity in Cross-Coupling:
Specific experimental data for the Suzuki-Miyaura coupling of this compound is scarce in the literature. However, based on its structure, we can anticipate that the significant steric hindrance posed by the two ortho- and two benzylic methyl groups will necessitate more forcing reaction conditions or the use of specialized, bulky phosphine ligands to facilitate the oxidative addition and subsequent steps in the catalytic cycle.
Comparative Analysis with Other Brominated Aromatics
To provide a comprehensive comparison, we will now examine a selection of other widely used brominated aromatic compounds.
4-Bromotoluene
A simple and versatile building block, 4-bromotoluene is extensively used in the synthesis of pharmaceuticals and agrochemicals.[11]
Physical and Chemical Properties:
| Property | Value |
| CAS Number | 106-38-7 |
| Molecular Formula | C₇H₇Br |
| Molecular Weight | 171.04 g/mol |
| Appearance | White crystalline solid |
| Melting Point | 25-28 °C |
| Boiling Point | 184-185 °C |
Synthesis Protocol: Bromination of Toluene
This protocol is adapted from established literature procedures.[11]
-
Materials: Toluene, Bromine, Iron filings, Dichloromethane, Sodium bisulfite solution, Sodium hydroxide solution, Anhydrous magnesium sulfate.
-
Procedure:
-
In a fume hood, charge a flask equipped with a dropping funnel, condenser, and magnetic stirrer with toluene and a catalytic amount of iron filings.
-
Cool the flask in an ice bath.
-
Add a solution of bromine in dichloromethane dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the mixture at room temperature until the bromine color disappears.
-
Quench the reaction with a saturated sodium bisulfite solution.
-
Separate the organic layer, wash with dilute sodium hydroxide solution and then water until neutral.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The resulting mixture of ortho and para isomers can be separated by crystallization to yield p-bromotoluene.
-
Suzuki-Miyaura Coupling of 4-Bromotoluene: Experimental Data
| Aryl Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 95 | [12] |
1-Bromo-4-ethylbenzene
Similar to 4-bromotoluene, 1-bromo-4-ethylbenzene is another common intermediate in organic synthesis.[9]
Physical and Chemical Properties:
| Property | Value |
| CAS Number | 1585-07-5 |
| Molecular Formula | C₈H₉Br |
| Molecular Weight | 185.06 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Melting Point | -16 °C |
| Boiling Point | 201-203 °C |
Synthesis Protocol: Bromination of Ethylbenzene
This protocol is based on standard electrophilic aromatic substitution methods.[9]
-
Materials: Ethylbenzene, Bromine, Iron(III) bromide, Dichloromethane, Sodium bisulfite solution, Sodium hydroxide solution, Anhydrous magnesium sulfate.
-
Procedure:
-
In a fume hood, dissolve ethylbenzene in dichloromethane in a flask equipped with a dropping funnel, condenser, and magnetic stirrer.
-
Add a catalytic amount of iron(III) bromide.
-
Cool the mixture in an ice bath.
-
Add a solution of bromine in dichloromethane dropwise.
-
Allow the reaction to stir at room temperature until completion.
-
Work-up the reaction as described for 4-bromotoluene to isolate 1-bromo-4-ethylbenzene.
-
Suzuki-Miyaura Coupling of 1-Bromo-4-ethylbenzene: Experimental Data
| Aryl Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 3-Chlorophenylboronic acid | Pd-catalyst II (1) | K₂CO₃ | H₂O/TBAB | 60 | 2 | 94 | [13] |
2-Bromonaphthalene
As a polycyclic aromatic hydrocarbon derivative, 2-bromonaphthalene is a precursor to more complex fused-ring systems.
Physical and Chemical Properties:
| Property | Value |
| CAS Number | 580-13-2 |
| Molecular Formula | C₁₀H₇Br |
| Molecular Weight | 207.07 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 51-54 °C |
| Boiling Point | 281-282 °C |
Synthesis Protocol: From β-Naphthol
This procedure is a well-established method for the synthesis of 2-bromonaphthalene.
-
Materials: β-Naphthol, Triphenylphosphine, Bromine, Acetonitrile, Pentane, Sodium hydroxide.
-
Procedure:
-
In a three-necked flask, dissolve triphenylphosphine in acetonitrile and cool in an ice bath.
-
Add bromine dropwise.
-
Add a solution of β-naphthol in acetonitrile and heat the mixture.
-
Distill off the acetonitrile under reduced pressure.
-
Heat the residue to a high temperature until the evolution of hydrogen bromide ceases.
-
Cool the reaction mixture and add pentane to precipitate triphenylphosphine oxide.
-
Filter and wash the pentane filtrate with sodium hydroxide solution.
-
Dry the pentane extract, pass it through a column of alumina, and evaporate the solvent to obtain 2-bromonaphthalene.
-
Suzuki-Miyaura Coupling of 2-Bromonaphthalene: Experimental Data
While specific yield data for a standard Suzuki-Miyaura coupling of 2-bromonaphthalene was not found in the initial searches, it is a known substrate for such reactions. The reaction conditions would be similar to those for other aryl bromides, with adjustments potentially needed for catalyst and ligand selection to optimize yield.
9-Bromoanthracene
This highly conjugated system is a key intermediate for materials used in organic electronics, such as OLEDs.[4]
Physical and Chemical Properties:
| Property | Value |
| CAS Number | 1564-64-3 |
| Molecular Formula | C₁₄H₉Br |
| Molecular Weight | 257.13 g/mol |
| Appearance | Yellowish solid |
| Melting Point | 96-100 °C |
| Boiling Point | 385 °C |
Synthesis Protocol: Bromination of Anthracene with NBS
This protocol utilizes N-bromosuccinimide for a selective monobromination.[4]
-
Materials: Anthracene, N-bromosuccinimide (NBS), Anhydrous Chloroform, Dichloromethane, Anhydrous Magnesium Sulfate.
-
Procedure:
-
In a round-bottom flask, dissolve anthracene in anhydrous chloroform, protecting the reaction from light.
-
Add NBS in portions and stir the mixture at room temperature for 12 hours.
-
Add distilled water and stir for an additional 30 minutes.
-
Extract the organic layer with dichloromethane.
-
Dry the combined organic extracts over anhydrous magnesium sulfate.
-
Filter and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol.
-
Suzuki-Miyaura Coupling of 9-Bromoanthracene: Experimental Data
A solid-state mechanochemical Suzuki-Miyaura coupling of 9-bromoanthracene with an arylboronic acid has been reported, showcasing modern synthetic techniques.
| Aryl Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| (4-(dimesitylboryl)phenyl)boronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | (solid-state) | N/A | 1 | 95 |
Performance Comparison and Discussion
The following table summarizes the key properties and reactivity of the discussed brominated aromatic compounds.
| Compound | Structure | Key Features | Expected Reactivity in Suzuki-Miyaura Coupling |
| This compound | Sterically hindered due to tetramethyl substitution. | Lower reactivity, may require specialized bulky ligands and more forcing conditions. | |
| 4-Bromotoluene | Simple, electron-neutral aromatic system. | Standard reactivity, generally good yields under standard conditions. | |
| 1-Bromo-4-ethylbenzene | Slightly more sterically hindered than 4-bromotoluene. | Similar to 4-bromotoluene, with potentially minor steric effects. | |
| 2-Bromonaphthalene | Fused aromatic system, more electron-rich than benzene. | Generally good reactivity, may be influenced by the extended π-system. | |
| 9-Bromoanthracene | Highly conjugated, sterically accessible at the 9-position. | High reactivity, amenable to various coupling conditions including mechanochemistry. |
Causality Behind Experimental Choices:
-
Steric Hindrance: The case of this compound highlights the critical role of steric hindrance. The bulky substituents near the bromine atom can impede the approach of the palladium catalyst, making the initial oxidative addition step more challenging. To overcome this, one would typically employ more electron-rich and sterically demanding phosphine ligands (e.g., SPhos, XPhos) that can stabilize the coordinatively unsaturated palladium species and promote the reaction.
-
Electronic Effects: While all the compared compounds are aryl bromides, the electronic nature of the aromatic system can influence reactivity. The extended π-systems of naphthalene and anthracene can affect the electron density at the carbon-bromine bond and the stability of the intermediates in the catalytic cycle.
-
Reaction Conditions: The choice of base, solvent, and temperature is crucial for optimizing any Suzuki-Miyaura coupling. For less reactive substrates, stronger bases (e.g., K₃PO₄) and higher temperatures are often required. The use of aqueous solvent mixtures is common and can accelerate the reaction.
Conclusion
This guide has provided a comparative overview of this compound and other common brominated aromatic compounds. While direct experimental data for the cross-coupling of the title compound is limited, a theoretical analysis based on its structure suggests that its reactivity will be significantly influenced by steric hindrance. In contrast, less hindered compounds like 4-bromotoluene and 1-bromo-4-ethylbenzene, and the electronically distinct 2-bromonaphthalene and 9-bromoanthracene, offer a range of reactivities that can be exploited for various synthetic applications. The selection of the appropriate brominated aromatic compound and the optimization of reaction conditions are key to the successful synthesis of complex organic molecules.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Heck reaction - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Page loading... [wap.guidechem.com]
- 8. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound [myskinrecipes.com]
- 10. 27452-17-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 11. Transition-Metal-Catalyzed Alkyl Heck-Type Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound | C14H19Br | CID 226685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
A Researcher's Guide to the Spectroscopic Differentiation of 6-Bromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene and its Positional Isomers
In the realm of synthetic chemistry and drug development, the precise structural elucidation of novel compounds is paramount. Isomeric purity is not merely a matter of academic curiosity; it is a critical determinant of a molecule's biological activity, pharmacokinetic profile, and toxicological properties. This guide provides an in-depth spectroscopic comparison of 6-Bromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene and its aromatic positional isomers: the 5-bromo, 7-bromo, and 8-bromo analogs.
While the 6-bromo isomer is commercially available, its isomers are not, making a direct experimental comparison challenging. However, a robust and predictive analysis can be formulated based on fundamental spectroscopic principles and data from the parent compound, 1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene. This guide will equip researchers with the foundational knowledge to distinguish these isomers using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
The Importance of Isomeric Distinction
The 1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene scaffold is a common building block in medicinal chemistry. The introduction of a bromine atom onto the aromatic ring serves as a versatile handle for further functionalization through cross-coupling reactions. The position of this bromine atom can significantly influence the steric and electronic environment of the molecule, thereby dictating the regioselectivity of subsequent reactions and the ultimate biological activity of the final product. An erroneous isomeric assignment can lead to the synthesis of an entirely different compound, resulting in wasted resources and potentially misleading biological data.
Molecular Structures of the Isomers
The isomers differ only in the position of the bromine atom on the aromatic ring. The numbering of the tetrahydronaphthalene ring system is crucial for understanding the structural differences.
Figure 1. Molecular structures of the bromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene isomers. Note that due to the symmetry of the naphthalene ring system, the 5- and 8-positions, as well as the 6- and 7-positions, are equivalent in the unsubstituted parent. However, in the tetralin system, only the 5,8 and 6,7 pairs are equivalent.
¹H and ¹³C NMR Spectroscopy: A Predictive Comparison
Experimental Protocol for NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR data is essential for comparative analysis.
Sample Preparation:
-
Accurately weigh 10-20 mg of the sample.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field strength.
-
Pulse Sequence: Standard single-pulse sequence.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 5 seconds.
-
Spectral Width: -2 to 12 ppm.
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation Delay: 2 seconds.
Predicted ¹H NMR Spectral Differences
The primary distinguishing features in the ¹H NMR spectra will be in the aromatic region (typically 7.0-7.5 ppm). The multiplicity and chemical shifts of the aromatic protons are highly sensitive to the position of the bromine atom.
Reference: 1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene
-
Aromatic Protons: Two multiplets corresponding to the AA'BB' spin system of the 1,2,3,4-tetrasubstituted benzene ring.[1]
Predicted Spectra of Bromo-isomers:
| Isomer | Predicted Aromatic Proton Pattern | Rationale |
| 6-Bromo | One singlet, two doublets (ABX system) | The proton at C5 will be a doublet coupled to the proton at C7. The proton at C7 will be a doublet coupled to the proton at C5. The proton at C8 will appear as a singlet. The bromine atom deshields adjacent protons. |
| 5-Bromo | One doublet, one triplet, one doublet (ABX system) | The proton at C6 will be a doublet coupled to the proton at C7. The proton at C7 will be a triplet coupled to the protons at C6 and C8. The proton at C8 will be a doublet coupled to the proton at C7. |
| 7-Bromo | One singlet, two doublets (ABX system) | Similar to the 6-bromo isomer, but with different chemical shifts due to the altered electronic environment. |
Predicted ¹³C NMR Spectral Differences
The ¹³C NMR spectra will provide complementary information, particularly in the aromatic region (120-150 ppm). The carbon directly attached to the bromine atom will experience a significant downfield shift.
| Isomer | Predicted Number of Aromatic Signals | Key Differentiating Feature |
| 6-Bromo | 6 | The signal for C6 will be significantly downfield shifted and will show reduced intensity due to the C-Br bond. |
| 5-Bromo | 6 | The signal for C5 will be downfield shifted. |
| 7-Bromo | 6 | The signal for C7 will be downfield shifted. |
Infrared (IR) Spectroscopy: Fingerprinting the Isomers
IR spectroscopy provides valuable information about the functional groups present in a molecule and can be used to distinguish between isomers based on the substitution pattern of the aromatic ring.
Experimental Protocol for IR Data Acquisition
-
Technique: Attenuated Total Reflectance (ATR) is recommended for solid or liquid samples.
-
Instrument: A standard FT-IR spectrometer.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
Predicted IR Spectral Differences
The key diagnostic region for distinguishing these isomers will be the C-H out-of-plane bending vibrations in the fingerprint region (900-650 cm⁻¹). The pattern of these absorptions is highly characteristic of the aromatic substitution pattern.
| Isomer | Predicted Out-of-Plane Bending (γ-CH) Absorptions |
| 6-Bromo | 1,2,4-Trisubstituted pattern |
| 5-Bromo | 1,2,3-Trisubstituted pattern |
| 7-Bromo | 1,2,4-Trisubstituted pattern (subtly different from 6-bromo) |
Additionally, a C-Br stretching vibration is expected in the range of 600-500 cm⁻¹, though this may be weak and difficult to assign definitively.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification.
Experimental Protocol for MS Data Acquisition
-
Ionization Technique: Electron Ionization (EI) is standard for generating fragment ions.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Mass Range: m/z 50-500.
Predicted Mass Spectral Features
All isomers will have the same molecular weight and will exhibit a characteristic isotopic pattern for a monobrominated compound. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. Therefore, the molecular ion peak (M⁺) will appear as a pair of peaks of nearly equal intensity, separated by 2 m/z units.
The primary distinguishing features will be the relative abundances of the fragment ions. The fragmentation pathways will be influenced by the position of the bromine atom. A common fragmentation pathway for tetralin derivatives is the loss of a methyl group (M-15) or a propyl group (M-43) from the aliphatic portion of the molecule. The stability of the resulting carbocations may differ slightly between the isomers, leading to variations in the relative peak intensities in the mass spectrum.
Figure 2. A typical workflow for the spectroscopic identification of the brominated tetralin isomers.
Summary of Predicted Spectroscopic Data
| Spectroscopic Technique | 6-Bromo-isomer | 5-Bromo-isomer | 7-Bromo-isomer |
| ¹H NMR (Aromatic) | 1 singlet, 2 doublets | 1 doublet, 1 triplet, 1 doublet | 1 singlet, 2 doublets |
| ¹³C NMR (Aromatic C-Br) | Downfield shift at C6 | Downfield shift at C5 | Downfield shift at C7 |
| IR (γ-CH Bending) | 1,2,4-Trisubstituted pattern | 1,2,3-Trisubstituted pattern | 1,2,4-Trisubstituted pattern |
| Mass Spec (M⁺) | Characteristic 1:1 Br isotope pattern | Characteristic 1:1 Br isotope pattern | Characteristic 1:1 Br isotope pattern |
Conclusion
The robust differentiation of the positional isomers of bromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene is achievable through a combined spectroscopic approach. While direct experimental data for all isomers is not currently in the public domain, a predictive analysis based on established spectroscopic principles provides a powerful framework for their identification. ¹H and ¹³C NMR spectroscopy are the most definitive techniques, offering clear distinctions in the chemical shifts and coupling patterns of the aromatic protons and carbons. IR spectroscopy serves as a valuable complementary technique for confirming the aromatic substitution pattern. Finally, mass spectrometry confirms the molecular weight and the presence of a single bromine atom. By employing the systematic approach outlined in this guide, researchers can confidently elucidate the structure of their synthesized compounds, ensuring the integrity and reproducibility of their scientific endeavors.
References
The 6-Bromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene Scaffold: A Gateway to a Potent Retinoid for Acute Promyelocytic Leukemia
A Comparative Guide to the Biological Activity of its Derivative, Tamibarotene, versus Standard-of-Care Agents
For the discerning researcher in oncology and drug development, the quest for novel molecular scaffolds that yield potent and selective therapeutic agents is perpetual. The substituted 1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene framework has emerged as a privileged structure in medicinal chemistry. This guide delves into the biological significance of compounds synthesized from a key starting material, 6-Bromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene, with a focused exploration of its prominent derivative, Tamibarotene. This synthetic retinoid has carved a niche in the treatment of Acute Promyelocytic Leukemia (APL), a distinct subtype of Acute Myeloid Leukemia (AML).
Herein, we present a comprehensive comparison of Tamibarotene with the established frontline therapies for APL: All-trans retinoic acid (ATRA) and arsenic trioxide (ATO). This guide will elucidate the synthetic rationale, compare the mechanisms of action, and present a critical analysis of the clinical performance data, offering a valuable resource for professionals engaged in the advancement of cancer therapeutics.
From a Brominated Building Block to a Bioactive Agent: The Synthesis of Tamibarotene
The journey from the chemically stable starting material, this compound, to the clinically significant drug, Tamibarotene, underscores the power of modern synthetic organic chemistry. The key transformation involves the introduction of an amine functionality at the 6-position of the tetrahydronaphthalene ring, which then serves as a handle for coupling with the terephthalic acid moiety.
A plausible and efficient method for this transformation is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction that has become a cornerstone of C-N bond formation in pharmaceutical synthesis.[1][2][3][4] This reaction is renowned for its functional group tolerance and broad substrate scope, making it an ideal choice for the synthesis of complex amines from aryl halides.
This synthetic strategy highlights the utility of this compound as a versatile intermediate in the construction of complex, biologically active molecules. The gem-dimethyl groups on the tetrahydronaphthalene ring provide steric bulk, which can influence the compound's binding to its biological target and its metabolic stability.
A Head-to-Head Comparison: Tamibarotene vs. ATRA and Arsenic Trioxide in APL
The treatment landscape of APL has been revolutionized by targeted therapies that induce differentiation or apoptosis of leukemia cells.[2] Tamibarotene, ATRA, and arsenic trioxide are the cornerstones of modern APL therapy.[5] While all three are effective, they exhibit distinct pharmacological profiles, efficacy in different patient populations, and unique side-effect profiles.
Mechanism of Action: A Tale of Three Targeted Agents
All-trans retinoic acid (ATRA) and Tamibarotene are both retinoids that target the retinoic acid receptor alpha (RARα). In APL, a chromosomal translocation creates a PML-RARα fusion protein that blocks myeloid differentiation.[6][7] Both ATRA and Tamibarotene bind to the RARα portion of this fusion protein, leading to a conformational change that allows for the transcription of genes necessary for cell differentiation.[1][7] However, Tamibarotene is a more specific agonist for RARα and RARβ and is more potent than ATRA in inducing differentiation in preclinical models.[8][9] It was developed to overcome resistance to ATRA.[10]
Arsenic trioxide (ATO) employs a different, yet complementary, mechanism. It induces apoptosis (programmed cell death) in APL cells and also promotes the degradation of the PML-RARα fusion protein.[5][11] This dual action makes it a highly effective agent in APL.
Clinical Efficacy: A Comparative Analysis
The choice between Tamibarotene, ATRA, and ATO often depends on the patient's risk stratification (low vs. high risk) and whether they have newly diagnosed or relapsed/refractory APL.[12]
| Parameter | Tamibarotene | All-trans retinoic acid (ATRA) | Arsenic Trioxide (ATO) |
| Primary Indication | Relapsed/refractory APL[8] | First-line treatment of APL (often in combination)[2][3] | First-line and relapsed/refractory APL[5][11] |
| Complete Remission (CR) Rates (Relapsed/Refractory APL) | Overall response rate of 64% in patients relapsed after ATRA and ATO | Varies depending on prior treatment and combination therapy | Can induce complete remission as a single agent in relapsed APL[5][11] |
| Combination Therapy | Investigated in combination with other agents | Standard of care in combination with chemotherapy or ATO[3][4] | Highly effective in combination with ATRA (chemotherapy-free regimen)[4] |
| Durability of Response | Relapse can be frequent in heavily pretreated patients | Durable remissions, especially when combined with chemotherapy or ATO | Can lead to long-lasting remissions and potential cure[5] |
Safety and Tolerability: A Look at the Side Effect Profiles
While highly effective, these targeted agents are not without side effects. A key differentiator in treatment choice can be the patient's ability to tolerate specific adverse events.
| Adverse Event | Tamibarotene | All-trans retinoic acid (ATRA) | Arsenic Trioxide (ATO) |
| Retinoic Acid Syndrome | Can occur, but may be milder than with ATRA[8] | A significant and potentially life-threatening complication[1] | Less common than with retinoids, but differentiation syndrome can occur |
| Dermatologic | Dry skin and rash are common | Significant skin and mucous membrane dryness | Less common dermatologic effects |
| Cardiovascular | QTc interval prolongation is a major concern and requires monitoring | ||
| Hepatic | Can cause elevated liver enzymes | Can cause elevated liver enzymes | |
| Myelosuppression | Generally not myelosuppressive when used as a single agent | Not typically myelosuppressive | Not typically myelosuppressive |
Experimental Protocols
Synthesis of 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine
Causality: The following protocol describes a Buchwald-Hartwig amination, a powerful method for forming C-N bonds. This is a crucial step to introduce the nitrogen functionality required for the synthesis of Tamibarotene. The choice of a palladium catalyst and a specific phosphine ligand is critical for achieving high yields and good functional group tolerance.
Protocol:
-
To a dried Schlenk tube under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq), benzophenone imine (1.2 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (0.01 eq), and XPhos (0.02 eq).
-
Add anhydrous toluene to the Schlenk tube.
-
Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude imine is then subjected to acidic hydrolysis (e.g., with aqueous HCl) to yield the desired 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine.
-
Purify the product by column chromatography on silica gel.
In Vitro Cell Differentiation Assay
Causality: This assay is fundamental to evaluating the biological activity of retinoid-like compounds in APL. It directly measures the ability of a compound to induce the differentiation of leukemic promyelocytes into mature granulocytes, which is the therapeutic mechanism of action for Tamibarotene and ATRA.
Protocol:
-
Culture a human promyelocytic leukemia cell line (e.g., NB4 or HL-60) in appropriate cell culture medium supplemented with fetal bovine serum.
-
Seed the cells in a multi-well plate at a suitable density.
-
Treat the cells with varying concentrations of Tamibarotene, ATRA (as a positive control), and a vehicle control (e.g., DMSO).
-
Incubate the cells for a period of 48-96 hours.
-
Assess cell differentiation by morphological changes (e.g., using Wright-Giemsa staining and light microscopy to observe nuclear condensation and cytoplasmic granulation) or by flow cytometry analysis of cell surface markers of differentiation (e.g., CD11b and CD11c).
-
Quantify the percentage of differentiated cells for each treatment condition.
-
Determine the EC₅₀ (half-maximal effective concentration) for differentiation for each compound.
Conclusion
The this compound scaffold serves as a valuable starting point for the synthesis of potent bioactive molecules, exemplified by the development of Tamibarotene. This synthetic retinoid offers a valuable therapeutic option for patients with relapsed or refractory Acute Promyelocytic Leukemia, demonstrating a distinct pharmacological profile compared to the standard-of-care agents, ATRA and arsenic trioxide. While ATRA and ATO, particularly in combination, have revolutionized the frontline treatment of APL, Tamibarotene's efficacy in the relapsed setting underscores the importance of continued research into novel derivatives from this and other privileged scaffolds. The comparative data presented in this guide provide a foundation for informed decision-making in both preclinical research and clinical practice, highlighting the nuanced advantages and disadvantages of each therapeutic agent.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Synthesis and structure-activity relationships for a new class of tetrahydronaphthalene amide inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. (Open Access) Tamibarotene Compared to All-Trans Retinoic Acid (ATRA) As Add-on to Arsenic Trioxide (ATO) in Subjects with Relapsed Acute Promyelocytic Leukemia (APL) (2015) | Jianxiang Wang | 6 Citations [scispace.com]
- 6. Frontiers | The treatment of acute promyelocytic leukemia in 2023: Paradigm, advances, and future directions [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine | C14H21N | CID 11469760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Tamibarotene in patients with acute promyelocytic leukaemia relapsing after treatment with all-trans retinoic acid and arsenic trioxide [art.torvergata.it]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Tamibarotene in patients with acute promyelocytic leukaemia relapsing after treatment with all-trans retinoic acid and arsenic trioxide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
alternative reagents to 6-Bromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene in retinoid synthesis
Introduction: The Enduring Quest for Potent and Selective Retinoids
Retinoids, a class of compounds derived from vitamin A, are pivotal regulators of cellular processes, including differentiation, proliferation, and apoptosis.[1][2] Their profound biological activity has led to the development of synthetic analogs for treating a spectrum of diseases, from dermatological conditions like acne and psoriasis to various cancers.[3] A significant subclass of these synthetic retinoids incorporates the 1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene (TMN) moiety, which imparts high lipophilicity and metabolic stability, contributing to the selective activity of drugs like Bexarotene.[4][5]
Historically, 6-Bromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene (6-bromo-TMN) has served as a cornerstone building block for introducing the TMN scaffold.[6] Its utility stems from its role as a stable and reactive aryl halide partner in a multitude of palladium-catalyzed cross-coupling reactions. However, the landscape of synthetic organic chemistry is in constant evolution, driven by the need for greater efficiency, milder reaction conditions, improved functional group tolerance, and reduced toxicity. This guide provides a comprehensive comparison of viable alternative reagents to 6-bromo-TMN, offering researchers and drug development professionals the data and insights needed to select the optimal synthetic strategy for their specific retinoid targets. We will delve into the mechanistic underpinnings, practical advantages, and experimental protocols associated with arylboronic acids, organostannanes, and organotriflates, providing a holistic view of modern retinoid construction.
The Benchmark Reagent: 6-Bromo-TMN
6-Bromo-TMN is a workhorse electrophile in retinoid synthesis, primarily utilized in palladium-catalyzed reactions that form the crucial carbon-carbon bond linking the TMN core to the rest of the retinoid structure. Its prevalence is due to the high stability of aryl bromides and their reliable reactivity in foundational cross-coupling reactions such as the Suzuki-Miyaura, Stille, Sonogashira, and Negishi couplings. While effective, reliance on an aryl bromide dictates certain reaction parameters and can present limitations when dealing with highly functionalized or sensitive substrates. The exploration of alternative reagents is therefore not merely an academic exercise but a practical necessity for advancing retinoid chemistry.
Alternative Reagents: A Comparative Analysis
The primary alternatives to an aryl halide electrophile involve modifying the TMN core to act as the nucleophilic partner in the cross-coupling reaction or utilizing a more reactive electrophilic leaving group. This guide focuses on the most prominent and well-documented alternatives.
TMN-Boronic Acids and Esters: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is arguably the most widely used cross-coupling reaction in pharmaceutical synthesis.[7][8] In this approach, the TMN moiety is functionalized as a boronic acid or a boronate ester (e.g., a pinacol ester), transforming it into the nucleophilic partner.
Mechanistic Rationale: The reaction is initiated by the oxidative addition of an aryl halide (the non-TMN portion of the target retinoid) to a Pd(0) catalyst. The key transmetalation step involves the transfer of the TMN group from the boron atom to the palladium center, a process typically facilitated by a base. Reductive elimination then yields the final coupled product and regenerates the Pd(0) catalyst.[8][9]
Advantages:
-
Low Toxicity: Boronic acids and their byproducts are generally considered to have low toxicity, a significant advantage over many other organometallic reagents.[10]
-
Stability: Arylboronic acids are often crystalline solids that are stable to air and moisture, making them easy to handle and store.[10]
-
Commercial Availability: A wide range of boronic acids and their synthetic precursors are commercially available.
-
Mild Reaction Conditions: Suzuki couplings can often be performed under mild conditions, tolerating a broad array of functional groups.
Limitations:
-
Protodeboronation: The C-B bond can be susceptible to cleavage under certain conditions (e.g., acidic or strongly basic media), leading to the formation of the parent arene as a byproduct.
-
Base Requirement: The reaction requires a base to activate the boronic acid, which may not be compatible with base-sensitive functional groups in the substrate.[9]
Illustrative Workflow: Suzuki-Miyaura Coupling
Caption: Workflow for retinoid synthesis via Suzuki-Miyaura coupling.
Experimental Protocol: Synthesis of Bexarotene Precursor via Suzuki Coupling
This protocol is adapted from methodologies described for the synthesis of Bexarotene and related compounds utilizing boronate esters.[11][12]
Objective: To couple 4-(1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)vinyl)phenylboronic acid pinacol ester with a suitable aryl halide to form the Bexarotene backbone. (Note: For this example, we simplify to the coupling of a TMN-boronate with methyl 4-iodobenzoate as a model).
Materials:
-
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene (TMN-boronic ester)
-
Methyl 4-iodobenzoate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or a more advanced ligand like SPhos
-
Potassium Carbonate (K₂CO₃)
-
Toluene and Water (degassed)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add TMN-boronic ester (1.1 eq), methyl 4-iodobenzoate (1.0 eq), Pd(OAc)₂ (2 mol%), and the phosphine ligand (4-5 mol%).
-
Add potassium carbonate (3.0 eq) dissolved in a minimal amount of degassed water.
-
Add degassed toluene to the flask to create a 0.1-0.2 M solution with respect to the limiting reagent.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired coupled product.
TMN-Organostannanes: The Stille Coupling
The Stille reaction couples an organotin compound (stannane) with an sp²-hybridized organohalide or triflate. In this context, a TMN-stannane (e.g., 6-(tributylstannyl)-TMN) serves as the nucleophilic coupling partner.
Mechanistic Rationale: The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition of the electrophile to Pd(0), transmetalation, and reductive elimination. A key difference is that the transmetalation step in Stille couplings generally does not require a base, which can be a significant advantage.[13]
Advantages:
-
Functional Group Tolerance: The Stille reaction is renowned for its exceptional tolerance of a wide variety of functional groups.
-
No Base Required: The reaction proceeds under neutral conditions, making it suitable for substrates with base-sensitive moieties.[1]
-
Stable Reagents: Organostannanes are generally stable to air and moisture and can be purified by chromatography.[13]
Limitations:
-
Toxicity: Organotin compounds are highly toxic and pose significant health and environmental risks. Stoichiometric tin byproducts are often difficult to remove completely from the final product, which is a major concern in pharmaceutical synthesis.[13]
-
Slower Transmetalation: The transmetalation of certain organic groups from tin can be slow, sometimes requiring higher temperatures or specific ligands.
TMN-Organotriflates: A Highly Reactive Electrophile
An alternative strategy is to retain the TMN moiety as the electrophilic partner but replace the bromine atom with a more reactive leaving group, such as a trifluoromethanesulfonate (triflate, -OTf) group. Aryl triflates can be readily prepared from the corresponding phenols and are excellent substrates for both Suzuki and Stille couplings.[7][14]
Rationale: The triflate group is a much better leaving group than bromide. This enhanced reactivity allows the oxidative addition step to proceed under milder conditions (often at room temperature) and can be effective for coupling with less reactive nucleophiles.[7][15]
Advantages:
-
High Reactivity: Enables couplings that may be sluggish or unsuccessful with aryl bromides.
-
Milder Conditions: Reactions can often be conducted at lower temperatures, preserving sensitive functional groups.
-
Access from Phenols: Provides a synthetic route from TMN-phenols, which may be more accessible than the corresponding bromides in some cases.
Limitations:
-
Cost and Stability: Triflylating agents are expensive, and the resulting triflates can be more sensitive to hydrolysis than aryl halides.
-
Substrate Preparation: Requires an additional step to synthesize the triflate from the corresponding phenol.
Performance Comparison: A Data-Driven Overview
| Reagent Type | Coupling Reaction | Key Advantages | Key Disadvantages | Typical Yields | Toxicity Profile |
| 6-Bromo-TMN | Suzuki, Stille, etc. | Stable, well-established reactivity | Moderate reactivity, may require harsh conditions | 60-90% | Moderate |
| TMN-Boronic Acid/Ester | Suzuki-Miyaura | Low toxicity, stable, mild conditions | Potential protodeboronation, requires base | 70-95%[16][17] | Low |
| TMN-Stannane | Stille | Excellent functional group tolerance, no base needed | High toxicity , difficult byproduct removal | 70-95%[1][14] | High |
| TMN-Triflate | Suzuki, Stille | High reactivity, enables difficult couplings | Cost, potential instability | 75-98%[14] | Moderate |
| TMN-Organozinc | Negishi | High reactivity | Moisture and air sensitive, requires anhydrous conditions | 65-85%[18][19] | Moderate |
Visualizing the Synthetic Pathways
The choice of reagent dictates the specific synthetic route to the target retinoid. The following diagram illustrates the convergence of these different pathways on a central intermediate.
Caption: Convergent synthetic strategies using different TMN precursors.
Conclusion and Recommendations
While 6-Bromo-TMN remains a valid and useful precursor in retinoid synthesis, a modern approach necessitates consideration of superior alternatives tailored to specific synthetic challenges.
-
For general laboratory synthesis and scale-up, TMN-boronic acids and esters represent the new gold standard. Their combination of high efficiency, broad functional group tolerance, and low toxicity makes the Suzuki-Miyaura coupling the preferred method for most applications.[16][17]
-
The Stille coupling, utilizing TMN-stannanes, should be reserved for cases where other methods fail, particularly when dealing with substrates that are incompatible with the basic conditions of the Suzuki reaction. The high toxicity of organotin reagents is a significant barrier to its use in late-stage pharmaceutical manufacturing.[1][13]
-
TMN-triflates are powerful electrophiles for challenging couplings. They are an excellent choice when milder conditions are paramount or when the corresponding aryl bromide is unreactive. Their higher cost is justified by their enhanced performance in specific, targeted applications.
Ultimately, the selection of a reagent is a multi-faceted decision. By understanding the distinct advantages and limitations of each class of precursor, researchers can design more efficient, robust, and safer synthetic routes to novel retinoids, accelerating the discovery of next-generation therapeutics.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. Efficient, Low-Cost Synthesis of Retinal (Vitamin A Aldehyde) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Bexarotene Analogs for Treating Cutaneous T-Cell Lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. WO2011141928A1 - Process for the preparation of highly pure bexarotene - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of [11C]Bexarotene by Cu-Mediated [11C]Carbon Dioxide Fixation and Preliminary PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Stille reaction - Wikipedia [en.wikipedia.org]
- 14. Synthesis of Carotenoids and Retinoids: Novel Approaches involving the Stille Reaction as a Key Step [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. The Suzuki coupling reaction in the stereocontrolled synthesis of 9-cis-retinoic acid and its ring-demethylated analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. newdrugapprovals.org [newdrugapprovals.org]
- 19. CN101033190B - Method of preparing adapalene - Google Patents [patents.google.com]
A Comparative Guide to the Synthetic Utility of 6-Bromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene in the Synthesis of Functionalized Tetralin Scaffolds
For researchers, scientists, and professionals in drug development, the efficient construction of complex molecular architectures is a cornerstone of innovation. The tetrahydronaphthalene scaffold, particularly the 1,1,4,4-tetramethyl substituted variant, is a privileged structure in medicinal chemistry, notably in the development of synthetic retinoids and other therapeutic agents.[1] This guide provides an in-depth technical comparison of synthetic routes to functionalized 6-substituted-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene derivatives, validating a key synthetic route and comparing it with plausible, high-yielding alternatives.
This analysis focuses on two principal strategies for introducing functionality at the 6-position of the tetramethyltetralin core:
-
Route A: Direct Functionalization via Palladium-Catalyzed Cross-Coupling of 6-Bromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene. This approach leverages the versatility of the aryl bromide as a handle for modern cross-coupling methodologies.
-
Route B: An Alternative Pathway via Friedel-Crafts Acylation of 1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene. This classic electrophilic aromatic substitution offers a different disconnection approach to similar target molecules.
We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a comparative analysis of these routes to empower you in making informed decisions for your synthetic campaigns.
The Strategic Importance of the Tetramethyltetralin Scaffold
The 1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene core is of significant interest due to its rigid, well-defined three-dimensional structure. The gem-dimethyl groups lock the conformation of the saturated ring, providing a stable scaffold for the precise orientation of pharmacophoric elements. This structural motif is a key component in a number of biologically active molecules.[2]
Route A: Validation of Cross-Coupling Strategies from a Brominated Precursor
This compound is a versatile building block for introducing a wide array of substituents at the 6-position.[3] The carbon-bromine bond serves as a prime handle for powerful palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.
Suzuki-Miyaura Coupling: Forging Aryl-Aryl Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron species and an organohalide.[4] In the context of our target, this reaction allows for the direct arylation of the tetramethyltetralin core.
Buchwald-Hartwig Amination: Constructing Aryl-Amine Linkages
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and high-yielding method for the formation of carbon-nitrogen bonds.[5][6] This reaction is invaluable for accessing anilino- and related derivatives of the tetramethyltetralin scaffold.
Route B: An Alternative Approach via Friedel-Crafts Acylation
An alternative and well-established strategy to introduce functionality onto the tetramethyltetralin core involves the Friedel-Crafts acylation of the parent, un-brominated starting material, 1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene.[7] This powerful electrophilic aromatic substitution reaction allows for the introduction of an acyl group, which can then be further elaborated.
References
- 1. This compound|lookchem [lookchem.com]
- 2. Synthesis and structure-activity relationships for a new class of tetrahydronaphthalene amide inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. Iron – Catalyzed Synthesis of Tetrahydronaphthalenes via 3,4-Dihydro-2H-pyran Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Classic cross-coupling reactions rerouted to make new products | Research | Chemistry World [chemistryworld.com]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. Friedel-Crafts Acylation [organic-chemistry.org]
A Researcher's Comparative Guide to Purity Analysis of Synthesized 6-Bromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene
For researchers, scientists, and professionals in drug development, the purity of synthesized compounds is paramount. This guide provides an in-depth, objective comparison of analytical techniques for assessing the purity of 6-Bromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene, a key intermediate in the synthesis of complex molecules and potential pharmaceutical agents.[1] We will move beyond procedural lists to explore the rationale behind methodological choices, ensuring a comprehensive understanding of how to achieve and verify the purity of this compound.
The Synthetic Landscape and the Imperative of Purity
This compound is typically synthesized via a Friedel-Crafts alkylation reaction.[2][3][4][5] This class of reaction, while powerful for forming carbon-carbon bonds, is not without its challenges. Potential impurities can arise from several sources, including starting materials, side reactions, and subsequent purification steps. The presence of these impurities can significantly impact the yield, safety, and efficacy of downstream applications, making rigorous purity analysis a critical, non-negotiable step in the synthetic workflow.
Common impurities may include unreacted starting materials, isomers formed due to carbocation rearrangements (a known issue in Friedel-Crafts alkylations), and poly-alkylated or poly-brominated byproducts.[2][6] The choice of analytical methodology must be capable of not only quantifying the primary compound but also identifying and quantifying these potential contaminants.
Comparative Analysis of Purity Determination Methods
The non-polar nature of this compound guides the selection of appropriate analytical techniques.[7] We will compare three principal methods: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS): The Workhorse for Volatile Compounds
GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds, making it well-suited for our target molecule. The separation is based on the compound's boiling point and its interaction with the stationary phase of the GC column, while the mass spectrometer provides definitive identification based on the mass-to-charge ratio of the fragmented ions.
Why it's a strong choice:
-
High Sensitivity and Selectivity: GC-MS can detect and quantify trace-level impurities, which is crucial for pharmaceutical applications.[8][9] The mass spectrometer provides a unique fragmentation pattern, or "fingerprint," for each compound, allowing for confident identification.
-
Robustness: Modern GC-MS systems are highly reliable and can handle a large number of samples with excellent reproducibility.
Experimental Considerations:
-
Column Selection: A non-polar column, such as one with a 5% phenyl polysiloxane stationary phase, is ideal for separating non-polar aromatic compounds.
-
Ionization Technique: Electron Ionization (EI) is the standard for creating a library-searchable mass spectrum. However, for brominated compounds, Negative Chemical Ionization (NCI) can offer enhanced sensitivity and selectivity by monitoring for the characteristic bromide anions (m/z 79 and 81).[10][11]
Potential Limitations:
-
Thermal Decomposition: Thermally labile impurities may degrade in the high temperatures of the GC inlet or column, leading to inaccurate quantification.
-
Matrix Effects: Complex sample matrices can sometimes interfere with the ionization process in the mass spectrometer.
Caption: GC-MS workflow for purity analysis.
High-Performance Liquid Chromatography (HPLC): Versatility for a Broader Range of Compounds
HPLC is a powerful separation technique that is not limited by the volatility of the analyte. For non-polar compounds like this compound, reversed-phase HPLC is the method of choice.[7][12][13]
Why it's a valuable alternative:
-
Room Temperature Analysis: HPLC separations are typically performed at or near room temperature, eliminating the risk of thermal degradation of the sample.
-
Preparative Capabilities: HPLC can be scaled up for preparative purification, allowing for the isolation of the pure compound from its impurities.
Experimental Considerations:
-
Stationary Phase: A non-polar stationary phase, such as C18 or C8, is the standard for reversed-phase chromatography.[12][14]
-
Mobile Phase: A mixture of a polar solvent (like water) and a less polar organic solvent (such as acetonitrile or methanol) is used to elute the compounds.[12] The ratio of these solvents can be adjusted to optimize the separation.
-
Detector: A UV detector is commonly used for aromatic compounds, as they typically exhibit strong absorbance in the UV region.
Potential Limitations:
-
Lower Resolution for Isomers: HPLC may not always provide the same level of resolution for closely related isomers as high-resolution capillary GC.
-
Solvent Consumption: HPLC can consume significant volumes of organic solvents, which can be a cost and environmental consideration.
Caption: HPLC workflow for purity analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
While GC-MS and HPLC are excellent for separation and quantification, NMR spectroscopy provides unparalleled information about the chemical structure of the compound and its impurities.[15][16][17] For purity analysis, ¹H NMR is particularly powerful.
Why it's essential for comprehensive analysis:
-
Definitive Structural Information: NMR provides detailed information about the connectivity of atoms within a molecule, allowing for the unambiguous identification of the main compound and any structurally related impurities.
-
Quantitative Analysis (qNMR): With the use of an internal standard, ¹H NMR can be used for highly accurate quantitative analysis, as the signal intensity is directly proportional to the number of protons.
Experimental Considerations:
-
Solvent Selection: A deuterated solvent that dissolves the sample without producing interfering signals is required (e.g., CDCl₃).
-
Internal Standard: For quantitative analysis, a stable, non-reactive compound with a known concentration and a simple, well-resolved NMR signal is added to the sample.
Potential Limitations:
-
Lower Sensitivity: NMR is generally less sensitive than MS-based methods, making it less suitable for detecting very low-level impurities.
-
Signal Overlap: In complex mixtures, signals from different compounds can overlap, making interpretation and quantification challenging.
Caption: NMR workflow for purity analysis.
Data Summary and Comparison
| Analytical Technique | Principle | Primary Application | Advantages | Limitations |
| GC-MS | Separation by boiling point and polarity; detection by mass | Quantification of volatile impurities | High sensitivity and selectivity, robust, provides structural information from fragmentation.[8][9][18] | Potential for thermal degradation, matrix effects. |
| HPLC | Separation by polarity; UV detection | Quantification of a wide range of impurities | Room temperature analysis, preparative capabilities. | Lower resolution for some isomers, solvent consumption. |
| NMR | Nuclear spin in a magnetic field | Structural elucidation and quantification | Definitive structural information, highly accurate quantification (qNMR).[15][17][19] | Lower sensitivity, potential for signal overlap. |
Conclusion: A Multi-faceted Approach to Purity Verification
For a comprehensive and trustworthy purity analysis of synthesized this compound, a single technique is often insufficient. A multi-faceted approach is recommended:
-
Initial Screening and Impurity Identification by GC-MS: This provides a rapid assessment of purity and helps to identify any volatile impurities.
-
Quantitative Analysis by HPLC: This offers accurate quantification of the main compound and non-volatile impurities without the risk of thermal degradation.
-
Structural Confirmation and Definitive Purity by NMR: NMR serves as the ultimate confirmation of the structure and can provide a highly accurate purity value through qNMR.
By employing this integrated analytical strategy, researchers can be confident in the purity of their synthesized this compound, ensuring the reliability and reproducibility of their subsequent research and development efforts.
References
- 1. This compound [myskinrecipes.com]
- 2. Friedel-Crafts Alkylation - Chemistry Steps [chemistrysteps.com]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation | Pharmaguideline [pharmaguideline.com]
- 5. mt.com [mt.com]
- 6. Khan Academy [khanacademy.org]
- 7. waters.com [waters.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Gas chromatography/tandem mass spectrometry method for the simultaneous analysis of 19 brominated compounds in environmental and biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry | Semantic Scholar [semanticscholar.org]
- 12. pharmaguru.co [pharmaguru.co]
- 13. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. d-nb.info [d-nb.info]
- 16. taylorandfrancis.com [taylorandfrancis.com]
- 17. Structure Elucidation of Antibiotics by Nmr Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. NMR spectroscopic investigation of inclusion complexes between cyclodextrins and the neurotoxin tetramethylenedisulfotetramine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Bexarotene: Evaluating the Cost-Effectiveness of 6-Bromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene
For researchers and professionals in drug development, the strategic selection of synthetic pathways is paramount, balancing yield, purity, and scalability with overarching cost-effectiveness. This guide provides an in-depth technical comparison of two synthetic routes to Bexarotene, a potent retinoid X receptor (RXR) agonist used in the treatment of cutaneous T-cell lymphoma.[1][2][3][4][5][6][7] The focal point of our analysis is the use of 6-Bromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene (6-Bromo-TMT) as a key intermediate in a palladium-catalyzed Suzuki coupling reaction, compared against an alternative pathway employing a Wittig reaction.
This guide is structured to provide not just procedural steps, but a comprehensive understanding of the chemical logic, practical considerations, and economic implications of each route. By presenting detailed experimental protocols, comparative data, and a thorough cost analysis, we aim to equip scientists with the critical information needed to make informed decisions in their synthetic endeavors.
Introduction: The Synthetic Challenge of Bexarotene
Bexarotene's molecular architecture, characterized by a substituted tetrahydronaphthalene core linked to a benzoic acid moiety, presents a compelling synthetic challenge. The efficiency of constructing the carbon-carbon bond between these two key fragments is a critical determinant of the overall process viability. This guide will dissect two prominent strategies for forging this crucial bond.
Synthetic Pathway 1: Suzuki Coupling Leveraging 6-Bromo-TMT
The Suzuki coupling reaction is a cornerstone of modern organic synthesis, renowned for its reliability and functional group tolerance in forming carbon-carbon bonds. In the context of Bexarotene synthesis, this pathway utilizes 6-Bromo-TMT as the electrophilic partner and 4-boronobenzoic acid as the nucleophilic partner, with a palladium catalyst facilitating the cross-coupling.
Mechanistic Considerations
The catalytic cycle of the Suzuki-Miyaura coupling is a well-understood process involving oxidative addition, transmetalation, and reductive elimination. The choice of a palladium catalyst and appropriate ligands is crucial for efficient catalysis, with complexes like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) being commonly employed.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki Coupling for Bexarotene Synthesis
Materials:
-
This compound (6-Bromo-TMT)
-
4-Boronobenzoic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
Procedure:
-
To a dried flask under an inert atmosphere (e.g., argon or nitrogen), add 6-Bromo-TMT (1.0 eq), 4-boronobenzoic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
Degas the mixture by bubbling with the inert gas for 15-20 minutes.
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq).
-
Heat the reaction mixture to reflux (approximately 85-90 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford Bexarotene.[8]
Synthetic Pathway 2: The Wittig Reaction Alternative
An alternative and widely adopted route to Bexarotene circumvents the use of 6-Bromo-TMT and the associated cross-coupling chemistry. This pathway relies on the venerable Wittig reaction to form the crucial carbon-carbon double bond. The synthesis begins with the Friedel-Crafts acylation of 1,1,4,4,6-pentamethyl-1,2,3,4-tetrahydronaphthalene to produce a ketone intermediate.
Mechanistic Considerations
The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent) to produce an alkene and a phosphine oxide. The reaction is known for its reliability and the predictable location of the newly formed double bond.
Caption: Simplified mechanism of the Wittig reaction.
Experimental Protocol: Wittig Reaction for Bexarotene Synthesis
Materials:
-
Methyl 4-(1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)carbonyl)benzoate (Ketone intermediate)
-
Methyltriphenylphosphonium bromide
-
Potassium tert-butoxide
-
Tetrahydrofuran (THF), anhydrous
-
Potassium hydroxide (KOH)
-
Methanol
-
Hydrochloric acid (HCl)
Procedure:
-
Ylide Formation: In a dried flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.5 eq) in anhydrous THF. Cool the suspension to 0 °C and add potassium tert-butoxide (1.5 eq) portion-wise. Stir the resulting bright yellow mixture at room temperature for 1 hour.
-
Wittig Reaction: Cool the ylide solution back to 0 °C and add a solution of the ketone intermediate (1.0 eq) in anhydrous THF dropwise. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up and Purification: Quench the reaction with water and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude ester by column chromatography.
-
Saponification: Dissolve the purified ester in a mixture of methanol and THF. Add an aqueous solution of potassium hydroxide and stir at room temperature until the reaction is complete (monitored by TLC).
-
Acidification and Isolation: Acidify the reaction mixture with dilute HCl to precipitate the Bexarotene. Collect the solid by filtration, wash with water, and dry under vacuum.[8][9]
Comparative Analysis: Performance and Cost-Effectiveness
To provide a clear and objective comparison, the following tables summarize the key performance indicators and a detailed cost analysis for each synthetic route.
Table 1: Performance Comparison
| Parameter | Suzuki Coupling with 6-Bromo-TMT | Wittig Reaction |
| Starting Materials | 6-Bromo-TMT, 4-Boronobenzoic acid | 1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene, Monomethyl terephthaloyl chloride |
| Key Transformation | Pd-catalyzed C-C bond formation | C=C bond formation via ylide |
| Number of Steps | Fewer steps from key intermediates | More steps from basic starting materials |
| Typical Yields | 80-95% for the coupling step | 70-85% for the Wittig step |
| Purification | Recrystallization often sufficient | Column chromatography may be required |
| Catalyst Toxicity | Palladium (heavy metal) | None |
Table 2: Cost-Effectiveness Analysis (per mole of Bexarotene)
| Reagent/Catalyst | Suzuki Coupling Route | Wittig Reaction Route |
| 6-Bromo-TMT | ~$18/g | - |
| 4-Boronobenzoic acid | ~$0.64/g[10] | - |
| Pd(PPh₃)₄ | ~$1000/g[11] | - |
| 1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene | - | (Estimated cost, requires synthesis) |
| Monomethyl terephthaloyl chloride | - | (Requires synthesis) |
| Methyltriphenylphosphonium bromide | - | ~$1/g[12][13] |
| Potassium tert-butoxide | - | ~$0.32/g[14] |
| Solvents & Other Reagents | Moderate | Moderate to High |
| Overall Estimated Cost | Higher | Lower |
Note: Prices are estimates based on currently available data and may vary depending on supplier and scale.
Discussion and Recommendations
Suzuki Coupling Route:
-
Advantages: This route is convergent and involves fewer synthetic steps from the key building blocks. The Suzuki coupling is a robust and well-understood reaction, often providing high yields. Purification can be simpler, sometimes requiring only recrystallization.
-
Disadvantages: The primary drawback is the high cost of the palladium catalyst. While catalyst loading is low, the price per gram of palladium complexes can significantly impact the overall cost, especially at scale.[11] Additionally, the use of a heavy metal catalyst necessitates careful purification to ensure the final active pharmaceutical ingredient (API) meets stringent regulatory limits for metal residues. The starting material, 6-Bromo-TMT, is also a relatively expensive intermediate.
Wittig Reaction Route:
-
Advantages: This pathway avoids the use of expensive and potentially toxic heavy metal catalysts. The reagents for the Wittig reaction, such as methyltriphenylphosphonium bromide and potassium tert-butoxide, are significantly cheaper.[12][13][14][15][16][17][18][19] This makes the overall process more cost-effective, particularly for large-scale production.
-
Disadvantages: This route is more linear and may involve more synthetic steps to prepare the ketone intermediate. The Wittig reaction itself can sometimes present challenges with stereoselectivity (though not a factor for this specific product) and the removal of the triphenylphosphine oxide byproduct can occasionally complicate purification, potentially requiring column chromatography.
For academic research and small-scale synthesis where the cost of the catalyst is less of a limiting factor, the Suzuki coupling route offers a more direct and potentially higher-yielding approach from advanced intermediates. The reliability of the Suzuki reaction makes it an attractive option for rapid analog synthesis and proof-of-concept studies.
However, for industrial and large-scale manufacturing, the Wittig reaction pathway presents a clear advantage in terms of cost-effectiveness . The avoidance of expensive palladium catalysts and the use of readily available, cheaper reagents make this route more economically viable. While it may involve more synthetic steps, the significant cost savings in raw materials and the elimination of heavy metal contamination concerns are compelling arguments for its adoption in a commercial setting.
Ultimately, the choice of synthetic route will depend on the specific goals of the research or production campaign. This guide has aimed to provide the necessary data and insights to make that decision a well-informed one.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Bexarotene | C24H28O2 | CID 82146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Development of Bexarotene Analogs for Treating Cutaneous T-Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Bexarotene Analogs for Treating Cutaneous T-Cell Lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bexarotene treatment of late-stage mycosis fungoides and Sézary syndrome: development of extracutaneous lymphoma in 6 patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. WO2011141928A1 - Process for the preparation of highly pure bexarotene - Google Patents [patents.google.com]
- 9. Bexarotene synthesis - chemicalbook [chemicalbook.com]
- 10. 14047-29-1 Cas No. | 4-Carboxybenzeneboronic acid | Apollo [store.apolloscientific.co.uk]
- 11. indiamart.com [indiamart.com]
- 12. 甲基三苯基溴化膦 98% | Sigma-Aldrich [sigmaaldrich.com]
- 13. strem.com [strem.com]
- 14. 168885000 [thermofisher.com]
- 15. Potassium tert-butoxide, 98+%, pure 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 16. dir.indiamart.com [dir.indiamart.com]
- 17. strem.com [strem.com]
- 18. chemsavers.com [chemsavers.com]
- 19. Methyltriphenylphosphonium Bromide 98.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 6-Bromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene
This guide provides essential safety and logistical protocols for the proper disposal of 6-Bromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene (CAS No. 27452-17-1). As a brominated aromatic hydrocarbon, this compound requires stringent handling and disposal procedures to ensure the safety of laboratory personnel and protect the environment. Adherence to these protocols is not merely a matter of best practice but a critical component of regulatory compliance.
Core Hazard Profile and Immediate Safety Imperatives
Before handling or preparing for disposal, a complete understanding of the compound's hazard profile is mandatory. The primary risks associated with this compound and its parent structures are summarized below.
Table 1: Hazard Profile Summary
| Hazard Category | Description | Primary Concerns & Causality |
|---|---|---|
| Health Hazards | Causes skin, eye, and respiratory system irritation.[1][2] Harmful if swallowed or inhaled.[1] The parent compound, tetralin, is a suspected carcinogen.[3] | The aromatic structure and bromine substituent can interact with biological tissues, causing irritation. Aspiration upon ingestion may lead to severe lung damage. |
| Physical Hazards | Combustible liquid. The parent compound, tetrahydronaphthalene, may form explosive peroxides upon storage, especially if exposed to air.[3][4] | Like many ethers and cyclic hydrocarbons, the tetralin structure can undergo auto-oxidation to form unstable peroxide compounds. These can detonate when subjected to heat, shock, or friction. |
| Environmental Hazards | Toxic to aquatic life with long-lasting effects.[3][4] | Halogenated organic compounds are often persistent in the environment and can bioaccumulate, posing a significant threat to aquatic ecosystems. |
Essential Personal Protective Equipment (PPE)
When handling this compound for any purpose, including disposal, the following PPE is required:
-
Eye/Face Protection: Use chemical safety goggles and a face shield if there is a splash risk.
-
Hand Protection: Wear suitable chemical-resistant gloves tested according to standards like EN 374. Fluoro rubber (FKM) gloves are often recommended for aromatic compounds.
-
Skin and Body Protection: A flame-retardant lab coat is mandatory. Ensure full coverage to prevent any skin contact.
-
Respiratory Protection: All handling of open containers should occur within a certified chemical fume hood to prevent inhalation of vapors.
Immediate First Aid Measures
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[4]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, get medical advice.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and get medical attention.[4]
Waste Classification: A Halogenated Organic Compound
The presence of a carbon-bromine bond classifies this compound as a halogenated organic compound .[5][6] This is the single most important factor determining its disposal pathway.
Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), halogenated organic compounds are subject to specific land disposal restrictions.[7][8] The rationale for this stringent regulation is that improper disposal (e.g., landfilling) can lead to environmental contamination, and certain incineration methods can produce highly toxic byproducts like dioxins and furans if not performed correctly.[9] Therefore, this waste must be segregated and managed as a regulated hazardous waste.
Standard Operating Procedure (SOP) for Waste Collection and Disposal
This protocol ensures safety and compliance from the point of generation to the final handoff to environmental health and safety professionals.
Step 1: Container Selection
Select a waste container that is in good condition, constructed of a compatible material (e.g., borosilicate glass or high-density polyethylene for solids/oils), and equipped with a tight-fitting, threaded screw cap to prevent leaks and vapor escape.[6]
Step 2: Waste Labeling
Proper labeling is a legal requirement and is critical for safety. The label must be affixed to the container before the first drop of waste is added.[6] The label must include:
-
The words "Hazardous Waste" .[10]
-
The full, unabbreviated chemical name: "this compound" .
-
If mixed with solvents or other reagents, list all components and their approximate percentages.
-
The date accumulation started.
Step 3: Rigorous Waste Segregation
This compound and any solutions containing it must be collected in a waste stream designated for Halogenated Organic Wastes .[5][6]
-
Do NOT mix with non-halogenated organic wastes (e.g., acetone, hexane, ethanol). The disposal methods for these two streams are different and mixing them significantly increases disposal costs and complexity.[10] Halogenated waste requires high-temperature incineration, while non-halogenated waste can often be recycled as fuel.
-
Do NOT mix with incompatible materials. This includes strong acids, bases, or oxidizing agents, which could react violently with the waste.[10]
Step 4: Accumulation and Storage
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be under the control of the operator, away from ignition sources, and preferably within secondary containment to control potential spills. Keep the container closed at all times except when actively adding waste.[6][10]
Step 5: Arranging for Final Disposal
Once the container is full or waste is no longer being generated, contact your institution's Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup. Do not attempt to dispose of this chemical down the drain or in regular trash; this is illegal and environmentally hazardous.[10]
Emergency Procedures
Spill Response
-
Alert personnel in the immediate area and evacuate if necessary.
-
Remove all sources of ignition.[4]
-
Wearing full PPE, contain the spill using a chemical absorbent material (e.g., vermiculite or a commercial spill kit).
-
Collect the contaminated absorbent material using non-sparking tools and place it in a designated, labeled hazardous waste container.
-
Clean the spill area thoroughly.
-
Report the spill to your laboratory supervisor and EHS office.
Fire Response
This material is combustible. In case of fire, use carbon dioxide (CO2), dry chemical, or alcohol-resistant foam to extinguish.[4] Do not use a direct water jet, as it may spread the fire. If the fire is large or cannot be immediately contained, activate the fire alarm and evacuate the area.
Disposal Decision Workflow
The following diagram outlines the critical decision-making process for the safe and compliant disposal of this compound.
Caption: Waste Disposal Decision Workflow for a Halogenated Compound.
By adhering to this structured and scientifically-grounded protocol, researchers can ensure the safe management and compliant disposal of this compound, upholding their commitment to laboratory safety and environmental stewardship.
References
- 1. Page loading... [guidechem.com]
- 2. 27452-17-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. fishersci.com [fishersci.com]
- 5. bucknell.edu [bucknell.edu]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 8. View Document - California Code of Regulations [govt.westlaw.com]
- 9. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
- 10. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
A Senior Application Scientist's Guide to Handling 6-Bromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene
As researchers and scientists in the fast-paced world of drug development, our work with novel chemical entities is foundational to discovery. 6-Bromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene is a key building block in organic synthesis, offering a versatile scaffold for creating complex molecules. However, its handling demands a meticulous approach to safety. This guide provides an in-depth, experience-driven protocol for the safe handling of this compound, ensuring both personal safety and the integrity of your research.
Hazard Assessment: Understanding the Risks
Before handling any chemical, a thorough understanding of its potential hazards is paramount. This informs every aspect of the safety protocol, from personal protective equipment (PPE) selection to emergency preparedness. This compound is a hazardous substance with multiple routes of potential exposure.
| Hazard Classification | Description | Source(s) |
| Skin Irritation | Causes skin irritation upon contact. Prolonged exposure can lead to redness and pain. | [1][2][3] |
| Serious Eye Irritation | Can cause significant and potentially damaging eye irritation. | [1][2][3] |
| Respiratory Irritation | Inhalation of dust or vapors may irritate the respiratory system, causing symptoms like coughing. | [1][2] |
| Carcinogenicity | A Safety Data Sheet for a structurally related compound classifies it as a Category 1B carcinogen, meaning it may cause cancer. This necessitates handling with the utmost caution. | |
| Acute Toxicity | Harmful if swallowed. | [3] |
| Environmental Hazard | Very toxic to aquatic life with long-lasting effects. Preventing release into the environment is crucial. |
Given these hazards, particularly the potential carcinogenicity, all handling procedures must be conducted within a properly functioning chemical fume hood to minimize inhalation exposure.
Core Directive: Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task and the associated risks. The following is a comprehensive guide to the essential PPE for handling this compound.
Eye and Face Protection
Direct contact with the eyes can cause serious irritation.[1] Therefore, robust eye and face protection is non-negotiable.
-
Primary Protection: Wear tight-sealing chemical safety goggles that conform to ANSI Z87.1 or an equivalent standard.
-
Secondary Protection: When handling larger quantities or when there is a significant risk of splashing, supplement safety goggles with a full-face shield.[4][5]
Hand Protection
The skin is a primary route of exposure, and this compound is a known skin irritant.[3]
-
Best Practice: Always inspect gloves for tears or pinholes before use. Wash hands thoroughly with soap and water after removing gloves.
Body Protection
Protecting your skin from accidental contact is crucial.
-
Laboratory Coat: A flame-resistant lab coat is standard. Ensure it is fully buttoned.
-
Chemical Apron: For procedures involving larger volumes or a higher risk of spills, wear a chemical-resistant apron over the lab coat.
-
Full Coverage: Wear long pants and closed-toe shoes. Pant legs should be worn outside of boots to prevent chemicals from entering.[7]
Respiratory Protection
Due to its potential to cause respiratory irritation and its classification as a potential carcinogen, engineering controls are the primary line of defense.[1]
-
Primary Control: All handling of this compound, especially in its solid, powdered form, must be performed in a certified chemical fume hood.
-
When Respirators are Needed: In situations where engineering controls are not sufficient to maintain exposure below acceptable limits, or during a large spill clean-up, respiratory protection is required. A NIOSH-approved air-purifying respirator with organic vapor cartridges and a P100 particulate filter is recommended.[4] A user seal check must be performed each time the respirator is worn.[7]
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting appropriate PPE based on the experimental task.
Caption: PPE selection workflow based on the laboratory task.
Operational and Disposal Plans
A robust safety plan extends beyond PPE to include standard operating procedures and waste management.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items.
-
Donning PPE: Put on all required PPE as determined by your task assessment.
-
Weighing: If handling the solid, carefully weigh the required amount in the fume hood. Use a disposable weigh boat to minimize contamination of balances. Avoid creating dust.
-
Transfer: Use a spatula for solid transfers. If making a solution, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling: After use, securely seal the container.[8]
-
Decontamination: Wipe down the work area in the fume hood with an appropriate solvent.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination (gloves first, then apron, face shield, and goggles). Wash hands immediately and thoroughly.
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.
-
Skin Contact: Remove all contaminated clothing immediately. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4]
-
Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing. Seek immediate medical attention.[4][9]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink two glasses of water at most. Seek immediate medical attention.[10]
-
Spill: Evacuate the immediate area. Wearing appropriate PPE (including respiratory protection for large spills), cover the spill with an inert absorbent material like sand or vermiculite.[11][12] Collect the material using non-sparking tools and place it into a labeled, sealed container for hazardous waste disposal.[11] Do not allow the chemical to enter drains or waterways.
Waste Disposal Plan
Due to its classification as a hazardous substance and its toxicity to aquatic life, all waste must be managed responsibly.
-
Chemical Waste: All unused material and reaction waste containing this compound should be collected in a clearly labeled, sealed container for halogenated organic waste.
-
Contaminated Materials: All disposables that have come into contact with the chemical, including gloves, weigh boats, and paper towels, must be disposed of in a designated hazardous waste container. Do not mix with general laboratory trash.
-
Disposal Method: The final disposal of the collected waste must be conducted through a licensed hazardous waste disposal facility, likely via incineration with appropriate emission controls.[13]
By adhering to these rigorous safety protocols, you can confidently work with this compound, ensuring your personal safety and the protection of the environment, while advancing your critical research goals.
References
- 1. 27452-17-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 2. 6-Bromo-1,1,4,4,7-pentamethyl-1,2,3,4-tetrahydronaphthalene | C15H21Br | CID 10039346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 27452-17-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. epa.gov [epa.gov]
- 6. carlroth.com [carlroth.com]
- 7. Personal Protective Equipment - Canada.ca [canada.ca]
- 8. This compound [acrospharmatech.com]
- 9. fishersci.com [fishersci.com]
- 10. ICSC 1527 - 1,2,3,4-TETRAHYDRONAPHTHALENE [chemicalsafety.ilo.org]
- 11. TETRAHYDRONAPHTHALENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. pentachemicals.eu [pentachemicals.eu]
- 13. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
